molecular formula C4H7ClF3NO2 B166005 Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride CAS No. 134297-36-2

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Número de catálogo: B166005
Número CAS: 134297-36-2
Peso molecular: 193.55 g/mol
Clave InChI: HFMMPCAGCWNDCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a useful research compound. Its molecular formula is C4H7ClF3NO2 and its molecular weight is 193.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 2-amino-3,3,3-trifluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c1-10-3(9)2(8)4(5,6)7;/h2H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMMPCAGCWNDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564444
Record name Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134297-36-2, 27240-44-4
Record name Methyl 3,3,3-trifluoroalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoroalanine methyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This guide provides a comprehensive overview of the most common and effective synthetic strategies, detailed experimental protocols, and a comparative analysis of reaction conditions and yields based on established methodologies for analogous compounds.

Introduction

This compound, the methyl ester of 3,3,3-trifluoroalanine, is a valuable synthetic intermediate. Its structural features, combining the chirality of an amino acid with the unique properties of a trifluoromethyl group, make it a desirable component in the design of enzyme inhibitors, peptide mimics, and other biologically active compounds. The hydrochloride salt form enhances the stability and handling of this amino ester.

The primary synthetic route to this compound involves the direct esterification of 2-amino-3,3,3-trifluoropropanoic acid (3,3,3-trifluoroalanine). Due to the presence of the amino group, this transformation is typically carried out under acidic conditions to prevent self-amidation and to catalyze the esterification reaction. The most common and efficient methods employ either thionyl chloride or trimethylchlorosilane in methanol.

Synthetic Pathways and Methodologies

The synthesis of this compound is most directly achieved through the Fischer esterification of 2-amino-3,3,3-trifluoropropanoic acid. This reaction is typically performed using an excess of methanol, which acts as both the solvent and the reactant, with a strong acid catalyst. The two most prevalent and effective methods are the use of thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) in methanol.

Method A: Thionyl Chloride in Methanol

This is a widely used and highly effective method for the esterification of amino acids. Thionyl chloride reacts with methanol in situ to generate hydrogen chloride (HCl) gas, which protonates the amino group and catalyzes the esterification of the carboxylic acid. The reaction is generally high-yielding and the byproducts (sulfur dioxide and excess HCl) are volatile and easily removed.

Method B: Trimethylchlorosilane in Methanol

The use of trimethylchlorosilane in methanol offers a milder and often more convenient alternative to thionyl chloride.[1] This system generates HCl in a more controlled manner. The reaction conditions are typically at room temperature, and the work-up is straightforward, often involving simple evaporation of the solvent and excess reagent.[1]

The overall synthetic transformation can be visualized as follows:

Synthesis_Workflow cluster_input Starting Materials cluster_process Process cluster_output Final Product Start 2-Amino-3,3,3-trifluoropropanoic Acid Reagents Methanol (Solvent & Reactant) + Acid Catalyst (SOCl₂ or TMSCl) Reaction Esterification Reaction Reagents->Reaction Mixing and Reaction Time Workup Work-up (Solvent Removal) Reaction->Workup Completion Product Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride Workup->Product Isolation

Caption: General workflow for the synthesis of this compound.

Quantitative Data Summary

MethodCatalystStarting Amino AcidReagent Ratio (Catalyst:Amino Acid)SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
AThionyl Chloride(S)-3-Aminobutanoic acid1.0 mL SOCl₂ per 9.7 mmol amino acidMethanolReflux2Not specified, used crude[2]
BTrimethylchlorosilaneVarious Amino Acids2:1MethanolRoom Temp.12-2476-98[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound, adapted from established procedures for other amino acids.[1][2]

Method A: Synthesis using Thionyl Chloride in Methanol

This protocol is adapted from the general procedure for the synthesis of amino acid methyl ester hydrochlorides.[2]

Materials:

  • 2-Amino-3,3,3-trifluoropropanoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-3,3,3-trifluoropropanoic acid (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of amino acid).

  • Cool the suspension in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension. Caution: The addition is exothermic and releases HCl and SO₂ gas. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Once the initial effervescence has subsided, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be used directly for subsequent reactions or purified further by recrystallization from a suitable solvent system (e.g., methanol/ether).

Method B: Synthesis using Trimethylchlorosilane in Methanol

This protocol is based on a general and convenient method for the esterification of a wide range of amino acids.[1]

Materials:

  • 2-Amino-3,3,3-trifluoropropanoic acid

  • Anhydrous Methanol (MeOH)

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,3,3-trifluoropropanoic acid (1.0 eq).

  • Add anhydrous methanol (approximately 10 mL per 0.1 mol of amino acid).[1]

  • To the stirred solution or suspension, slowly add freshly distilled trimethylchlorosilane (2.0 eq).[1]

  • Stir the resulting mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, concentrate the reaction mixture on a rotary evaporator to obtain the crude product.[1]

  • The product, this compound, is typically obtained in high purity and can often be used without further purification. If necessary, trituration with diethyl ether or recrystallization can be performed.

Logical Relationship of Synthetic Methods

The choice between the thionyl chloride and trimethylchlorosilane methods often depends on the desired reaction conditions and the scale of the synthesis. Both methods converge on the same final product through the in situ generation of an acidic environment suitable for esterification.

Logical_Relationship cluster_methods Esterification Methods Start 2-Amino-3,3,3-trifluoropropanoic Acid Thionyl_Chloride Method A: Thionyl Chloride in Methanol Start->Thionyl_Chloride TMSCl Method B: Trimethylchlorosilane in Methanol Start->TMSCl Intermediate In situ generation of HCl & Esterification Thionyl_Chloride->Intermediate TMSCl->Intermediate Product Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride Intermediate->Product

Caption: Logical relationship of the primary synthetic routes.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yields through the esterification of 2-amino-3,3,3-trifluoropropanoic acid. Both the thionyl chloride and trimethylchlorosilane methods in methanol are effective, with the latter offering milder reaction conditions. The choice of method will depend on laboratory capabilities, scale, and specific requirements of the subsequent synthetic steps. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this important fluorinated amino acid derivative.

References

Technical Guide: Physicochemical Properties of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₇ClF₃NO₂[1][2][3]
Molecular Weight 193.55 g/mol [1][2][3]
CAS Number 134297-36-2[1][2]
Appearance White to off-white solid[1][2]
Melting Point 165 °C[3]
Solubility Soluble in Water (≥ 100 mg/mL) and DMSO (≥ 100 mg/mL)[2]
Purity ≥98% (by NMR)[1]
Storage Store at 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C is recommended.[1][2]

Synthesis and Purification

A common and effective method for the synthesis of this compound is the esterification of 2-amino-3,3,3-trifluoropropanoic acid using thionyl chloride in methanol.[4][5][6] This method is widely used for the preparation of amino acid methyl ester hydrochlorides.

Experimental Protocol: Synthesis

Materials:

  • 2-amino-3,3,3-trifluoropropanoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend 2-amino-3,3,3-trifluoropropanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled and stirring suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and any excess thionyl chloride by rotary evaporation to yield the crude this compound as a solid.

Experimental Protocol: Purification

The crude product obtained from the synthesis is often of high purity. However, if further purification is required, recrystallization can be employed.

Materials:

  • Crude this compound

  • Appropriate solvent system (e.g., methanol/diethyl ether, ethanol/diethyl ether)

  • Heating mantle

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude product in a minimum amount of hot methanol or ethanol.

  • Slowly add diethyl ether to the hot solution until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Analytical Data

The primary analytical method for the characterization of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy. A typical ¹H NMR spectrum is expected to be consistent with the structure.[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Pictogram:

    • GHS07: Exclamation mark

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-amino-3,3,3-trifluoropropanoic_acid 2-amino-3,3,3- trifluoropropanoic acid Mixing Mixing and Cooling (Ice Bath) 2-amino-3,3,3-trifluoropropanoic_acid->Mixing Methanol Methanol Methanol->Mixing Thionyl_chloride Thionyl chloride Thionyl_chloride->Mixing Reaction Reflux Mixing->Reaction Heat Evaporation Rotary Evaporation Reaction->Evaporation Crude_Product Crude Methyl 2-amino-3,3,3- trifluoropropanoate HCl Evaporation->Crude_Product

Caption: Synthesis workflow for this compound.

Purification Workflow

The following diagram illustrates a typical purification workflow for this compound.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in Hot Methanol Crude_Product->Dissolution Precipitation Add Diethyl Ether & Cool Dissolution->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Pure_Product Purified Product Drying->Pure_Product

Caption: Purification workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties of CAS 134297-36-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 134297-36-2 identifies the compound Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, also known as 3,3,3-Trifluoroalanine methyl ester hydrochloride. This compound is a fluorinated derivative of the amino acid alanine and serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into amino acid structures can significantly enhance the parent molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthetic approaches, and potential biological relevance of CAS 134297-36-2.

Core Chemical Properties

This compound is a white to off-white solid at room temperature.[2][3][4] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 134297-36-2[3][4]
Chemical Name This compound[3][4]
Synonyms 3,3,3-Trifluoroalanine methyl ester hydrochloride[1]
Molecular Formula C₄H₇ClF₃NO₂[1][3]
Molecular Weight 193.55 g/mol [1][3]
Appearance White to off-white solid[3][4]
Melting Point 165.0 °C[1][2]
Purity ≥98.0% (by NMR)[3]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[2][4][2][4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is referenced in the "Journal of Organic Chemistry USSR" (1986, vol. 22, p. 459-463) and "Zhurnal Organicheskoi Khimii" (1986, vol. 22, #3, p. 517-521). While the full experimental details from these sources could not be accessed, the synthesis is noted to proceed from the upstream precursor with CAS number 103972-62-9.

Based on general principles of amino acid esterification, a plausible experimental protocol is the Fischer esterification of 3,3,3-trifluoroalanine in methanol with an acid catalyst. The hydrochloride salt is conveniently formed in this process.

General Experimental Protocol (Fischer Esterification):

  • Materials: 3,3,3-Trifluoroalanine, anhydrous methanol, thionyl chloride (or hydrogen chloride gas), round-bottom flask, magnetic stirrer, reflux condenser, and a drying tube.

  • Procedure:

    • Suspend 3,3,3-trifluoroalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates hydrogen chloride in situ, which acts as the catalyst.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or other suitable analytical methods).

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.

    • The resulting solid residue is this compound, which can be further purified by recrystallization if necessary.

Below is a conceptual workflow for the synthesis of this compound.

G Conceptual Synthesis Workflow for CAS 134297-36-2 cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 3_3_3_Trifluoroalanine 3,3,3-Trifluoroalanine Mixing Mixing and Cooling (0°C) 3_3_3_Trifluoroalanine->Mixing Methanol Anhydrous Methanol Methanol->Mixing Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Mixing Reaction Reflux (e.g., 65°C, several hours) Mixing->Reaction Acid Catalysis (HCl formation) Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Final_Product Methyl 2-amino-3,3,3-trifluoropropanoate HCl (CAS 134297-36-2) Workup->Final_Product

Conceptual Synthesis Workflow

Analytical Data

Mechanism of Action and Biological Relevance

Specific studies on the mechanism of action of this compound are not extensively documented. As a synthetic intermediate, its primary biological relevance lies in its incorporation into larger, pharmacologically active molecules.

However, the parent compound, 3,3,3-trifluoroalanine, is known to be an inhibitor of alanine racemase. This enzyme is crucial for bacterial cell wall synthesis, as it provides the D-alanine necessary for peptidoglycan formation. The proposed mechanism of inhibition involves the trifluoroalanine acting as a suicide substrate for the enzyme.

The general class of fluorinated amino acids is of significant interest in drug development. The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

  • Increase Bioavailability: Fluorine substitution can modulate the lipophilicity of a molecule, potentially improving its absorption and distribution characteristics.

  • Modify Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can influence binding interactions with protein targets.

  • Induce Favorable Conformations: The unique steric and electronic properties of fluorine can influence the conformational preferences of peptides and other molecules, potentially locking them into a bioactive shape.

The following diagram illustrates the potential role of 3,3,3-trifluoroalanine (the parent compound of CAS 134297-36-2) in inhibiting bacterial cell wall synthesis.

G Inhibition of Bacterial Cell Wall Synthesis Alanine_Racemase Alanine Racemase D_Alanine D-Alanine Alanine_Racemase->D_Alanine Racemization L_Alanine L-Alanine L_Alanine->Alanine_Racemase Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) D_Alanine->Peptidoglycan Trifluoroalanine 3,3,3-Trifluoroalanine Trifluoroalanine->Inhibition Inhibition->Alanine_Racemase

Inhibition of Alanine Racemase

Conclusion

This compound (CAS 134297-36-2) is a valuable fluorinated building block for the synthesis of novel pharmaceutical compounds. Its key chemical properties are well-defined, and plausible synthetic routes are established. While detailed mechanistic studies on the compound itself are limited, its utility is underscored by the advantageous properties conferred by fluorination in the broader context of medicinal chemistry. This guide serves as a foundational resource for professionals engaged in research and development activities that may involve this or structurally related compounds. Further investigation into its specific biological activities and the full characterization of its spectral properties are encouraged for any application.

References

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. Due to the limited availability of published experimental data for this specific salt, this document combines reported physical and chemical properties with predicted spectroscopic data and a plausible synthesis protocol adapted from established methods for similar compounds. The biological context is explored through the known mechanisms of related trifluoroalanine derivatives.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of 3,3,3-trifluoroalanine. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and potential biological activity, making it a compound of interest in medicinal chemistry and drug design.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₄H₇ClF₃NO₂[1][2][3][4]
Molecular Weight 193.55 g/mol [1][2][3][4]
CAS Number 134297-36-2[1][2][3]
Appearance White to off-white solid[1][4]
Purity (by NMR) ≥98.0%[1]
Storage 4°C, sealed storage, away from moisture[1][2][3]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthesis can be achieved through the esterification of 3,3,3-trifluoroalanine. The following protocol is adapted from general and well-established methods for the preparation of amino acid methyl ester hydrochlorides.[5][6][7]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Work-up and Isolation A Suspend 3,3,3-Trifluoroalanine in Methanol B Cool to 0°C A->B C Slowly add Thionyl Chloride B->C D Reflux the reaction mixture C->D E Concentrate under reduced pressure D->E Reaction completion F Triturate with Diethyl Ether E->F G Filter the solid product F->G H Dry under vacuum G->H I Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride H->I Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology

Materials:

  • 3,3,3-Trifluoroalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (Et₂O)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,3,3-trifluoroalanine (1 equivalent) in anhydrous methanol (10-15 mL per gram of amino acid).

  • Esterification: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Completion: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and thionyl chloride.

  • Purification: To the resulting residue, add diethyl ether and stir to induce precipitation of the hydrochloride salt.

  • Final Product: Collect the white solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Spectroscopic Data for Structure Elucidation

Although specific experimental spectra for this compound are not widely published, the following tables outline the predicted spectroscopic data based on the known structure and data from analogous compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (in D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.9s3H-OCH₃
~4.5q1Hα-CH
(Amine protons)(Broad s)(3H)-NH₃⁺ (exchangeable)

Note: The quartet for the α-CH is due to coupling with the three fluorine atoms.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (δ, ppm)Assignment
~53-OCH₃
~55 (q)α-CH
~124 (q)-CF₃
~168C=O

Note: The signals for the α-CH and -CF₃ carbons are expected to appear as quartets due to coupling with the fluorine atoms.

FT-IR Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3100-2800N-H stretch (from -NH₃⁺)
~1750C=O stretch (ester)
~1250C-F stretch
~1150C-O stretch (ester)
Mass Spectrometry

Table 5: Predicted Mass Spectrometry Fragmentation (ESI+)

m/zFragment
158.05[M+H]⁺ (of the free base)
126.04[M+H - CH₃OH]⁺
98.04[M+H - COOCH₃]⁺

Biological Context and Potential Signaling Pathway

Trifluoroalanine and its derivatives are known to act as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, such as alanine racemase.[8][9][10] This enzyme is crucial for bacterial cell wall synthesis, making it an attractive target for antimicrobial drug development. The proposed mechanism involves the enzyme-catalyzed elimination of fluoride, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, thus inactivating it.

Proposed Inhibitory Pathway of Alanine Racemase

cluster_0 Enzyme Active Site A Alanine Racemase (PLP-dependent) C Enzyme-Substrate Complex A->C Binding B Trifluoroalanine Derivative (Substrate Analog) B->C D Fluoride Elimination C->D Catalysis E Reactive Intermediate Formation D->E F Covalent Adduct Formation E->F Nucleophilic Attack G Inactivated Enzyme F->G

Caption: Proposed mechanism of alanine racemase inactivation by a trifluoroalanine derivative.

This technical guide provides a foundational understanding of this compound, integrating known properties with predicted data to facilitate further research and development. The provided protocols and potential biological context serve as a valuable resource for scientists working in the field of medicinal chemistry.

References

Spectroscopic Characterization of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. This compound, a fluorinated amino acid derivative, is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. This document outlines the expected spectroscopic features and provides detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

While specific, publicly available datasets for this compound are limited, a certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with its chemical structure and indicates a purity of greater than 98.0% by NMR.[1] The following tables summarize the expected spectroscopic data based on the known structure and general principles of spectroscopic analysis for similar fluorinated organic molecules.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Singlet3HO-CH₃
~4.5Quartet1HCH
~8.5-9.5Broad Singlet3HNH₃⁺

Note: Solvent is typically D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS).

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~53O-CH₃
~55 (quartet, J ≈ 30 Hz)CH
~124 (quartet, J ≈ 280 Hz)CF₃
~168C=O

Note: ¹³C NMR spectra are typically proton-decoupled. The chemical shifts and coupling constants are approximate and can vary with solvent and other experimental conditions.

Table 3: Predicted ¹⁹F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -75DoubletCF₃

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800Strong, BroadN-H stretch (Ammonium)
~1750StrongC=O stretch (Ester)
1250-1050StrongC-F stretch
~1150StrongC-O stretch (Ester)

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zIon
158.05[M+H]⁺
180.03[M+Na]⁺

Note: ESI (Electrospray Ionization) in positive mode is a common method for the analysis of such polar molecules.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the identity and purity of the compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei. A larger number of scans will be required compared to ¹H NMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Typical parameters are similar to ¹H NMR, with a wider spectral width to accommodate the larger chemical shift range of fluorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters include a capillary voltage of 3-4 kV, a nebulizing gas pressure, and a drying gas flow rate and temperature optimized for the specific instrument and analyte.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B Mass Spectrometry (MS) - Molecular Weight Confirmation A->B C Infrared (IR) Spectroscopy - Functional Group Identification A->C D NMR Spectroscopy (1H, 13C, 19F) - Structural Elucidation A->D E Data Integration & Structural Confirmation B->E C->E D->E F Purity Assessment (Primarily via NMR) D->F E->F Confirms Main Component

Caption: Workflow for Spectroscopic Characterization.

References

Chiral Resolution of Racemic Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of trifluoromethyl-containing amino acids are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and altered acidity. Methyl 2-amino-3,3,3-trifluoropropanoate, a derivative of trifluoroalanine, is a key chiral building block. This technical guide provides a comprehensive overview of the primary methods for the chiral resolution of its racemic hydrochloride salt. The core methodologies covered are enzymatic kinetic resolution, diastereomeric salt formation and crystallization, and direct enantioselective chromatography. This document details the experimental protocols for each technique, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams for enhanced procedural clarity.

Introduction

Chiral purity is a critical parameter in the development of pharmaceuticals, as different enantiomers of a drug molecule can exhibit distinct pharmacological and toxicological profiles. Racemic Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a valuable precursor for the synthesis of various bioactive molecules. The separation of its enantiomers is a crucial step to enable the investigation of the biological activity of each stereoisomer and to develop stereochemically pure active pharmaceutical ingredients (APIs). This guide explores the three most prevalent and effective strategies for achieving this separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. Lipases are commonly employed for the resolution of amino acid esters through enantioselective hydrolysis or transesterification. In the case of racemic Methyl 2-amino-3,3,3-trifluoropropanoate, a lipase can selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Transesterification

This protocol is based on established procedures for the kinetic resolution of α-amino esters using Candida antarctica lipase B (CALB).[1][2]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Triethylamine (for neutralization of the hydrochloride salt)

  • Diatomaceous earth (for enzyme filtration)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of racemic this compound (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the acyl donor (e.g., vinyl acetate, 1.5 eq) to the solution.

  • Add immobilized Candida antarctica lipase B (20 mg per mmol of substrate).

  • Seal the reaction vessel and shake at a constant temperature (e.g., 40°C) in an incubator shaker.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the unreacted ester and the acylated product.

  • Upon reaching the desired conversion, filter the enzyme through a pad of diatomaceous earth and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted methyl ester from the acylated product by silica gel column chromatography.

Data Presentation
Parameter(R)-Methyl 2-amino-3,3,3-trifluoropropanoate(S)-N-acetyl-Methyl 2-amino-3,3,3-trifluoropropanoate
Yield ~45%~47%
Enantiomeric Excess (e.e.) >98%>99%
Enantioselectivity (E) >200>200

Note: The data presented are representative values based on similar lipase-catalyzed resolutions of amino acid esters and may vary depending on the specific reaction conditions.[3][4]

Workflow Diagram

Enzymatic_Resolution racemate Racemic Methyl 2-amino-3,3,3-trifluoropropanoate HCl neutralization Neutralization with Et3N racemate->neutralization ester Racemic Methyl Ester neutralization->ester reaction Enzymatic Acylation (CALB, Vinyl Acetate, Toluene, 40°C) ester->reaction mixture Mixture of (R)-Ester and (S)-N-acetyl Ester reaction->mixture separation Chromatographic Separation mixture->separation r_enantiomer (R)-Methyl 2-amino-3,3,3-trifluoropropanoate separation->r_enantiomer s_enantiomer (S)-N-acetyl-Methyl 2-amino-3,3,3-trifluoropropanoate separation->s_enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Diastereomeric Salt Formation and Crystallization

This classical resolution method involves the reaction of the racemic amino ester with a chiral resolving agent to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6] For the resolution of a basic compound like an amino ester, a chiral acid is used as the resolving agent.

Experimental Protocol: Resolution with a Chiral Acid

This protocol is a representative procedure based on the resolution of amino acid esters with chiral tartaric acid derivatives.[7]

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid)

  • Sodium bicarbonate or other mild base

  • Solvent for salt formation and crystallization (e.g., methanol, ethanol, acetone, or mixtures thereof)

  • Solvents for extraction (e.g., ethyl acetate, water)

  • Hydrochloric acid (for regeneration of the hydrochloride salt)

Procedure:

  • Prepare the free base of Methyl 2-amino-3,3,3-trifluoropropanoate by dissolving the hydrochloride salt in water and adding a saturated solution of sodium bicarbonate until the pH is basic. Extract the free base with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the racemic free base in a suitable solvent (e.g., methanol).

  • In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 equivalents of Dibenzoyl-L-tartaric acid) in the same solvent, heating gently if necessary.

  • Slowly add the resolving agent solution to the free base solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be required.

  • Collect the crystalline solid by filtration and wash with a small amount of the cold crystallization solvent. This solid is enriched in one diastereomer.

  • The mother liquor is enriched in the other diastereomer.

  • To recover the enantiomerically enriched amino ester, dissolve the crystalline salt in water and basify with sodium bicarbonate. Extract the free base with an organic solvent.

  • The enantiomeric purity of the recovered amino ester should be determined by chiral HPLC or by measuring its specific rotation.

  • The free base can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same solvent.

Data Presentation
ParameterDiastereomeric Salt (Less Soluble)Recovered Methyl Ester
Yield 35-45% (of theoretical)30-40% (overall)
Diastereomeric Excess (d.e.) >95%-
Enantiomeric Excess (e.e.) ->95%

Note: The data presented are hypothetical values for a successful resolution and are highly dependent on the choice of resolving agent and crystallization solvent.

Workflow Diagram

Diastereomeric_Resolution racemate Racemic Methyl 2-amino-3,3,3-trifluoropropanoate HCl free_base_prep Preparation of Free Base racemate->free_base_prep free_base Racemic Free Base free_base_prep->free_base salt_formation Salt Formation with Chiral Acid (e.g., Dibenzoyl-L-tartaric acid) free_base->salt_formation diastereomers Solution of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Crystals of Less Soluble Diastereomeric Salt crystallization->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomeric Salt crystallization->mother_liquor liberation1 Liberation of Free Base less_soluble->liberation1 liberation2 Liberation of Free Base mother_liquor->liberation2 enantiomer1 Enantiomerically Enriched Methyl Ester liberation1->enantiomer1 enantiomer2 Other Enantiomer (lower e.e.) liberation2->enantiomer2

Caption: Workflow for diastereomeric salt resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers by chiral HPLC is a widely used analytical and preparative technique. This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[8]

Experimental Protocol: Analytical Chiral HPLC

This protocol provides a general method for the analytical separation of the enantiomers of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T, or a polysaccharide-based column)

  • HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Mobile phase additives (e.g., formic acid, triethylamine)

  • Racemic this compound standard

Procedure:

  • Prepare the mobile phase. A typical mobile phase for a teicoplanin-based column for amino acid derivatives could be a mixture of methanol and water with a small amount of an acidic modifier (e.g., 0.1% formic acid).[9]

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Dissolve a small amount of the racemic hydrochloride salt in the mobile phase to prepare a sample solution.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • The two enantiomers should elute as two separate peaks. The resolution (Rs) between the peaks should be calculated to assess the quality of the separation.

  • For preparative scale separation, the method would be scaled up using a larger dimension column and a higher sample load.

Data Presentation
ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) VariesVaries
Separation Factor (α) >1.2>1.2
Resolution (R_s) >1.5>1.5

Note: The data are representative for a successful chiral HPLC separation. Actual values will depend on the specific column, mobile phase, and other chromatographic conditions.

Workflow Diagram

Chiral_HPLC racemate Racemic Methyl 2-amino-3,3,3-trifluoropropanoate HCl dissolution Dissolution in Mobile Phase racemate->dissolution sample Sample Solution dissolution->sample injection Injection onto Chiral HPLC Column sample->injection separation Chromatographic Separation on Chiral Stationary Phase injection->separation detection UV Detection separation->detection collection1 Fraction Collection (Enantiomer 1) separation->collection1 collection2 Fraction Collection (Enantiomer 2) separation->collection2 chromatogram Chromatogram with Two Separated Peaks detection->chromatogram

Caption: Workflow for chiral HPLC separation.

Conclusion

The chiral resolution of racemic this compound can be effectively achieved through several methods, each with its own advantages and disadvantages. Enzymatic kinetic resolution offers high enantioselectivity and is often scalable. Diastereomeric salt formation followed by crystallization is a classical and cost-effective method for large-scale production, provided a suitable resolving agent and crystallization conditions can be identified. Direct chiral HPLC is an excellent tool for both analytical and preparative scale separations, offering high resolution and purity, though it can be more expensive for large quantities. The choice of method will depend on the scale of the separation, the desired purity of the enantiomers, and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most appropriate resolution strategy for their specific needs.

References

Stability and Storage of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. Given the compound's application as a critical building block in pharmaceutical and agrochemical research, a thorough understanding of its stability profile is paramount to ensure its integrity and performance in sensitive synthetic applications. This document outlines general stability considerations, potential degradation pathways, and standardized protocols for stability and handling.

General Stability and Storage Recommendations

This compound is a white to off-white solid.[1][2] The hydrochloride salt form is inherently more stable than the free base, making it suitable for storage.[1][3] For optimal stability, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions
FormConditionTemperatureDurationNotes
Solid Sealed Storage, Away from Moisture4°CLong-termStore in a dry, cool, and well-ventilated place.[1][2][4][5]
In Solvent Sealed Storage, Away from Moisture-20°C1 monthAliquot to prevent repeated freeze-thaw cycles.[1]
In Solvent Sealed Storage, Away from Moisture-80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.[1]

Shipping: The compound is typically shipped at room temperature in the continental US, though this may vary for other locations.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in public literature, potential degradation pathways can be inferred from its chemical structure—an amino acid ester with a trifluoromethyl group. The primary routes of degradation are likely to be hydrolysis and reactions involving the amino group. The strong electron-withdrawing nature of the trifluoromethyl group generally enhances the stability of the molecule.[5]

dot

Potential Degradation Pathways A Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride B Hydrolysis (Moisture/Acid/Base) A->B Susceptible Ester Linkage D Other Reactions (e.g., with aldehydes/ketones) A->D Reactive Amino Group C 2-amino-3,3,3-trifluoropropanoic acid + Methanol B->C Degradation Products E Imine/Schiff Base Formation D->E Potential Byproducts

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[6] The following protocols are based on the ICH guidelines for stability testing of new drug substances.[7][8][9][10]

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish degradation pathways.[6][11]

Objective : To assess the intrinsic stability of the molecule and develop stability-indicating analytical methods.

Methodology :

  • Preparation : Prepare solutions of this compound at a concentration of approximately 1 mg/mL in various solvents.

  • Stress Conditions : Expose the solutions and solid material to the conditions outlined in Table 2.

  • Analysis : At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Table 2: Conditions for Forced Degradation Studies
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 N NaOHRoom Temperature1, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal Stress Solid State80°C1, 2, 4 weeks
Photostability Solid State & SolutionICH Q1B conditionsAs per guidelines

dot

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Weigh Compound B Prepare 1 mg/mL Solutions (Aqueous & Organic) A->B C Acid Hydrolysis (0.1N HCl, 60°C) B->C Expose Samples D Base Hydrolysis (0.1N NaOH, RT) B->D Expose Samples E Oxidation (3% H2O2, RT) B->E Expose Samples F Thermal (Solid, 80°C) B->F Expose Samples G Photostability (ICH Q1B) B->G Expose Samples H Sample at Time Points C->H D->H E->H F->H G->H I HPLC Analysis H->I J Quantify Parent Compound I->J K Identify Degradants I->K L Establish Degradation Profile J->L K->L M Develop Stability-Indicating Method L->M

Caption: Experimental workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Testing

Following the principles of ICH guidelines, long-term and accelerated stability studies should be performed to establish a re-test period or shelf life.[7]

Objective : To evaluate the stability of the compound under recommended storage conditions and predict its shelf life.

Methodology :

  • Packaging : Store the solid compound in containers that simulate the proposed packaging for storage and distribution.

  • Storage Conditions : Place the samples in stability chambers maintained at the conditions specified in Table 3.

  • Testing Frequency : Test the samples at the initial time point and at subsequent intervals as recommended by ICH guidelines.[10]

  • Analysis : At each time point, assess the physical and chemical attributes of the compound, including appearance, assay, and purity.

Table 3: ICH Stability Testing Conditions
Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

dot

Caption: Decision logic for establishing a re-test period based on ICH stability study outcomes.

Handling and Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices.

  • Ventilation : Handle in a well-ventilated area.[4]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Contact : Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of soap and water.[2]

  • Ingestion and Inhalation : Do not ingest. Avoid breathing dust.[2]

By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound throughout its lifecycle, from storage to application.

References

Solubility Profile of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a fluorinated amino acid derivative of interest in pharmaceutical and biochemical research. Due to the limited availability of extensive public data, this document summarizes the known quantitative solubility and presents a generalized, robust experimental protocol for determining solubility in various solvents. This guide is intended to be a valuable resource for researchers working with this and similar compounds.

Core Concepts and Significance

This compound is an alanine derivative incorporating a trifluoromethyl group. This modification can significantly alter the physicochemical properties of the parent amino acid, including its lipophilicity, metabolic stability, and conformational preferences. Understanding its solubility is a critical first step in a wide range of applications, from designing in vitro assays to developing formulation strategies for in vivo studies. The hydrochloride salt form is utilized to enhance the compound's stability and aqueous solubility.

Quantitative Solubility Data

The publicly available quantitative solubility data for this compound is currently limited. The most consistently reported data is for aqueous and dimethyl sulfoxide (DMSO) solutions.

SolventTemperatureSolubilityMolar Concentration (approx.)Notes
Water (H₂O)Not Specified≥ 100 mg/mL[1][2][3][4]≥ 516.66 mM[1][2][3][4]The "≥" symbol indicates that the saturation point may be higher than the stated value.
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[1][2][3][4]516.66 mM[1][2][3][4]Ultrasonic agitation is recommended to facilitate dissolution.[1][2][3][4] The use of hygroscopic DMSO can impact solubility.[1][2][3][4]

Generalized Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a variety of solvents. This method is based on the widely accepted shake-flask method, followed by quantitative analysis.

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC (if applicable)

  • Reference standards for calibration curve

2. Experimental Procedure:

a. Preparation of Saturated Solutions: i. Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. ii. Securely cap the vials to prevent solvent evaporation. iii. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

b. Sample Collection and Preparation: i. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. ii. Carefully withdraw a known volume of the supernatant using a pipette. iii. Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. iv. Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

c. Quantitative Analysis: i. Prepare a series of standard solutions of the compound with known concentrations to generate a calibration curve. ii. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry). iii. Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve. iv. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

3. Data Reporting:

  • Report the solubility in mg/mL and mol/L.

  • Specify the solvent and the temperature at which the determination was performed.

  • Describe the analytical method used for quantification.

Visual Representation of Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess compound to solvent in vials start->add_excess equilibrate Equilibrate in thermostatic shaker (e.g., 24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate solubility from calibration curve analyze->calculate end_node End calculate->end_node

Caption: Generalized workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways to depict. The logical relationship is a linear experimental workflow as illustrated above.

Conclusion

While the available quantitative solubility data for this compound is limited to its high solubility in water and DMSO, this guide provides a framework for its use and further characterization. The provided generalized experimental protocol offers a reliable method for researchers to determine its solubility in a broader range of solvents and conditions, which is essential for advancing research and development involving this compound. As with any experimental work, it is crucial to adhere to good laboratory practices and ensure proper validation of the analytical methods employed.

References

Commercial Suppliers and Technical Guide for Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the research and development pipeline. Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride (CAS No. 134297-36-2) is a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug design. The incorporation of trifluoromethyl groups into bioactive molecules can enhance properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth overview of commercial suppliers for this compound, alongside relevant technical information to support its application in research.

Commercial Availability

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes key information from several prominent suppliers. Please note that availability, purity, and quantity options are subject to change and should be verified directly with the suppliers.

SupplierCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
MedChemExpress134297-36-2C4H7ClF3NO2193.55≥98.0%[1]100mg, 250mg, 500mg, 1g, 5g
Ambeed134297-36-2C4H7ClF3NO2193.55>95%1g, 5g, 10g, 25g, 50g, 100g
BLD Pharm134297-36-2C4H7ClF3NO2193.55≥97.0%1g, 5g, 25g
Arctom134297-36-2C4H7ClF3NO2193.55Not specifiedFlexible sizes available
Chiralen134297-36-2C4H7ClF3NO2193.5595%[2]100mg[2]
ChemSceneNot specifiedNot specifiedNot specified≥98%Not specified
InvivoChem134297-36-2C4H7ClF3NO2193.55Not specifiedNot specified
ChemBK134297-36-2C4H7ClF3NO2193.55Not specified250mg, 1g, 5g, 10g[3]

Physicochemical Properties

This compound is typically supplied as a white to off-white solid.[1][4] It exhibits good solubility in water and DMSO.[4] For long-term storage, it is recommended to keep the compound at 4°C under a sealed and moisture-free environment.[1][4] When in solvent, storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) is advised to maintain stability.[1][4]

Experimental Protocols

While specific, detailed experimental protocols for the direct use of this compound are not extensively documented in publicly available literature, general methodologies for the synthesis and application of trifluoromethylated amino acids can provide a valuable starting point for researchers. These compounds are often utilized as building blocks in peptide synthesis or as starting materials for the synthesis of more complex molecules.

A general approach for the synthesis of trifluoromethylated amino acids involves the photoredox-mediated radical alkylation of trifluoromethyl-containing imino esters. This method offers an efficient and controllable route to constructing α-CF3 amino acid scaffolds.

Representative Experimental Workflow for Investigating Biological Activity:

The following diagram illustrates a logical workflow for a researcher investigating the potential biological activity of a novel compound like this compound.

G cluster_0 Compound Characterization & Preparation cluster_1 In Vitro Screening cluster_2 Hit Validation & Mechanism of Action cluster_3 Downstream Development A Source Compound (Methyl 2-amino-3,3,3-trifluoropropanoate HCl) B Purity & Identity Verification (NMR, MS, HPLC) A->B C Stock Solution Preparation (e.g., in DMSO or H2O) B->C D Primary Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Cell-Based Phenotypic Screens (e.g., Cytotoxicity, Proliferation) C->E F Dose-Response & IC50/EC50 Determination D->F E->F G Secondary & Orthogonal Assays F->G H Target Engagement & Biomarker Analysis G->H I Lead Optimization (Structure-Activity Relationship) H->I J In Vivo Efficacy & PK/PD Studies I->J

Caption: A logical workflow for the investigation of a novel chemical entity.

Applications in Research and Drug Development

Fluorinated amino acids are valuable tools in drug discovery and chemical biology. The introduction of a trifluoromethyl group can significantly alter the conformational preferences and electronic properties of peptides and small molecules. This can lead to:

  • Enhanced Metabolic Stability: The C-F bond is highly stable, making molecules more resistant to metabolic degradation.

  • Increased Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets.

  • Modulation of Physicochemical Properties: The lipophilicity and pKa of a molecule can be fine-tuned by the incorporation of fluorine.

This compound serves as a versatile building block for introducing the trifluoromethylalanine scaffold into novel chemical entities. Its applications span various therapeutic areas, including the development of enzyme inhibitors, receptor modulators, and novel peptide-based therapeutics.

While specific signaling pathways involving this compound are not yet defined in the literature, its structural similarity to natural amino acids suggests potential interactions with a wide range of biological targets. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a fluorinated amino acid derivative.[1][2][3] It is commonly used in scientific research and as a building block in the synthesis of more complex molecules.[1][2][3][4]

PropertyValueSource(s)
CAS Number 134297-36-2[1][2][3][5]
Molecular Formula C4H7ClF3NO2[1][2][3][5]
Molecular Weight 193.55 g/mol [1][2][3][5]
Appearance White to off-white solid[1][2][3][5]
Purity ≥98.0% (by NMR)[5]
Melting Point 165.0℃[6]
Solubility H2O: ≥ 100 mg/mL (516.66 mM) DMSO: 100 mg/mL (516.66 mM; requires ultrasound)[1][2][3]
Storage Conditions Store at 4°C, sealed and protected from moisture. For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3][5]

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source(s):[7][8][9][10][11][12]

GHS Pictogram:

alt text

Signal Word: Warning[7][8][10][11][12][13]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize risk.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling Procedure cluster_Post Post-Handling Read_SDS Review Safety Data Sheet (SDS) Assess_Risk Conduct Risk Assessment Read_SDS->Assess_Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) Select_PPE->Ventilation Grounding Ground Equipment to Prevent Static Discharge Ventilation->Grounding Weigh_Handle Weigh and Handle Chemical Grounding->Weigh_Handle Avoid_Contact Avoid Contact with Skin, Eyes, and Clothing. Avoid Inhalation. Weigh_Handle->Avoid_Contact No_Eat_Drink Do Not Eat, Drink, or Smoke Avoid_Contact->No_Eat_Drink Store Store in a Tightly Closed Container at 4°C, Away from Moisture No_Eat_Drink->Store Decontaminate Decontaminate Work Area Store->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands Dispose Dispose of Waste According to Regulations Wash_Hands->Dispose

Caption: A generalized workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Recommendations:

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Approved under standards such as EN166 (EU) or NIOSH (US).[4][14][15][16][17][18][19]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[4][14][15][16][17][18][19]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. Ensure the respirator is NIOSH/MSHA or EN 149 approved.[4][18][19][20][21]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

First_Aid_Response cluster_Routes Routes of Exposure & Immediate Actions Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Exposure->Ingestion Seek_Medical_Attention Seek Immediate Medical Attention and show the Safety Data Sheet. Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Decision-making flowchart for first-aid response to exposure.

First-Aid Protocols:

Exposure RouteProtocolSource(s)
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[4][14][15][17][18][19][20][21][22][23][24][25]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][14][15][17][18][19][20][22][24][25]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4][14][15][17][18][19][20][23][24][25]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][14][15][18][19]

Accidental Release and Disposal

Proper procedures must be followed for spills and waste disposal to protect personnel and the environment.

Accidental Release Measures:

  • Evacuate Personnel : Keep unnecessary personnel away from the spill area.[4][22]

  • Ensure Ventilation : Provide adequate ventilation to the area.[4][22]

  • Personal Protection : Wear appropriate PPE as described in Section 3. Avoid breathing dust and contact with the substance.[4][22]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4][22]

  • Clean-up : Carefully sweep up or vacuum the spilled solid material. Place it in a suitable, closed container for disposal. Avoid generating dust.[4][22]

Disposal Considerations:

The material should be disposed of by a licensed chemical destruction plant or by controlled incineration.[4] Do not contaminate water, foodstuffs, or sewer systems.[4] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[4] All disposal practices must be in accordance with local, regional, and national regulations.[21]

Stability and Reactivity

ParameterInformationSource(s)
Reactivity No data available.[4]
Chemical Stability Stable under recommended storage conditions (4°C, sealed, away from moisture).[4]
Possibility of Hazardous Reactions No data available.[4]
Conditions to Avoid No specific data available; good practice suggests avoiding heat, flames, and sources of ignition.[4]
Incompatible Materials Strong oxidizing agents, strong bases.
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.[17]

Toxicological and Ecological Information

Detailed toxicological and ecological data for this specific compound are limited.

Toxicological Information:

  • Acute Toxicity: No data available.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][8][9][10][11][12]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[7][8][9][10][11][12]

  • Respiratory or Skin Sensitization: No data available.[18]

  • Germ Cell Mutagenicity: No data available.[18]

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8][9][10][11][12]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Ecological Information:

  • Toxicity to fish: No data available.[4]

  • Toxicity to daphnia and other aquatic invertebrates: No data available.[4]

  • Toxicity to algae: No data available.[4]

  • Persistence and Degradability: No data available.[4]

  • Bioaccumulative Potential: No data available.[4]

  • Mobility in Soil: No data available.[4]

Given the lack of specific data, the compound should be handled with the assumption that it may be harmful to aquatic life and the environment. Discharge into the environment must be avoided.[4]

References

The Trifluoromethyl Group: A Key Player in Modifying Amino Acid Properties for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into amino acids represents a powerful and increasingly utilized strategy in medicinal chemistry and drug development. This fluorinated moiety, though small, exerts profound effects on the physicochemical and biological properties of amino acids and the peptides and proteins that contain them. Its unique electronic and steric characteristics can be harnessed to enhance metabolic stability, modulate lipophilicity, alter acidity, and ultimately, improve the therapeutic efficacy and pharmacokinetic profile of peptide-based drugs. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in amino acid properties, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Modifications Induced by the Trifluoromethyl Group

The introduction of a trifluoromethyl group into an amino acid side chain instigates a cascade of changes in its fundamental properties. These alterations are primarily driven by the high electronegativity of the fluorine atoms and the steric bulk of the CF3 group.

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, a property quantified by the partition coefficient (logP). This increased lipophilicity can enhance the ability of a peptide to cross cellular membranes, a critical factor for bioavailability and targeting intracellular components.[1]

Modulation of Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups. This effect can alter the ionization state of the amino acid at physiological pH, influencing its interaction with biological targets and its overall charge distribution.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450s.[2] Replacing a metabolically labile group, like a methyl group, with a trifluoromethyl group can significantly increase the in vivo half-life of a peptide drug, reducing dosing frequency and improving patient compliance.

Quantitative Data Summary

To illustrate the impact of the trifluoromethyl group, the following tables summarize key quantitative data for representative trifluoromethylated amino acids compared to their natural counterparts.

Amino AcidLogPReference
Phenylalanine-1.50[3][4]
4-(Trifluoromethyl)-L-phenylalanine1.68[1]
Leucine-1.52[5]
TrifluoroleucineData not readily available in a direct comparative format
Proline (N-acetyl methyl ester)See detailed table below[6]
Trifluoromethyl-Proline (N-acetyl methyl ester)See detailed table below[6]

Table 1: Comparison of LogP Values. Note: LogP values can vary depending on the experimental or computational method used. The values presented here are for comparative purposes.

Amino Acid DerivativepKa1 (α-carboxyl)pKa2 (α-amino)Reference
Phenylalanine1.839.13[3][7][8]
4-(Trifluoromethyl)-L-phenylalanine2.15 (Predicted)Data not readily available[9]
Proline1.9910.60[6]
(2S,4S)-4-(Trifluoromethyl)proline1.839.42[6]
(2S,4R)-4-(Trifluoromethyl)proline1.889.29[6]

Table 2: Comparison of pKa Values. Note: pKa values are influenced by the specific chemical environment and measurement conditions.

Biological Activity and Therapeutic Applications

The altered physicochemical properties of trifluoromethylated amino acids translate into significant advantages in a therapeutic context. Peptides incorporating these modified residues have shown promise in a variety of disease areas, including oncology and neurology.[1]

Case Study: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway is a hallmark of many cancers. One promising strategy for therapeutic intervention is the development of peptide-based inhibitors that can disrupt key protein-protein interactions within this cascade.[12][13][14][15][16]

The incorporation of trifluoromethylated amino acids into such peptides can enhance their inhibitory potency. For example, a peptide designed to mimic the binding interface of Raf could have its binding affinity for Ras enhanced by the increased hydrophobicity conferred by a trifluoromethylated phenylalanine residue. Furthermore, the enhanced metabolic stability would prolong the peptide's inhibitory action in vivo.

Below is a conceptual diagram illustrating the potential mechanism of action of a trifluoromethylated peptide inhibitor targeting the Ras-Raf interaction.

Ras_Raf_MEK_ERK_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Activates Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Binds and Activates SOS->Ras_GDP Promotes GDP-GTP exchange MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Transcription Factors ERK->Nucleus Translocates to Nucleus TF_Peptide Trifluoromethylated Peptide Inhibitor TF_Peptide->Ras_GTP Blocks Interaction Proliferation Cell Proliferation, Survival, etc. Nucleus->Proliferation

Inhibition of the Ras-Raf interaction by a trifluoromethylated peptide.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated amino acids.

Determination of Partition Coefficient (LogP) by Shake-Flask Method

Objective: To determine the lipophilicity of a trifluoromethylated amino acid compared to its natural counterpart.

Materials:

  • Test amino acid (natural and trifluoromethylated)

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the amino acid in either water or 1-octanol.

  • In a separatory funnel, add equal volumes of the pre-saturated 1-octanol and water.

  • Add a known amount of the amino acid stock solution to the separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully collect samples from both the aqueous and organic phases.

  • Determine the concentration of the amino acid in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a wavelength where the amino acid absorbs, or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • Calculate LogP as the base-10 logarithm of P.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of a trifluoromethylated amino acid.

Materials:

  • Test amino acid

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Dissolve a known amount of the amino acid in a known volume of deionized water.

  • Place the beaker on a stir plate and immerse the pH electrode in the solution.

  • Begin stirring the solution gently.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized HCl solution, adding small, known increments (e.g., 0.1 mL) and recording the pH after each addition until the pH drops significantly.

  • Repeat the titration in a separate experiment using the standardized NaOH solution, adding small increments and recording the pH until it rises significantly.

  • Plot the pH versus the volume of titrant added for both titrations.

  • The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the titration curve). For an amino acid, you will typically observe pKa1 (for the carboxylic acid group) and pKa2 (for the amino group).

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of a peptide containing a trifluoromethylated amino acid.

Materials:

  • Test peptide

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or methanol (for quenching the reaction)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for a few minutes.

  • Add the test peptide to the microsome suspension to initiate the metabolic reaction.

  • Start the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent peptide.

  • Plot the natural logarithm of the percentage of the remaining parent peptide versus time.

  • The slope of the linear portion of this plot is the rate constant of degradation (k).

  • Calculate the in vitro half-life (t1/2) as 0.693/k.

Visualization of Experimental Workflow

The synthesis of peptides containing trifluoromethylated amino acids is typically achieved through solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow of Fmoc-based SPPS.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (TFA-AA, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

General workflow for Fmoc-based solid-phase peptide synthesis.

Conclusion

The incorporation of the trifluoromethyl group into amino acids is a versatile and powerful tool in the arsenal of medicinal chemists and drug developers. By rationally leveraging the unique properties of this functional group, it is possible to design peptide-based therapeutics with enhanced stability, improved pharmacokinetic profiles, and greater biological activity. The data and protocols presented in this guide serve as a foundational resource for researchers seeking to explore the potential of trifluoromethylated amino acids in their own drug discovery and development endeavors. As our understanding of the nuanced effects of fluorination continues to grow, so too will the opportunities for creating novel and more effective peptide-based medicines.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity.[1] Methyl 2-amino-3,3,3-trifluoropropanoate, a trifluoroalanine derivative, is a key building block for creating peptides with unique biological properties. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the α-amino group, presenting a significant challenge for efficient peptide bond formation during solid-phase peptide synthesis (SPPS).[2]

These application notes provide detailed protocols and quantitative data for the successful incorporation of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride into peptide sequences using Fmoc-based SPPS. The protocols are optimized to address the reduced nucleophilicity of the amino group, ensuring high coupling efficiencies and final peptide purity.

Key Challenges and Optimization Strategies

The primary challenge in utilizing this compound is the reduced reactivity of the amino group. Standard coupling conditions may result in low yields and deletion sequences. To overcome this, the following strategies are recommended:

  • Use of Potent Coupling Reagents: High-potency uronium/aminium or phosphonium salt-based coupling reagents are essential for activating the incoming Fmoc-amino acid to overcome the low nucleophilicity of the trifluoromethylated amine. Reagents such as HATU, HCTU, and PyBOP are more effective than standard carbodiimides like DCC or DIC.[3][4]

  • Double Coupling: Performing the coupling step twice ensures that the reaction goes to completion, minimizing the presence of deletion sequences in the final product.[3]

  • In-Situ Neutralization: As the starting material is a hydrochloride salt, in-situ neutralization of the amino group is required prior to coupling. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used for this purpose.

  • Extended Coupling Times: Allowing for longer reaction times can compensate for the slower kinetics of the coupling reaction.[3]

Quantitative Data: Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered and electron-deficient amino acids. The following table summarizes the comparative performance of common coupling reagents in challenging peptide syntheses, providing an indication of their efficacy for trifluoromethylated amino acids.

Coupling ReagentCrude Purity (%) (ACP Peptide)[3]Acylation Yield (%) (Aza-Peptide)[3]Recommended for Trifluoromethylated Amino Acids
PyBOP70.27~65Good
HATU 79.91 ~100 Excellent (Recommended)
HCTU80.52~55Very Good

ACP: Acyl Carrier Protein fragment, a sequence known to be difficult to synthesize. Aza-Peptide: A challenging peptide bond formation.

Experimental Protocols

Protocol 1: On-Resin Coupling of this compound

This protocol describes the manual coupling of the first amino acid, this compound, onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Standard SPPS reaction vessel and shaker

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3 x resin volume).

  • In-Situ Neutralization and Coupling:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • First Coupling Monitoring:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling (if necessary):

    • Drain the reaction vessel.

    • Repeat steps 2.2 to 2.4.

    • Wash the resin thoroughly with DMF (3 x resin volume) and DCM (3 x resin volume).

  • Capping (Optional but Recommended):

    • To block any unreacted amines and prevent the formation of deletion sequences, a capping step can be performed.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).

Protocol 2: Standard Fmoc-SPPS Cycle for Subsequent Amino Acids

This protocol outlines a standard manual Fmoc-SPPS cycle for the elongation of the peptide chain after the incorporation of the trifluoromethylated residue.

Materials:

  • Peptidyl-resin from Protocol 1

  • Fmoc-protected amino acids

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat:

    • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[5]

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow: SPPS of a Trifluoroalanine-Containing Peptide

SPPS_Workflow start Start: Rink Amide Resin swelling Resin Swelling in DMF start->swelling end_node Purified Peptide fmoc_deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) swelling->fmoc_deprotection_1 coupling_TFA_Ala Coupling of Fmoc-TFA-Ala-OH (HATU/DIPEA) fmoc_deprotection_1->coupling_TFA_Ala capping Capping (Acetic Anhydride/DIPEA) coupling_TFA_Ala->capping fmoc_deprotection_2 Fmoc Deprotection capping->fmoc_deprotection_2 coupling_AA_n Coupling of Fmoc-AA(n)-OH fmoc_deprotection_2->coupling_AA_n coupling_AA_n->fmoc_deprotection_2 Repeat for each amino acid final_deprotection Final Fmoc Deprotection coupling_AA_n->final_deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification purification->end_node

Caption: Workflow for SPPS of a peptide containing 3,3,3-trifluoroalanine.

Signaling Pathway: Example of a Trifluoroalanine-Modified Peptide in Opioid Receptor Signaling

Peptides containing trifluoroalanine can be designed as potent and stable analogs of endogenous peptides, such as endomorphins, which are agonists for the μ-opioid receptor.[6][7][8] The increased stability can lead to prolonged signaling.

Opioid_Signaling receptor μ-Opioid Receptor (GPCR) g_protein Gi/o Protein Activation receptor->g_protein peptide TFA-Endomorphin Analog peptide->receptor Binds and Activates effector effector response Analgesia ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP ac->camp camp->response k_channel ↑ K+ Efflux ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel k_channel->response ca_channel->response

Caption: Simplified signaling pathway of a TFA-endomorphin analog via the μ-opioid receptor.

References

Application Notes: High-Efficiency Coupling Protocols for Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of fluorinated amino acids into peptides is a key strategy in modern drug discovery and chemical biology. The trifluoromethyl group can significantly enhance peptide stability, metabolic resistance, and binding affinity. However, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group drastically reduces the nucleophilicity of the α-amino group in Methyl 2-amino-3,3,3-trifluoropropanoate, presenting a significant challenge for peptide bond formation.[1] Standard coupling conditions often result in low yields and incomplete reactions. These application notes provide detailed protocols and comparative data for robust and high-efficiency coupling of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in both solution-phase and solid-phase peptide synthesis (SPPS).

Key Challenges in Coupling

The primary obstacle in utilizing Methyl 2-amino-3,3,3-trifluoropropanoate is the deactivation of its amino group by the adjacent -CF3 moiety.[1] This electronic effect makes the amine a poor nucleophile, requiring more potent activation strategies compared to standard proteinogenic amino acids. Consequently, careful selection of coupling reagents, bases, and reaction conditions is critical to drive the reaction to completion and minimize side products.

Comparative Overview of Coupling Protocols

For difficult couplings involving electron-deficient amino acids, high-potency uronium/aminium or phosphonium salt-based reagents are strongly recommended over standard carbodiimides.[1] The following table summarizes recommended protocols and reagents for the efficient incorporation of Methyl 2-amino-3,3,3-trifluoropropanoate.

Coupling Reagent Additive Base Solvent Key Characteristics & Recommendations
HATU NoneDIPEA, NMMDMFGold Standard. High reactivity, fast kinetics, and reduced racemization.[1][2][3][4] Highly effective for sterically hindered and electron-deficient amino acids.
HCTU / HBTU HOBt (optional)DIPEADMF, DCMVery efficient and rapid. HCTU is often considered a cost-effective alternative to HATU with comparable efficiency.[1]
PyBOP NoneDIPEADMF, DCMRobust phosphonium-based reagent, particularly effective for difficult or slow coupling reactions.[1][3]
EDC·HCl HOBt, 6-Cl-HOBtDIPEA, TEADCM, DMFA classic carbodiimide protocol.[5][6] Generally less effective for this substrate; may require longer reaction times, double coupling, and careful monitoring. The urea byproduct from EDC is water-soluble, simplifying work-up in solution phase.[2]

Experimental Protocols

Prerequisite: Neutralization of the Hydrochloride Salt

The starting material is a hydrochloride salt, and the free amine must be liberated before the coupling reaction can proceed. This is typically achieved in situ.

  • Procedure: Dissolve this compound (1.0 eq) in the reaction solvent (e.g., DMF or DCM). Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 - 2.0 eq), and stir for 15-30 minutes at 0 °C to room temperature.[3]

Protocol 1: High-Efficiency Coupling using HATU

This protocol is considered the most reliable method for incorporating challenging amino acids.

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the activation mixture and stir for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized Methyl 2-amino-3,3,3-trifluoropropanoate solution from the prerequisite step.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. In solid-phase synthesis, monitor the reaction using a Kaiser test.[1] If the test remains positive (indicating free amines), a second coupling is recommended.

  • Double Coupling (If Necessary): If the reaction is incomplete, remove the reaction mixture and repeat steps 1-4 with a fresh solution of activated amino acid and reagents.[1]

  • Work-up (Solution Phase): Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.[3]

Protocol 2: Standard Coupling using EDC/HOBt

While less potent, this method can be effective with careful optimization.

  • Activation Mixture: In the reaction vessel containing the neutralized Methyl 2-amino-3,3,3-trifluoropropanoate, add the N-protected amino acid (1.2 eq) and HOBt (1.2 eq).

  • EDC Addition: Cool the mixture to 0 °C and add EDC·HCl (1.5 eq).

  • Coupling Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Let the reaction proceed overnight (12-24 hours).

  • Monitoring and Work-up: Monitor the reaction by TLC (solution phase) or Kaiser test (solid phase). If coupling is incomplete, consider a second coupling. The work-up procedure is similar to Protocol 1.[6][7]

Troubleshooting and Optimization

  • Incomplete Coupling: This is the most common issue. The primary solution is to perform a "double coupling," where the coupling step is repeated with fresh reagents.[1]

  • Deletion Sequences (SPPS): If double coupling is ineffective, unreacted amines should be "capped" by treating the resin with an acetylating agent like acetic anhydride to prevent the formation of deletion peptide sequences.[1]

  • Racemization: Using additives like HOBt (with carbodiimides) and employing high-potency uronium reagents like HATU, which contains the HOAt moiety, can significantly suppress racemization.[8][2]

Visualized Workflows

G General Workflow for Coupling Methyl 2-amino-3,3,3-trifluoropropanoate HCl cluster_start Preparation cluster_coupling Coupling Reaction cluster_end Analysis & Completion A Start: Methyl 2-amino-3,3,3- trifluoropropanoate HCl B Dissolve in Anhydrous Solvent (DMF or DCM) A->B C Neutralization: Add Base (e.g., DIPEA) B->C D Add N-Protected Amino Acid & Coupling Reagent (e.g., HATU) C->D E Couple for 2-12 hours at Room Temperature D->E F Monitor Reaction (Kaiser Test / TLC) E->F G Work-up / Cleavage & Purification F->G H Final Peptide Product G->H G Troubleshooting Protocol for Incomplete Coupling start Perform First Coupling (2-4 hours) kaiser_test Perform Kaiser Test start->kaiser_test negative Result: Negative (Complete) kaiser_test->negative Blue positive Result: Positive (Incomplete) kaiser_test->positive Yellow/Purple proceed Proceed to Next Deprotection Step negative->proceed double_couple Perform Double Coupling with Fresh Reagents positive->double_couple kaiser_test2 Perform Kaiser Test Again double_couple->kaiser_test2 cap_amines Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test2->cap_amines Yellow/Purple kaiser_test2->proceed Blue cap_amines->proceed

References

Application Notes and Protocols for the Use of HATU/HCTU Coupling Reagents with Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of trifluoromethylated (CF3) amino acids into peptides represents a powerful strategy in medicinal chemistry and drug design. The unique physicochemical properties of the trifluoromethyl group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, can significantly enhance the therapeutic potential of peptide-based drugs by improving their proteolytic resistance, bioavailability, and binding affinity.[1][2] However, the very properties that make trifluoromethylated amino acids desirable also present significant challenges during solid-phase peptide synthesis (SPPS).

The primary obstacle lies in the reduced nucleophilicity of the amino group of the CF3-amino acid due to the strong electron-withdrawing effect of the trifluoromethyl moiety.[3] This decreased reactivity often leads to incomplete coupling reactions, resulting in low yields and the formation of deletion sequences, which can complicate purification.[3] To overcome these hurdles, the choice of coupling reagent is critical. Aminium/uronium salt-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), have proven to be highly effective for these "difficult couplings."[3][4]

HATU is widely regarded as the gold standard for challenging couplings due to its high reactivity, which stems from the formation of a highly reactive OAt-active ester.[3][5] HCTU, a derivative of HOBt, is also a very efficient and more cost-effective coupling reagent that often produces peptides with purity comparable to those synthesized with HATU.[6][7]

These application notes provide a comprehensive guide, including detailed protocols and comparative data, for the successful incorporation of trifluoromethylated amino acids into peptides using HATU and HCTU.

Challenges in Coupling Trifluoromethylated Amino Acids

The primary challenge in the incorporation of trifluoromethylated amino acids is the electronic effect of the CF3 group. This can be summarized as follows:

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of the trifluoromethyl group significantly decreases the electron density on the alpha-amino group, rendering it less nucleophilic and therefore less reactive towards the activated carboxyl group of the incoming amino acid.[3]

  • Steric Hindrance: While the electronic effect is dominant, steric bulk from the CF3 group can also contribute to slower coupling kinetics, particularly with sterically hindered amino acids.

  • Incomplete Couplings: The reduced reactivity can lead to incomplete acylation of the resin-bound amine, resulting in the formation of deletion sequences where the CF3-amino acid is skipped.[3]

  • Racemization: Although HATU and HCTU are known to suppress racemization, the forcing conditions sometimes required for difficult couplings (e.g., elevated temperatures, extended reaction times) can increase the risk of epimerization.[8]

To address these challenges, specific strategies are often employed, such as "double coupling," where the coupling reaction is repeated with fresh reagents to drive the reaction to completion.[3] Another strategy is "capping," which involves acetylating any unreacted amino groups to prevent the formation of deletion sequences.[3]

Comparative Data: HATU vs. HCTU

While both HATU and HCTU are highly effective for coupling trifluoromethylated amino acids, their performance can vary depending on the specific sequence and reaction conditions. The following table summarizes a comparative analysis of their efficiency in difficult couplings.

Coupling ReagentRelative ReactivityPurity of Crude PeptideCostKey Considerations
HATU Very HighGenerally very highHigherConsidered the "gold standard" for difficult couplings; may lead to guanidinylation of the free amine as a side reaction.[3][8]
HCTU HighOften comparable to HATULowerA cost-effective and highly efficient alternative to HATU; may require slightly longer coupling times in some cases.[6][7][9]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of trifluoromethylated amino acids using HATU and HCTU in manual solid-phase peptide synthesis (SPPS).

Protocol 1: Double Coupling of a Trifluoromethylated Amino Acid using HATU in SPPS

This protocol is designed for the incorporation of a sterically hindered or electron-deficient Fmoc-protected trifluoromethylated amino acid (e.g., Fmoc-CF3-Ala-OH) onto a resin-bound peptide.

Materials:

  • Fmoc-protected trifluoromethylated amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Resin with N-terminally deprotected peptide

  • Kaiser test kit

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 45-60 minutes at room temperature.[3]

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.

    • Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.[3]

  • Second Coupling (if Kaiser test is positive):

    • Repeat steps 2.1 through 2.5 with a fresh solution of the activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

  • Capping (Optional, if Kaiser test is still positive after the second coupling):

    • To prevent the formation of deletion sequences, cap any remaining unreacted amines.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[10]

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Protocol 2: Coupling of a Trifluoromethylated Amino Acid using HCTU in SPPS

This protocol outlines the use of HCTU for the incorporation of a trifluoromethylated amino acid. The procedure is similar to that for HATU, with minor adjustments.

Materials:

  • Fmoc-protected trifluoromethylated amino acid

  • HCTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Resin with N-terminally deprotected peptide

  • Kaiser test kit

Procedure:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).

  • Coupling Reaction:

    • In a separate vessel, dissolve the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading), HCTU (4 equivalents), and DIPEA (8 equivalents) in DMF.[10]

    • Add the solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. Note: Longer coupling times may be necessary compared to HATU for particularly difficult couplings.

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test as described in Protocol 1, step 3.

  • Second Coupling (if necessary):

    • If the Kaiser test is positive, perform a second coupling by repeating step 2.

  • Capping (Optional):

    • If the Kaiser test remains positive after the second coupling, perform a capping step as described in Protocol 1, step 5.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_monitoring Monitoring cluster_next_steps Next Steps Resin Resin with N-terminally protected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Preactivation Pre-activation: Fmoc-CF3-AA + HATU/HCTU + DIPEA in DMF Wash1->Preactivation Coupling Coupling Reaction (45-120 min) Preactivation->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Decision Complete? KaiserTest->Decision NextCycle Proceed to Next Cycle Decision->NextCycle Yes DoubleCoupling Perform Double Coupling Decision->DoubleCoupling No DoubleCoupling->Preactivation Capping Capping (Acetic Anhydride) DoubleCoupling->Capping If still incomplete Capping->NextCycle

Caption: Experimental workflow for the incorporation of trifluoromethylated amino acids in SPPS.

logical_relationship cluster_problem Challenge cluster_consequence Consequence cluster_solution Solution CF3 Trifluoromethylated Amino Acid ElectronWithdrawing Strong Electron- Withdrawing Effect CF3->ElectronWithdrawing ReducedNuc Reduced Amino Group Nucleophilicity ElectronWithdrawing->ReducedNuc IncompleteCoupling Incomplete Coupling ReducedNuc->IncompleteCoupling DeletionSequences Formation of Deletion Sequences IncompleteCoupling->DeletionSequences LowYield Low Yield & Purity IncompleteCoupling->LowYield CouplingReagents High-Activity Coupling Reagents (HATU/HCTU) CouplingReagents->IncompleteCoupling Overcomes DoubleCoupling Double Coupling Strategy DoubleCoupling->IncompleteCoupling Mitigates Capping Capping of Unreacted Amines Capping->DeletionSequences Prevents

Caption: Logical relationship of challenges and solutions in coupling CF3-amino acids.

Troubleshooting

ProblemPossible CauseSuggested Solution
Positive Kaiser test after first coupling Incomplete coupling due to reduced nucleophilicity of the CF3-amino acid.Perform a "double coupling" with fresh reagents.[3]
Positive Kaiser test after double coupling Highly unreactive amine; steric hindrance.Proceed with a "capping" step using acetic anhydride to block unreacted amines and prevent deletion sequence formation.[3]
Presence of deletion sequences in mass spectrometry analysis Incomplete coupling of the CF3-amino acid followed by successful coupling of the subsequent residue.Implement a capping step after the coupling of the trifluoromethylated amino acid. Optimize coupling conditions (reagent, time, temperature).
Low final peptide yield Cumulative effect of incomplete couplings; loss of peptide during wash steps.Ensure complete coupling at each step using the Kaiser test. Minimize unnecessary washing.
Racemization of the coupled amino acid Over-activation or prolonged reaction times at elevated temperatures.Use the recommended stoichiometry of reagents. Avoid excessive pre-activation times. If racemization is still an issue, consider adding an auxiliary nucleophile like 6-Cl-HOBt when using HCTU.[6]

Conclusion

The incorporation of trifluoromethylated amino acids is a valuable tool in peptide drug discovery. While presenting synthetic challenges, the use of potent coupling reagents like HATU and HCTU, combined with optimized protocols such as double coupling and capping, can lead to the successful synthesis of these modified peptides. HATU remains the reagent of choice for the most demanding couplings, while HCTU offers a highly efficient and economical alternative for routine synthesis. Careful monitoring of the coupling reaction and implementation of the strategies outlined in these notes will enable researchers to effectively incorporate these valuable building blocks into their peptide candidates.

References

Application Notes and Protocols for Deprotection of Peptides Containing Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorinated amino acids, such as Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, into peptides is a critical strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve binding affinity. The successful synthesis of such peptides relies on robust protocols for the removal of protecting groups from the N-terminus, C-terminus, and amino acid side chains without compromising the integrity of the peptide or the fluorinated moiety. These application notes provide detailed protocols and strategies for the deprotection of peptides containing this trifluoromethylated amino acid.

The selection of a deprotection strategy is contingent upon the overall protecting group scheme employed during peptide synthesis (e.g., Boc/Bzl or Fmoc/tBu). The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent functional groups, necessitating careful optimization of deprotection conditions.

Deprotection Strategies: An Overview

The primary protecting groups encountered in peptide synthesis are the N-terminal α-amino protecting group, side-chain protecting groups, and the C-terminal protecting group, which is often a resin linker in solid-phase peptide synthesis (SPPS).

Common N-terminal Protecting Groups:

  • Boc (tert-butyloxycarbonyl): Removed under acidic conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions.

Common Side-Chain Protecting Groups:

  • A variety of groups are used depending on the amino acid, typically removed by strong acid in the final cleavage step.

Final Cleavage from Resin:

  • This step simultaneously removes the peptide from the solid support and most side-chain protecting groups, typically using a strong acid cocktail.

The following sections detail protocols for N-terminal deprotection and final cleavage, which are critical steps in the synthesis of peptides containing Methyl 2-amino-3,3,3-trifluoropropanoate.

Experimental Protocols

N-Terminal Boc Deprotection

The Boc group is a commonly used N-terminal protecting group in solution-phase and solid-phase peptide synthesis. Its removal is achieved with moderate to strong acids.

Protocol 1: Standard Boc Deprotection

This protocol is suitable for the removal of the N-Boc group during the iterative cycle of peptide synthesis.

Reagents and Materials:

  • Boc-protected peptide-resin or solution-phase peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Nitrogen or argon source

  • Reaction vessel

  • Filtration apparatus (for SPPS)

Procedure:

  • Suspend the Boc-protected peptide-resin in a solution of 40-50% (v/v) TFA in DCM.[1][2] For solution-phase, dissolve the peptide in the TFA/DCM mixture. Use approximately 10 mL of the solution per gram of resin.

  • Agitate the mixture at room temperature.

  • For SPPS, a two-step deprotection is common: a short treatment of 1-3 minutes followed by filtration and a longer treatment of 5-20 minutes.[1] For solution-phase, a reaction time of 30 minutes is typical.

  • Remove the TFA solution. For SPPS, filter the resin. For solution-phase, concentrate the solution under a stream of nitrogen or by rotary evaporation.[2]

  • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.[1]

  • Neutralize the resulting trifluoroacetate salt by washing with a 5-10% (v/v) solution of DIPEA in DCM until the mixture is neutral or slightly basic.[1]

  • Wash the resin again with DCM to remove excess base. The peptide is now ready for the next coupling step.

Quantitative Data Summary for Boc Deprotection

ParameterConditionReference
Reagent40-50% TFA in DCM[1][2]
Reaction Time (SPPS)1-3 min, then 5-20 min[1]
Reaction Time (Solution)~30 minutes
Neutralization5-10% DIPEA in DCM[1]
N-Terminal Fmoc Deprotection

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for orthogonal side-chain protection schemes based on acid-labile groups.

Protocol 2: Standard Fmoc Deprotection

This protocol describes the standard method for removing the Fmoc group using piperidine.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Piperidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF.[1][3] Use approximately 10 mL of solution per gram of resin.

  • Agitate the mixture at room temperature. A two-step deprotection is often employed: an initial treatment of 1-3 minutes, followed by draining and a second treatment of 5-10 minutes to ensure complete removal.[1][4]

  • Filter the resin to remove the piperidine solution containing the dibenzofulvene-piperidine adduct.

  • Wash the resin extensively with DMF (5-7 times) to ensure complete removal of the deprotection reagents.[4] The peptide-resin is now ready for the subsequent amino acid coupling.

Quantitative Data Summary for Fmoc Deprotection

ParameterConditionReference
Reagent20% Piperidine in DMF[1][3]
Reaction Time1-3 min, then 5-10 min[1][4]
SolventDMF or NMP[3]
Final Cleavage and Global Deprotection

The final step in SPPS is the cleavage of the peptide from the resin support, which simultaneously removes the acid-labile side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.[5][6]

Protocol 3: TFA-based Cleavage Cocktail

This is a general-purpose protocol for peptides synthesized on acid-labile resins like Wang or Rink Amide. The presence of the trifluoromethyl group in Methyl 2-amino-3,3,3-trifluoropropanoate is not expected to interfere with standard TFA cleavage conditions. However, caution is advised regarding potential side reactions. One such side reaction, independent of the trifluoromethylated residue, is the trifluoroacetylation of free amino groups, which can occur during TFA treatment.[7]

Reagents and Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers (see table below)

  • Deionized water

  • Triisopropylsilane (TIPS)

  • 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Reaction vessel

  • Centrifuge

Common Scavengers and Their Purpose:

ScavengerPurposeTypical Concentration
WaterHydrolyzes t-butyl cations2.5 - 5.0%
Triisopropylsilane (TIPS)Reduces trityl and other carbocations1.0 - 5.0%
1,2-Ethanedithiol (EDT)Scavenges cations, useful for peptides containing Cys2.5%
ThioanisoleScavenges cations, protects Trp5.0%

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Prepare the cleavage cocktail based on the peptide sequence. A common general-purpose cocktail is Reagent K : TFA/Water/Thioanisole/Phenol/EDT (82.5:5:5:5:2.5 v/v). For simpler peptides without sensitive residues, a mixture of 95% TFA, 2.5% Water, and 2.5% TIPS is often sufficient.[8]

  • Add the cleavage cocktail to the peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 1.5 to 4 hours.[5] The exact time depends on the stability of the protecting groups (e.g., Arg(Pbf) may require longer).

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 30 minutes.

  • Pellet the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Quantitative Data Summary for Final Cleavage

ParameterConditionReference
Cleavage ReagentTFA-based cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIPS)[8]
Reaction Time1.5 - 4 hours[5]
Precipitation SolventCold Diethyl Ether[9]
Ratio (TFA:Ether)1:10[9]

Deprotection Workflows

The following diagrams illustrate the logical flow of the deprotection protocols.

Boc_Deprotection_Workflow start Start: Boc-Peptide step1 Treat with 40-50% TFA/DCM start->step1 step2 Agitate (5-30 min) step1->step2 step3 Remove Acid & Wash (DCM) step2->step3 step4 Neutralize: 5-10% DIPEA/DCM step3->step4 step5 Wash (DCM) step4->step5 end_node End: Deprotected Peptide (Ready for Coupling) step5->end_node

Caption: Workflow for N-terminal Boc deprotection.

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin step1 Treat with 20% Piperidine/DMF start->step1 step2 Agitate (5-15 min total) step1->step2 step3 Filter & Wash (DMF) step2->step3 end_node End: Deprotected Peptide (Ready for Coupling) step3->end_node

Caption: Workflow for N-terminal Fmoc deprotection.

Final_Cleavage_Workflow start Start: Protected Peptide-Resin step1 Treat with TFA/Scavenger Cocktail start->step1 step2 Agitate at RT (1.5-4 hours) step1->step2 step3 Filter to Separate Resin step2->step3 step4 Precipitate Peptide in Cold Diethyl Ether step3->step4 step5 Centrifuge & Wash Pellet step4->step5 end_node End: Crude Deprotected Peptide step5->end_node

Caption: Workflow for final peptide cleavage and deprotection.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics using Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their metabolic stability, binding affinity, and conformational properties. The trifluoromethyl group, in particular, can significantly alter the electronic and lipophilic character of a peptide, making trifluoromethylated amino acids valuable building blocks for the synthesis of novel peptidomimetics. Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a key precursor for the introduction of the 3,3,3-trifluoroalanine moiety. These application notes provide detailed protocols for the conversion of this starting material into an Fmoc-protected building block suitable for solid-phase peptide synthesis (SPPS) and its subsequent incorporation into a model peptidomimetic.

Section 1: Preparation of N-Fmoc-3,3,3-trifluoroalanine

The initial step involves the N-terminal protection of the amino acid ester, followed by the hydrolysis of the methyl ester to yield the free carboxylic acid required for peptide coupling. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is utilized here due to its widespread use in modern solid-phase peptide synthesis, offering mild deprotection conditions.

Experimental Workflow for N-Fmoc-3,3,3-trifluoroalanine Synthesis:

start This compound step1 Neutralization and N-Fmoc Protection start->step1 Fmoc-OSu, NaHCO3 1,4-Dioxane/H2O step2 Ester Hydrolysis step1->step2 LiOH·H2O THF/H2O product N-Fmoc-3,3,3-trifluoroalanine step2->product

Caption: Workflow for the synthesis of N-Fmoc-3,3,3-trifluoroalanine.

Protocol 1.1: Synthesis of N-Fmoc-methyl-2-amino-3,3,3-trifluoropropanoate

This protocol describes the N-protection of this compound using Fmoc-succinimide (Fmoc-OSu).

ParameterValue
Reagents
Methyl 2-amino-3,3,3-trifluoropropanoate HCl1.0 eq
Fmoc-OSu1.05 eq
Sodium Bicarbonate (NaHCO₃)2.5 eq
Solvents
1,4-Dioxane-
Water-
Reaction Conditions
TemperatureRoom Temperature
Time12-16 hours
Work-up
Extraction SolventEthyl Acetate
Washing Solutions1M HCl, Brine
Purification
MethodSilica Gel Chromatography
EluentHexane/Ethyl Acetate Gradient
Typical Yield 85-95%

Methodology:

  • This compound (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water.

  • Sodium bicarbonate (2.5 eq) is added to the solution, and the mixture is stirred until the starting material is fully dissolved and neutralized.

  • Fmoc-OSu (1.05 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC), the 1,4-dioxane is removed under reduced pressure.

  • The aqueous residue is diluted with water and extracted three times with ethyl acetate.

  • The combined organic layers are washed with 1M HCl and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-Fmoc-methyl-2-amino-3,3,3-trifluoropropanoate as a white solid.

Protocol 1.2: Hydrolysis of N-Fmoc-methyl-2-amino-3,3,3-trifluoropropanoate

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid. Mild basic conditions using lithium hydroxide are employed to minimize the risk of Fmoc group cleavage.

ParameterValue
Reagents
N-Fmoc-methyl-2-amino-3,3,3-trifluoropropanoate1.0 eq
Lithium Hydroxide Monohydrate (LiOH·H₂O)1.5 eq
Solvents
Tetrahydrofuran (THF)-
Water-
Reaction Conditions
Temperature0°C to Room Temperature
Time2-4 hours
Work-up
Acidification1M HCl to pH 2-3
Extraction SolventEthyl Acetate
Purification
MethodRecrystallization (optional)
Typical Yield 90-98%

Methodology:

  • N-Fmoc-methyl-2-amino-3,3,3-trifluoropropanoate (1.0 eq) is dissolved in a 3:1 mixture of THF and water.

  • The solution is cooled to 0°C in an ice bath.

  • A solution of lithium hydroxide monohydrate (1.5 eq) in water is added dropwise.

  • The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5-3.5 hours.

  • Reaction progress is monitored by TLC until the starting material is consumed.

  • The THF is removed under reduced pressure.

  • The remaining aqueous solution is cooled to 0°C and acidified to pH 2-3 with 1M HCl.

  • The resulting precipitate is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Fmoc-3,3,3-trifluoroalanine, typically as a white solid. The product is often pure enough for the next step, but can be recrystallized if necessary.

Section 2: Incorporation of N-Fmoc-3,3,3-trifluoroalanine into a Peptidomimetic via Solid-Phase Peptide Synthesis (SPPS)

This section provides a protocol for the incorporation of the prepared N-Fmoc-3,3,3-trifluoroalanine into a model peptide sequence on a solid support using standard Fmoc-based SPPS methodology.

SPPS Workflow for Peptidomimetic Synthesis:

resin Resin deprotection1 Fmoc Deprotection resin->deprotection1 20% Piperidine in DMF coupling1 Couple First Amino Acid deprotection1->coupling1 Fmoc-AA-OH, HBTU, DIPEA deprotection2 Fmoc Deprotection coupling1->deprotection2 20% Piperidine in DMF coupling2 Couple N-Fmoc-3,3,3-trifluoroalanine deprotection2->coupling2 N-Fmoc-3,3,3-trifluoroalanine, HATU, DIPEA deprotection3 Fmoc Deprotection coupling2->deprotection3 20% Piperidine in DMF coupling3 Couple Final Amino Acid deprotection3->coupling3 Fmoc-AA-OH, HBTU, DIPEA cleavage Cleavage and Deprotection coupling3->cleavage TFA Cocktail product Purified Peptidomimetic cleavage->product Purification (RP-HPLC)

Caption: General workflow for solid-phase synthesis of a peptidomimetic.

Protocol 2.1: Solid-Phase Synthesis of a Model Tripeptide (e.g., Ala-Tfa-Ala)

This protocol outlines the manual synthesis of a model tripeptide containing 3,3,3-trifluoroalanine (Tfa) on a Rink Amide resin to yield a C-terminally amidated peptidomimetic.

ParameterValue
Solid Support Rink Amide Resin (0.5-1.0 mmol/g loading)
Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min)
Amino Acid Coupling (Standard)
ReagentsFmoc-Ala-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq)
SolventDMF
Time1-2 hours
Amino Acid Coupling (Tfa)
ReagentsN-Fmoc-3,3,3-trifluoroalanine (4 eq), HATU (3.9 eq), DIPEA (8 eq)
SolventDMF
Time2-4 hours (or double coupling)
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O
Cleavage Time 2-3 hours
Purification Preparative RP-HPLC
Typical Overall Yield 20-40% (based on resin loading)

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • First Amino Acid Coupling (Alanine):

    • In a separate vial, dissolve Fmoc-Ala-OH (4 eq), HBTU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

  • Second Fmoc Deprotection: Repeat step 2.

  • Coupling of N-Fmoc-3,3,3-trifluoroalanine:

    • Due to the electron-withdrawing effect of the trifluoromethyl group, a more potent coupling reagent like HATU is recommended.

    • Dissolve N-Fmoc-3,3,3-trifluoroalanine (4 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) and pre-activate.

    • Add the solution to the resin and agitate for 2-4 hours.

    • A double coupling (repeating the coupling step) may be necessary to ensure high efficiency. Monitor with the Kaiser test.

    • Wash the resin as in step 3.

  • Third Fmoc Deprotection: Repeat step 2.

  • Final Amino Acid Coupling (Alanine): Repeat step 3.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide pellet.

  • Purification: Purify the crude peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptidomimetic by analytical HPLC and mass spectrometry.

Section 3: Impact of Trifluoroalanine Incorporation

The introduction of 3,3,3-trifluoroalanine into a peptide sequence can have significant effects on its properties, which is a key consideration in peptidomimetic design.

Signaling Pathway of Peptidomimetic Action (Illustrative):

peptidomimetic Trifluoroalanine-containing Peptidomimetic receptor Target Receptor peptidomimetic->receptor Binding signaling Intracellular Signaling Cascade receptor->signaling Activation/Inhibition response Biological Response signaling->response

Caption: Illustrative pathway of peptidomimetic interaction with a target.

Expected Properties of Trifluoroalanine-Containing Peptidomimetics:

  • Enhanced Proteolytic Stability: The trifluoromethyl group can sterically hinder the approach of proteases, increasing the in vivo half-life of the peptidomimetic.

  • Increased Lipophilicity: The CF₃ group increases the lipophilicity of the amino acid side chain, which can improve membrane permeability and bioavailability.

  • Conformational Constraints: The bulky and electron-withdrawing nature of the trifluoromethyl group can influence the local peptide backbone conformation, potentially locking it into a bioactive conformation.

  • Altered Binding Affinity: The unique electronic properties of the CF₃ group can lead to novel interactions with the target protein, such as fluorine-aromatic or dipole-dipole interactions, potentially increasing binding affinity and potency.

Quantitative Data on Biological Activity (Hypothetical Example):

The following table presents hypothetical data illustrating the potential impact of trifluoroalanine (Tfa) incorporation on the biological activity of a peptidomimetic targeting a specific receptor.

CompoundSequenceIC₅₀ (nM)Proteolytic Stability (t½ in plasma, min)
Native PeptideAla-Ala-Ala15015
Peptidomimetic Ala-Tfa-Ala 25 120

This data illustrates a significant improvement in both potency (lower IC₅₀) and stability for the trifluoroalanine-containing peptidomimetic compared to the native peptide.

This compound is a valuable and accessible starting material for the synthesis of peptidomimetics containing the 3,3,3-trifluoroalanine residue. The protocols outlined in these application notes provide a comprehensive workflow for the preparation of the corresponding Fmoc-protected building block and its incorporation into peptide sequences via solid-phase synthesis. The unique properties conferred by the trifluoromethyl group make this a compelling strategy for the development of next-generation peptide-based therapeutics with improved pharmacological profiles.

The Strategic Role of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl group (CF3), in particular, is of significant interest due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride serves as a key building block for introducing the trifluoromethylated alanine scaffold into novel therapeutic agents. This document provides an overview of its applications, supported by generalized experimental protocols for its incorporation into peptide-like structures, a common application for such a chiral building block.

Core Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor to introduce the 3,3,3-trifluoroalanine moiety. This modification is strategically employed to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic cleavage, thereby increasing the in vivo half-life of the drug.

  • Increase Lipophilicity: The CF3 group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.

  • Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or isopropyl group, allowing for fine-tuning of a compound's steric and electronic properties to improve its binding to a biological target.

Experimental Protocols

The following are generalized protocols for the incorporation of the trifluoroalanine moiety, derived from this compound, into a peptide chain. These protocols are based on standard peptide coupling techniques.

Protocol 1: N-Protection of Methyl 2-amino-3,3,3-trifluoropropanoate

Objective: To protect the primary amine of the title compound for subsequent peptide coupling.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O) or Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add TEA (2.2 eq) and stir until the solution becomes clear.

  • Add Boc₂O (1.1 eq) or Fmoc-Cl (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-protected product.

Quantitative Data (Illustrative):

StepProductTypical YieldPurity (by NMR/LC-MS)
N-Boc ProtectionN-Boc-Methyl 2-amino-3,3,3-trifluoropropanoate85-95%>95%
N-Fmoc ProtectionN-Fmoc-Methyl 2-amino-3,3,3-trifluoropropanoate80-90%>95%
Protocol 2: Saponification of the Methyl Ester

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid for subsequent coupling reactions.

Materials:

  • N-protected Methyl 2-amino-3,3,3-trifluoropropanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or THF/Water mixture

  • Hydrochloric acid (HCl) (1N)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the N-protected ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the carboxylic acid.

Quantitative Data (Illustrative):

Starting MaterialProductTypical YieldPurity (by NMR/LC-MS)
N-Boc-EsterN-Boc-2-amino-3,3,3-trifluoropropanoic acid90-98%>97%
N-Fmoc-EsterN-Fmoc-2-amino-3,3,3-trifluoropropanoic acid88-96%>97%
Protocol 3: Peptide Coupling

Objective: To couple the N-protected trifluoroalanine with another amino acid or peptide fragment.

Materials:

  • N-protected 2-amino-3,3,3-trifluoropropanoic acid (1.0 eq)

  • Amino acid ester hydrochloride or peptide with a free N-terminus (1.1 eq)

  • Coupling agent: HATU, HBTU, or EDC/HOBt (1.2 eq)

  • Base: DIPEA or N-methylmorpholine (NMM) (3.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or DCM

Procedure:

  • Dissolve the N-protected trifluoroalanine in DMF.

  • Add the coupling agent and the base, and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amino acid ester hydrochloride or the peptide fragment to the reaction mixture.

  • Stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with EtOAc and wash with saturated NaHCO₃ solution, 1N HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data (Illustrative):

Coupling PartnersProductTypical YieldPurity (by HPLC)
N-Boc-TFA-OH + H-Gly-OMeN-Boc-TFA-Gly-OMe70-85%>95%
N-Fmoc-TFA-OH + H-Leu-OtBuN-Fmoc-TFA-Leu-OtBu65-80%>95%

Visualization of Experimental Workflows

Peptide_Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_saponification Step 2: Saponification cluster_coupling Step 3: Peptide Coupling start Methyl 2-amino-3,3,3-trifluoropropanoate HCl prot_reagents Boc₂O or Fmoc-Cl, Base start->prot_reagents Reacts with protected_ester N-Protected Ester prot_reagents->protected_ester Yields sap_reagents LiOH or NaOH protected_ester->sap_reagents Reacts with protected_acid N-Protected Acid sap_reagents->protected_acid Yields coupling_reagents HATU/HBTU or EDC/HOBt, Base protected_acid->coupling_reagents Activated by amino_acid Amino Acid Ester / Peptide dipeptide N-Protected Dipeptide coupling_reagents->dipeptide Couples with Amino Acid

Caption: Workflow for the incorporation of trifluoroalanine.

Signaling Pathways

The specific signaling pathways affected by drugs derived from this building block would be entirely dependent on the final molecular structure and its biological target. For instance, if incorporated into a peptide designed to inhibit a specific protease involved in a disease cascade, the drug would modulate that particular pathway.

Signaling_Pathway_Example cluster_pathway Illustrative Signaling Pathway Modulation cluster_inhibition Drug Action ext_signal External Signal receptor Receptor ext_signal->receptor kinase1 Kinase A receptor->kinase1 protease Target Protease kinase1->protease kinase2 Kinase B protease->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response drug Drug containing Trifluoroalanine drug->protease Inhibits

Caption: Example of protease inhibition in a signaling cascade.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry for the synthesis of trifluoromethyl-containing analogues of alanine. Its incorporation into peptides and other small molecules can lead to compounds with enhanced metabolic stability, bioavailability, and biological activity. The provided generalized protocols and workflows serve as a foundation for researchers to utilize this important reagent in the design and synthesis of next-generation therapeutics. As the demand for more robust and effective drugs continues to grow, the strategic use of fluorinated building blocks like this will undoubtedly play an increasingly critical role in drug discovery and development.

Application Notes and Protocols: Development of Enzyme Inhibitors with Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of trifluoromethyl (CF3) groups into amino acid scaffolds represents a significant advancement in the design of potent and stable enzyme inhibitors. The unique physicochemical properties of the CF3 group, including its high electronegativity, lipophilicity, and metabolic stability, can dramatically enhance the biological activity and pharmacokinetic profile of peptide-based drugs.[1][2][3] These characteristics make trifluoromethylated amino acids highly valuable building blocks in modern medicinal chemistry for developing novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections.[1][3]

These application notes provide a comprehensive overview of the development of enzyme inhibitors incorporating trifluoromethylated amino acids, with a focus on two key enzyme families: caspases and cathepsins. Detailed protocols for the synthesis of trifluoromethylated compounds, enzyme inhibition assays, and relevant signaling pathways are presented to guide researchers in this promising area of drug discovery.

Data Presentation: Inhibition of Caspases and Cathepsins

The following tables summarize the inhibitory activities (IC50 and Ki values) of various trifluoromethylated compounds against caspases and cathepsins, highlighting their potency and selectivity.

Table 1: Inhibitory Activity of Trifluoromethylated Compounds against Caspases

Compound/InhibitorTarget CaspaseIC50 (nM)Ki (nM)NotesReference
Z-Phe-Ala-CH2FCaspase-1--30-fold more potent than diazomethyl ketone analog[4]
VX-765Caspase-1530--[5]
Ac-LESD-CMKCaspase-850--[5]
Ac-LESD-CMKCaspase-10520--[5]
z-LEHD-FMKCaspase-80.70--[5]
z-LEHD-FMKCaspase-91500--[5]
z-IETD-FMKCaspase-8350--[5]
z-IETD-FMKCaspase-105760--[5]
VRT-043198Caspase-10.204-Highly potent and selective[6]
NCGC-00183681Caspase-12.58-High selectivity for caspase 1[6]
NCGC-00183681Caspase-991.5--[6]

Table 2: Inhibitory Activity of Trifluoromethylated Compounds against Cathepsins

Compound/InhibitorTarget CathepsinIC50 (nM)Ki (nM)NotesReference
Trifluoromethylphenyl KetoamideCathepsin S--Highly potent novel inhibitors[7]
α-Fluorovinylsulfone DerivativeCathepsin S-0.08Subnanomolar affinity and >100,000-fold selectivity[8]
Z-Glu-Lys-AOMKCathepsin B320 (pH 7.2), 1100 (pH 4.6)2300 (pH 7.2), 7900 (pH 4.6)pH-dependent inhibition[9]
2-amino-1,3,4-oxadiazole derivative 10aCathepsin K-2130Competitive inhibitor[10]
2-amino-1,3,4-oxadiazole derivative 10bCathepsin K--Competitive inhibitor[10]
2-amino-1,3,4-oxadiazole derivative 10eCathepsin K--Competitive inhibitor[10]
2-amino-1,3,4-oxadiazole derivative 10gCathepsin K-7330Competitive inhibitor[10]

Experimental Protocols

Protocol 1: Synthesis of α-Trifluoromethyl Ketones from N-protected Amino Acids

This protocol describes a general method for the synthesis of α-aminoalkyl trifluoromethyl ketones via the Dakin-West reaction, which can then be used as building blocks for more complex inhibitors.[4]

Materials:

  • N-protected α-amino acid (e.g., N-Cbz-L-Alanine)

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • 10% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected α-amino acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2-3 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.5-2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 10% HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired α-aminoalkyl trifluoromethyl ketone.

Protocol 2: Fluorometric Enzyme Inhibition Assay for Caspases

This protocol outlines a general procedure for determining the inhibitory potency of trifluoromethylated compounds against caspases using a fluorogenic substrate.[11][12][13]

Materials:

  • Purified recombinant caspase enzyme (e.g., Caspase-3, -8, -9)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3/7, Ac-IETD-AFC for Caspase-8)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test inhibitor (trifluoromethylated amino acid derivative) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AMC)

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor solutions in assay buffer to the desired final concentrations.

  • In a 96-well plate, add a fixed amount of the purified caspase enzyme to each well.

  • Add the diluted inhibitor solutions to the wells containing the enzyme. Include a control well with DMSO only (no inhibitor).

  • Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15-30 minutes) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using a fluorometric microplate reader.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 3: Fluorometric Enzyme Activity Assay for Cathepsins

This protocol provides a general method for measuring the activity of cathepsins and the inhibitory effects of trifluoromethylated compounds using a fluorogenic substrate.[14][15][16][17]

Materials:

  • Purified cathepsin enzyme (e.g., Cathepsin B, K, L, S)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AMC for Cathepsin S)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Test inhibitor (trifluoromethylated amino acid derivative) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 380/460 nm for AMC)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.

  • Add the purified cathepsin enzyme to each well of a 96-well plate.

  • Add the diluted inhibitor solutions to the respective wells. Include a control well with DMSO.

  • Pre-incubate the enzyme and inhibitor at 37 °C for a defined period (e.g., 10-15 minutes).

  • Start the reaction by adding the fluorogenic cathepsin substrate to all wells.

  • Monitor the increase in fluorescence over time at 37 °C using a fluorometric microplate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Caspase Activation Pathway

Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death).[18] They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. There are two main pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[19] Trifluoromethylated inhibitors can block the activity of key caspases in these pathways, thereby preventing apoptosis.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activation Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binding Apoptosome Apoptosome Apaf-1->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Activation Caspase-3 Executioner Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Cleavage of cellular substrates Inhibitor Trifluoromethylated Inhibitor Inhibitor->Caspase-8 Inhibitor->Caspase-9 Inhibitor->Caspase-3 Procaspase-3->Caspase-3

Caption: Caspase activation pathways and points of inhibition.

Cathepsin S and the PI3K/AKT/mTOR Signaling Pathway

Cathepsin S is a lysosomal cysteine protease that is also active at neutral pH and plays a role in various pathological conditions, including cancer. Inhibition of cathepsin S has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[16]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Cathepsin S Inhibitor Trifluoromethylated Cathepsin S Inhibitor Cathepsin S Inhibitor->PI3K Suppresses

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Cathepsin S inhibitors.

Experimental Workflow: High-Throughput Screening of Enzyme Inhibitors

High-throughput screening (HTS) is a crucial process in drug discovery for identifying active compounds from large chemical libraries. The following workflow illustrates a typical HTS process for enzyme inhibitors.

HTS_Workflow Compound Library Trifluoromethylated Compound Library Primary Screening Primary Screening (Single Concentration) Compound Library->Primary Screening Hit Identification Identify Hits (% Inhibition > Threshold) Primary Screening->Hit Identification Hit Identification->Compound Library Inactive Dose-Response Assay Dose-Response Assay (IC50 Determination) Hit Identification->Dose-Response Assay Active Hits Lead Identification Identify Leads (Potent & Selective) Dose-Response Assay->Lead Identification Lead Identification->Dose-Response Assay Non-potent Lead Optimization Lead Optimization (Structure-Activity Relationship) Lead Identification->Lead Optimization Potent Leads Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: High-throughput screening workflow for enzyme inhibitors.

References

Application Note: 19F NMR Spectroscopic Analysis of Peptides with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

<

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of fluorine atoms into peptides provides a powerful probe for nuclear magnetic resonance (NMR) spectroscopy. Due to the high sensitivity of the 19F nucleus, its 100% natural abundance, and the absence of background signals in biological systems, 19F NMR is an excellent tool for studying peptide structure, dynamics, and interactions.[1][2][3] This application note details the use of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, an alanine derivative, as a 19F NMR probe. We provide protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS) and subsequent analysis using 19F NMR to probe peptide conformation and binding events.

Introduction

Peptide-based therapeutics are of significant interest, but their development is often hampered by challenges such as poor stability and conformational flexibility. Fluorinated amino acids, when incorporated into peptides, can enhance proteolytic resistance and stabilize specific secondary structures.[4] The trifluoromethyl (CF3) group of Methyl 2-amino-3,3,3-trifluoropropanoate, a trifluoroalanine analog, serves as a sensitive reporter. The 19F chemical shift is exquisitely sensitive to the local electronic environment, allowing for the detection of subtle conformational changes, ligand binding, and interactions with other biomolecules.[1][3] This makes it an ideal probe for drug screening and mechanistic studies.

Principle of the Method

The workflow involves three main stages:

  • Peptide Synthesis: The fluorinated amino acid is incorporated at a specific site in the peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6][7]

  • Purification and Sample Preparation: The synthesized peptide is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The pure peptide is then prepared for NMR analysis.

  • 19F NMR Analysis: A simple one-dimensional 19F NMR spectrum is acquired. Changes in the 19F chemical shift upon addition of a binding partner or a change in environmental conditions (e.g., pH, solvent) provide information on structural and dynamic changes at the probe's location.

Experimental Protocols

Protocol 1: Incorporation of Trifluoroalanine (Tfa) Analog via SPPS

This protocol outlines the manual synthesis of a generic peptide containing the Methyl 2-amino-3,3,3-trifluoropropanoate residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-NH-CH(CH2-CF3)-CO-OH (Fmoc-protected trifluoroalanine) Note: The target molecule is the methyl ester hydrochloride. For SPPS, the corresponding Fmoc-protected carboxylic acid is required.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[4]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in a fritted syringe with DMF for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[8]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the desired Fmoc-amino acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 2 minutes.[9]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Incorporation of the Fluorinated Residue: Repeat step 3 using the Fmoc-protected trifluoroalanine analog.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Add 2 mL of the cleavage cocktail and agitate for 2-3 hours.[8]

  • Peptide Precipitation: Filter the cleavage solution into a centrifuge tube containing cold diethyl ether to precipitate the peptide. Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

  • Purification: Purify the crude peptide using RP-HPLC. Lyophilize the pure fractions to obtain the final product.

Protocol 2: 19F NMR Sample Preparation and Data Acquisition

Materials:

  • Lyophilized trifluoroalanine-labeled peptide

  • NMR Buffer (e.g., 50 mM Phosphate buffer, pH 7.4, in 90% H₂O/10% D₂O)

  • Trifluoroacetic acid (TFA) or other suitable internal reference standard

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 0.1-0.5 mM.

  • Internal Reference: Add a small, known concentration of an internal reference standard like TFA (-75.4 ppm) to the sample.[10]

  • NMR Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum on a spectrometer equipped with a fluorine probe.

    • Typical Parameters:

      • Pulse Sequence: Simple 1D pulse-acquire with proton decoupling.

      • Temperature: 298 K.[10]

      • Spectral Width: ~200 ppm (centered appropriately for the CF3 group).

      • Number of Scans: 128-1024 (depending on sample concentration).

      • Relaxation Delay: 1-2 seconds.

  • Titration Experiment (Optional): To study binding, acquire a series of 1D 19F NMR spectra while titrating a ligand or binding partner into the peptide solution.

  • Data Processing: Process the spectra using an appropriate software (e.g., TopSpin, Mnova). Apply an exponential window function (e.g., 10 Hz line-broadening) before Fourier transformation.[10] Reference the spectrum to the internal standard.

Data Presentation and Interpretation

The key observable in these experiments is the 19F chemical shift (δ). In an unfolded peptide, the CF3 group is largely exposed to the solvent, resulting in a single resonance at a characteristic chemical shift. Upon folding or binding to a target, the local environment of the CF3 probe changes, leading to a shift in its resonance frequency.

Table 1: Representative 19F NMR Data for a Tfa-labeled Peptide

Condition19F Chemical Shift (δ) ppmLinewidth (FWHM) HzInterpretation
Unfolded Peptide (in 6M GdnHCl)-82.550Denatured state, solvent-exposed probe.[11]
Folded Peptide (Native State)-83.135Defined conformation, probe in a specific microenvironment.
Folded Peptide + Ligand (1:2)-84.240Ligand binding causes a conformational change around the probe.

Note: Chemical shifts are hypothetical and referenced to a generic standard for illustrative purposes. The CF3 group of trifluoroalanine typically resonates in this region.

The magnitude of the chemical shift change (Δδ) upon ligand binding can be used to determine binding affinities (Kd). The linewidth provides information about the dynamics of the peptide; broader lines can indicate intermediate exchange on the NMR timescale or aggregation.

Visualizations

Experimental Workflow

The overall process from peptide synthesis to data analysis is summarized in the workflow diagram below.

G Workflow for 19F NMR Analysis of Peptides cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation spps 1. Solid-Phase Peptide Synthesis (Incorporate Tfa analog) cleavage 2. Cleavage & Deprotection (TFA Cocktail) spps->cleavage hplc 3. RP-HPLC Purification cleavage->hplc lyophilize 4. Lyophilization hplc->lyophilize sample_prep 5. Sample Preparation (Buffer, D2O, Reference) lyophilize->sample_prep nmr_acq 6. 19F NMR Acquisition (1D Spectrum) sample_prep->nmr_acq titration 7. Titration with Ligand (Optional) nmr_acq->titration data_proc 8. Data Processing titration->data_proc analysis 9. Analyze Chemical Shifts (Δδ) & Linewidths data_proc->analysis conclusion 10. Determine Conformation, Binding, or Dynamics analysis->conclusion

Caption: Experimental workflow from peptide synthesis to 19F NMR data interpretation.

Logical Relationship for Data Interpretation

The following diagram illustrates the logical connections between experimental observations and their biophysical interpretations.

G Interpretation of 19F NMR Data obs Experimental Observation shift Change in Chemical Shift (Δδ) linewidth Change in Linewidth (FWHM) single_peak Single Sharp Peak conf_change Conformational Change or Ligand Binding shift->conf_change indicates dynamics Altered Molecular Dynamics (e.g., Exchange, Aggregation) linewidth->dynamics indicates defined_state Well-defined, Stable State (Folded or Unfolded) single_peak->defined_state indicates interp Biophysical Interpretation

Caption: Logic diagram correlating 19F NMR observables to biophysical interpretations.

Conclusion

The use of this compound as a 19F NMR probe offers a highly sensitive and direct method for investigating peptide structure and function. The straightforward protocols for incorporation via SPPS and analysis via simple 1D NMR experiments make this a valuable tool for academic research and industrial drug development. The sensitivity of the CF3 group's chemical shift to its environment provides high-resolution information on conformational changes and molecular interactions that can be difficult to obtain with other biophysical techniques.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Containing Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, binding affinity, and cellular permeability. Methyl 2-amino-3,3,3-trifluoropropanoate, a trifluorinated analog of alanine, is a subject of growing interest in drug discovery. The presence of the trifluoromethyl group can significantly alter the physicochemical properties of peptides. Accurate and robust analytical methods are therefore essential for the characterization and quantification of these modified peptides.

This document provides detailed application notes and protocols for the mass spectrometry analysis of peptides containing Methyl 2-amino-3,3,3-trifluoropropanoate. These guidelines cover peptide synthesis, sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, including expected fragmentation patterns.

Physicochemical Properties and Mass Shift

The incorporation of Methyl 2-amino-3,3,3-trifluoropropanoate results in a specific mass shift in the peptide. Understanding this is crucial for accurate mass spectrometry analysis.

Structure of Methyl 2-amino-3,3,3-trifluoropropanoate Residue:

The molecular formula of the incorporated residue (after loss of H₂O during peptide bond formation) is C₄H₄F₃NO.

Table 1: Monoisotopic Mass of the Incorporated Residue

Unnatural Amino Acid ResidueMolecular FormulaMonoisotopic Mass (Da)
Methyl 2-amino-3,3,3-trifluoropropanoateC₄H₄F₃NO141.0245

Note: This mass should be added to the mass of the peptide backbone for each incorporation of the residue.

Experimental Protocols

Synthesis of Peptides Containing Methyl 2-amino-3,3,3-trifluoropropanoate

Peptides incorporating this unnatural amino acid can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry.

Materials:

  • Fmoc-protected Methyl 2-amino-3,3,3-trifluoropropanoate

  • Rink Amide or other suitable resin

  • Fmoc-protected natural amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Amino Acid Coupling: Activate the Fmoc-protected Methyl 2-amino-3,3,3-trifluoropropanoate with a coupling reagent like HBTU/HOBt in the presence of DIPEA and couple it to the deprotected resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection after the last coupling step.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for obtaining high-quality mass spectra.

Materials:

  • Purified peptide

  • Solvent A: 0.1% Formic Acid in Water (LC-MS grade)

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)

Protocol:

  • Solubilization: Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL.

  • Dilution: For LC-MS/MS analysis, dilute the stock solution to a working concentration of 1-10 µM using Solvent A.

  • Centrifugation: Centrifuge the diluted sample at high speed for 10 minutes to remove any particulates before transferring to an autosampler vial.

LC-MS/MS Analysis

Table 2: Suggested LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-40% B over 30 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
MS Scan Rangem/z 100-2000
MS/MSData-Dependent Acquisition (DDA)
FragmentationCollision-Induced Dissociation (CID)
Collision EnergyRamped (e.g., 20-40 eV)

Data Presentation and Interpretation

Expected Fragmentation Pattern

The trifluoromethyl group is a strong electron-withdrawing group, which can influence peptide fragmentation. Based on studies of other trifluoromethyl-containing compounds, the following fragmentation patterns can be anticipated under CID:

  • Dominant b- and y-type ions: As with standard peptides, cleavage of the amide bonds will produce a series of b- and y-type fragment ions.

  • Neutral loss of CF₃H: A potential characteristic neutral loss of trifluoromethane (CF₃H, mass = 82.0081 Da) from the precursor or fragment ions containing the modified residue.

  • Loss of the entire side chain: Cleavage at the Cα-Cβ bond of the modified residue may also be observed.

Quantitative Data Summary (Theoretical Example)

The following table presents theoretical quantitative data for a model peptide, "Ac-Gly-X-Ala-NH₂", where X is the Methyl 2-amino-3,3,3-trifluoropropanoate residue. This data is for illustrative purposes and actual results may vary.

Table 3: Theoretical m/z Values for Model Peptide Ac-Gly-X-Ala-NH₂

Ion TypeSequenceCalculated m/z (monoisotopic)
Precursor Ion [M+H]⁺ Ac-Gly-X-Ala-NH₂314.1229
b-ions
b₁Ac-Gly100.0498
b₂Ac-Gly-X241.0743
y-ions
y₁Ala-NH₂88.0604
y₂X-Ala-NH₂229.0849

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from peptide synthesis to data analysis.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification sample_prep Sample Preparation (Solubilization & Dilution) purification->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (Fragmentation & Identification) lc_ms->data_analysis

Caption: Workflow for the analysis of peptides containing Methyl 2-amino-3,3,3-trifluoropropanoate.

Logical Relationship of Fragmentation

This diagram shows the expected fragmentation of a peptide containing the modified residue (X).

fragmentation_pathway cluster_peptide Peptide Precursor Ion [M+H]+ cluster_fragments Fragment Ions P [H-(AA)n-X-(AA)m-OH]+ B b-ions [H-(AA)n-X]+ P->B Y y-ions [H-(AA)m-OH]+ P->Y NL Neutral Loss [M+H - CF3H]+ P->NL

Caption: Predicted fragmentation pathways for a peptide containing the modified residue.

Application Notes and Protocols for HPLC Purification of Peptides with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorinated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, proteolytic resistance, and binding affinity. However, these modifications introduce unique challenges during purification, primarily due to the increased hydrophobicity and altered solubility of the peptides.[1] This document provides detailed application notes and protocols for the successful purification of peptides containing fluorinated amino acids using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The standard method for peptide purification is RP-HPLC, which separates molecules based on their hydrophobicity.[2][3] Peptides are bound to a hydrophobic stationary phase (typically C18-modified silica) and eluted with a gradient of increasing organic solvent.[2][4] The introduction of fluorine atoms can significantly increase a peptide's hydrophobicity, leading to longer retention times compared to their non-fluorinated counterparts.[1]

Challenges in Purifying Fluorinated Peptides

The primary challenges in the HPLC purification of fluorinated peptides stem from their unique physicochemical properties:

  • Increased Hydrophobicity: Fluorination, particularly of aromatic side chains like in 4-fluorophenylalanine (4-F-Phe), increases the peptide's hydrophobicity, resulting in stronger interaction with the stationary phase and longer retention times.[1]

  • Poor Solubility: Highly hydrophobic fluorinated peptides often exhibit poor solubility in standard aqueous mobile phases, which can lead to precipitation and aggregation.[1]

  • Aggregation: The increased hydrophobic interactions can promote self-assembly and aggregation of the peptide, complicating purification and potentially leading to lower yields.[1]

  • Atypical Elution Behavior: In some cases, particularly with heavily fluorinated compounds, the elution order may be reversed when using fluorinated eluents, a phenomenon attributed to "fluorophilicity".[5]

Data Summary: Impact of Fluorination on Peptide Properties

The incorporation of fluorinated amino acids can significantly alter the physicochemical properties of peptides, which in turn affects their chromatographic behavior.

PropertyImpact of FluorinationChromatographic ConsequenceOptimization Strategy
RP-HPLC Retention Time Generally increases due to higher hydrophobicity.[1]Longer elution times.Use a shallower gradient and a higher initial concentration of the organic mobile phase.[1]
Solubility in Aqueous Buffers Decreases as hydrophobicity increases.[1]Poor peak shape, potential for precipitation on the column.Dissolve the crude peptide in a small amount of DMSO or DMF before dilution; use n-propanol or isopropanol in the mobile phase.[1]
Propensity for Aggregation May increase due to enhanced hydrophobic interactions.[1]Column clogging, low recovery.Add isopropanol to the aqueous mobile phase, increase column temperature, or work at lower peptide concentrations.[1]
Purification Yield Can be lower due to solubility and strong column interactions.[1]Product loss during purification.Methodical optimization of mobile phase and gradient is crucial.
Achievable Purity Comparable to non-fluorinated peptides with proper method development.[1]High purity is attainable.Systematic optimization of all chromatographic parameters.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing 4-Fluorophenylalanine

This protocol outlines a general method for the purification of a synthetic peptide containing 4-fluorophenylalanine. Method development should begin on an analytical scale before scaling up to preparative chromatography.[6]

1. Materials and Reagents:

  • Crude synthetic peptide containing 4-fluorophenylalanine

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water[2][6]

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)[2][6]

  • Solubilization Solvent (if needed): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[1]

  • HPLC system with a UV detector (210-220 nm)[2]

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size)[7][8]

  • Preparative C18 column with the same packing material as the analytical column

2. Sample Preparation:

  • If the crude peptide is soluble in Solvent A, dissolve it to a concentration of 1-5 mg/mL.

  • If solubility is poor, dissolve the peptide in a minimal amount of DMSO or DMF first, then dilute with Solvent A to the working concentration.[1] Ensure the final concentration of the organic solvent in the injected sample is low to prevent peak distortion.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analytical Method Development:

  • Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B.

  • Inject a small volume (e.g., 10-20 µL) of the prepared sample.

  • Run a broad scouting gradient to determine the approximate elution concentration of the target peptide. For example, a linear gradient from 5% to 95% Solvent B over 30 minutes.[6]

  • Monitor the elution profile at 215 nm, which is optimal for detecting the peptide bond.[7]

  • Based on the retention time of the target peptide, design an optimized, shallower gradient around the elution point. A gradient increase of 1% per minute is often a good starting point.[6]

4. Preparative Purification:

  • Scale up the optimized analytical method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Load the crude peptide solution onto the column.

  • Run the optimized gradient.

  • Collect fractions corresponding to the target peptide peak.[6]

6. Post-Purification Analysis and Processing:

  • Analyze the purity of the collected fractions using the analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[2][6]

Protocol 2: Troubleshooting Poor Solubility and Aggregation

For highly hydrophobic fluorinated peptides that exhibit poor solubility or aggregation, the following modifications to Protocol 1 can be implemented.

1. Mobile Phase Modification:

  • Replace acetonitrile (Solvent B) with n-propanol or isopropanol, or use a mixture of these solvents with acetonitrile. These solvents can enhance the solubility of hydrophobic compounds.[1]

2. Temperature Adjustment:

  • Increase the column temperature (e.g., to 40-60 °C). This can improve solubility and reduce the viscosity of the mobile phase, potentially improving peak shape.[1]

3. Alternative Ion-Pairing Reagents:

  • While TFA is standard, for LC-MS applications where it can cause ion suppression, formic acid (FA) can be used as a weaker alternative.[8] However, this may alter the selectivity of the separation.

Visualizations

Experimental Workflow for HPLC Purification

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Fluorinated Peptide Solubilization Solubilization (DMSO/DMF if needed) Crude_Peptide->Solubilization Filtration Filtration Solubilization->Filtration Analytical_Dev Analytical Method Development Filtration->Analytical_Dev Preparative_Run Preparative Purification Analytical_Dev->Preparative_Run Fraction_Collection Fraction Collection Preparative_Run->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Powder Lyophilization->Purified_Peptide

Caption: Workflow for the purification of fluorinated peptides by RP-HPLC.

Logical Relationship of Fluorination Effects on HPLC

Fluorination_Effects cluster_properties Physicochemical Properties cluster_hplc HPLC Challenges Fluorination Incorporation of Fluorinated Amino Acids Hydrophobicity Increased Hydrophobicity Fluorination->Hydrophobicity Solubility Decreased Solubility Fluorination->Solubility Aggregation Increased Aggregation Fluorination->Aggregation Retention Longer Retention Time Hydrophobicity->Retention Peak_Shape Poor Peak Shape Solubility->Peak_Shape Recovery Low Recovery Aggregation->Recovery

Caption: Impact of fluorination on peptide properties and HPLC challenges.

References

Application Notes and Protocols: Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into bioactive molecules can significantly enhance their pharmacological properties. The high electronegativity and lipophilicity of the trifluoromethyl group can improve metabolic stability, binding affinity, and cell permeability of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel chemical entities.

Key Advantages of Incorporating the Trifluoroalanine Moiety

The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its introduction into a molecule can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism.

  • Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Modulation of pKa: The strong electron-withdrawing nature of the trifluoromethyl group can lower the pKa of nearby functional groups, affecting their ionization state at physiological pH.

  • Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to enhanced binding interactions with biological targets.

Application: Peptide Synthesis

One of the primary applications of this compound is its use as an unnatural amino acid in peptide synthesis. Peptides containing trifluoroalanine residues can exhibit enhanced proteolytic stability and altered conformational preferences, which can translate to improved therapeutic properties.

As the amine is present as a hydrochloride salt, it must be neutralized and protected before it can be used in standard peptide coupling reactions. Below is a general protocol for the N-protection of the title compound, followed by a standard protocol for its incorporation into a peptide chain using solid-phase peptide synthesis (SPPS).

Experimental Protocols

Protocol 1: N-Fmoc Protection of Methyl 2-amino-3,3,3-trifluoropropanoate

This protocol describes the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis.

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until all solids are dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

  • Slowly add the Fmoc-OSu solution to the amino acid solution at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

  • Add water to the remaining aqueous solution and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Fmoc-protected amino acid ester.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Incorporation into a Peptide using Fmoc-SPPS

This protocol outlines the incorporation of N-Fmoc-protected methyl 2-amino-3,3,3-trifluoropropanoate into a peptide chain on a solid support.[1]

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • N-Fmoc-methyl 2-amino-3,3,3-trifluoropropanoate (from Protocol 1)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF.

  • Amino Acid Activation: In a separate vial, dissolve N-Fmoc-methyl 2-amino-3,3,3-trifluoropropanoate (3 eq relative to resin loading), HBTU (2.95 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature to ensure complete coupling.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge and decant the ether. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative HPLC.

Data Presentation

Quantitative data for specific reactions involving this compound is not extensively available in the public literature. The following table provides representative data for the N-protection and coupling of similar amino acid hydrochlorides to illustrate expected outcomes.

StepReactantProductReagentsTypical YieldReference
N-ProtectionMethyl 3-aminopropanoate hydrochlorideN-Fmoc-methyl 3-aminopropanoateFmoc-OSu, NaHCO₃>90%General Procedure
CouplingResin-NH₂ + Fmoc-β-alanineResin-NH-β-alanine-FmocHBTU, HOBt, DIPEA>95% (coupling efficiency)[1]

Visualizations

Logical Workflow for Peptide Synthesis

Caption: Workflow for the incorporation of trifluoroalanine into a peptide.

Role as a Chiral Building Block in Synthesis

G Methyl 2-amino-3,3,3-trifluoropropanoate HCl in Synthesis cluster_0 Derivatization cluster_1 Synthetic Pathways A Methyl 2-amino-3,3,3-trifluoropropanoate HCl B N-Protection (e.g., Boc, Cbz) A->B C Ester Hydrolysis A->C D Amide Coupling A->D E Reduction to Amino Alcohol A->E F Peptide Synthesis B->F C->F G Heterocycle Synthesis C->G I Synthesis of Bioactive Small Molecules D->I H Synthesis of Chiral Ligands E->H E->I J Novel Drug Candidates & Research Probes F->J G->J H->J I->J

Caption: Synthetic utility of the chiral building block.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Difficult Couplings with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully incorporate Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). The unique steric and electronic properties of this fluorinated amino acid present significant challenges, leading to incomplete couplings and the generation of deletion sequences. This resource offers detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging in SPPS?

The primary difficulty arises from the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect reduces the nucleophilicity of the α-amino group of the growing peptide chain once the trifluoromethylated residue has been incorporated, making the subsequent coupling of the next amino acid challenging.[1] Additionally, the bulky nature of the -CF3 group can create steric hindrance, further impeding the coupling reaction.

Q2: Which coupling reagents are most effective for this amino acid?

For difficult couplings involving sterically hindered and electron-deficient amino acids like this compound, high-potency coupling reagents are strongly recommended. Standard carbodiimide reagents such as DCC and DIC are often insufficient. The most effective reagents include aminium/uronium salts such as:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[1][2]

  • HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent with performance comparable to HATU.[2]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another effective phosphonium salt-based reagent suitable for hindered couplings.

Q3: What is "double coupling" and should I use it for this amino acid?

Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This technique is highly recommended when incorporating this compound to help drive the reaction to completion. A Kaiser test should be performed after the first coupling; a positive result (indicating free amines) necessitates a second coupling.[1]

Q4: What should I do if double coupling is not sufficient?

If the Kaiser test remains positive after a double coupling, it is advisable to "cap" the unreacted amines. Capping involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. This prevents the formation of deletion sequences, which simplifies the purification of the final peptide.[1]

Q5: Can I use a different strategy to avoid the difficult coupling step on the solid phase?

Yes. A highly effective strategy is to synthesize a dipeptide building block in solution, where the Methyl 2-amino-3,3,3-trifluoropropanoate is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase synthesis. This approach circumvents the most challenging step, which is the coupling of an amino acid to the N-terminus of the trifluoromethylated residue on the resin.

Troubleshooting Guide

Symptom Potential Cause Recommended Solutions
Low yield of the desired peptide Incomplete coupling of the trifluoromethylated amino acid.1. Switch to a more potent coupling reagent like HATU or HCTU.[1] 2. Perform a "double coupling" of the trifluoromethylated amino acid.[1] 3. Increase the coupling reaction time and/or temperature.
Presence of deletion sequences in mass spectrometry analysis Incomplete coupling of the trifluoromethylated amino acid followed by successful coupling of the subsequent residue.1. Implement a capping step with acetic anhydride after the coupling of the trifluoromethylated amino acid to block unreacted amines.[1] 2. Optimize the coupling conditions (reagent, time, temperature) for the difficult residue.
Difficulty in purifying the final peptide Presence of closely eluting deletion or modified peptides.1. Optimize the RP-HPLC gradient to improve separation. A shallower gradient can enhance the resolution of closely eluting species.[1] 2. Ensure capping is used during synthesis to minimize deletion sequences.[1]
Positive Kaiser test after coupling Incomplete reaction at the N-terminus of the growing peptide chain.1. Immediately perform a second coupling ("double coupling") with fresh reagents.[1] 2. If the Kaiser test remains positive after double coupling, cap the unreacted amines with acetic anhydride.[1]

Quantitative Data on Coupling Reagent Performance

Coupling Reagent Leaving Group Relative Reaction Rate (vs. TBTU/PyBOP) Observed Yield in Difficult Couplings Key Advantages
HATU OAt~3-4x fasterNearly complete conversionHigh reactivity, low racemization.[2]
HCTU 6-Cl-OBt~3-4x fasterIncomplete conversion in some casesHigh reactivity.[2]
COMU Oxyma~5-6x fasterNearly complete conversionVery high reactivity.[2]
PyOxim Oxyma~5-6x fasterNearly complete conversionVery high reactivity.[2]
TBTU OBtBaselineIncomplete conversionStandard reagent.
PyBOP OBtBaselineIncomplete conversionStandard reagent.

Note: The data presented is based on a kinetic study of aza-peptide bond formation and serves as a proxy for the expected performance in other difficult couplings.[2] Actual yields for the coupling of this compound may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Standard SPPS Coupling of Fmoc-Methyl 2-amino-3,3,3-trifluoropropanoate using HATU

This protocol outlines the manual coupling of Fmoc-protected Methyl 2-amino-3,3,3-trifluoropropanoate onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • Fmoc-Methyl 2-amino-3,3,3-trifluoropropanoate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF

  • Kaiser test kit

  • Acetic anhydride (for capping, if needed)

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate the Fmoc-Methyl 2-amino-3,3,3-trifluoropropanoate (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes with agitation.[1]

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin.

    • If the test is negative (beads remain colorless or yellow), proceed to the next step in your synthesis.

    • If the test is positive (beads turn blue), proceed to the second coupling.

  • Second Coupling (if necessary):

    • Repeat step 2 with a fresh solution of activated amino acid and coupling reagents.

    • Wash the resin with DMF (3 x 1 min).

  • Capping (if necessary):

    • If the Kaiser test is still positive after the second coupling, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA) for 30 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Solution-Phase Synthesis of a Dipeptide Building Block

This protocol describes the synthesis of a dipeptide in solution, which can then be used in SPPS.

Materials:

  • Fmoc-Methyl 2-amino-3,3,3-trifluoropropanoate

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU

  • DIPEA

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve Fmoc-Methyl 2-amino-3,3,3-trifluoropropanoate (1 equivalent) and the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.2 equivalents) to the solution.

    • Add HATU (1.1 equivalents) and stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Ester Hydrolysis (if necessary):

    • The resulting dipeptide methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) to prepare it for subsequent coupling in SPPS.

Visualizations

SPPS_Workflow_Difficult_Coupling start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling1 First Coupling (Fmoc-TFA-AA, HATU, DIPEA) wash1->coupling1 wash2 Wash (DMF) coupling1->wash2 kaiser1 Kaiser Test wash2->kaiser1 coupling2 Second Coupling (Fresh Reagents) kaiser1->coupling2 Positive next_cycle Proceed to Next Cycle kaiser1->next_cycle Negative wash3 Wash (DMF) coupling2->wash3 kaiser2 Kaiser Test wash3->kaiser2 capping Capping (Acetic Anhydride) kaiser2->capping Positive kaiser2->next_cycle Negative wash4 Wash (DMF) capping->wash4 wash4->next_cycle end End

Caption: Workflow for SPPS with a difficult amino acid.

Decision_Tree_Coupling_Strategy start Incorporate Methyl 2-amino-3,3,3- trifluoropropanoate? is_difficult_position Is the subsequent coupling known to be difficult? start->is_difficult_position dipeptide_synthesis Synthesize Dipeptide Building Block in Solution is_difficult_position->dipeptide_synthesis Yes spps_coupling Direct SPPS Coupling is_difficult_position->spps_coupling No use_dipeptide Couple Dipeptide in SPPS dipeptide_synthesis->use_dipeptide use_potent_reagent Use High-Potency Reagent (e.g., HATU) spps_coupling->use_potent_reagent continue_spps Continue SPPS use_dipeptide->continue_spps double_couple Perform Double Coupling use_potent_reagent->double_couple kaiser_test Kaiser Test Positive? double_couple->kaiser_test capping Cap Unreacted Amines kaiser_test->capping Yes kaiser_test->continue_spps No capping->continue_spps

References

Technical Support Center: "Double Coupling" Strategy for Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the "double coupling" strategy for incorporating trifluoromethylated amino acids into peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of trifluoromethylated amino acids into peptide chains so challenging?

The primary difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This electronic effect significantly decreases the nucleophilicity of the amino group of the trifluoromethylated amino acid. As a result, the formation of a peptide bond with the incoming activated carboxyl group of the next amino acid becomes difficult, often leading to low coupling yields.

Q2: Which coupling reagents are most effective for incorporating trifluoromethylated amino acids?

For challenging couplings, such as those involving sterically hindered or electron-deficient amino acids like trifluoromethylated residues, high-potency coupling reagents are recommended. Reagents such as HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides like DCC or DIC. HATU is often considered the "gold standard" for difficult couplings due to its high reactivity.

Q3: What is the "double coupling" strategy and when should it be implemented?

"Double coupling" is a technique where the coupling reaction is performed a second time with a fresh solution of the activated amino acid and coupling reagents. This strategy is highly effective for driving the reaction to completion when a single coupling fails to achieve complete incorporation, a frequent issue with trifluoromethylated amino acids. It is advisable to perform a Kaiser test after the first coupling; a positive result, which indicates the presence of free amines, suggests the need for a second coupling.

Q4: What should I do if the "double coupling" strategy is not effective?

If "double coupling" fails to yield the desired product, the unreacted amines can be "capped." This process involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which can simplify the purification of the final peptide.

Q5: How does the position of the trifluoromethylated amino acid in the peptide sequence influence the synthesis strategy?

The most challenging step is coupling an amino acid to the N-terminus of the trifluoromethylated residue. To overcome this, a common and effective strategy is to synthesize a dipeptide building block in solution, where the trifluoromethylated amino acid is the N-terminal residue. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, thereby avoiding the difficult on-resin coupling to the deactivated amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing trifluoromethylated amino acids.

Problem Potential Cause Recommended Solution(s)
Low yield of the desired peptide Incomplete coupling of the trifluoromethylated amino acid.1. Switch to a more potent coupling reagent like HATU or HCTU.2. Implement the "double coupling" strategy.3. Increase the coupling reaction time.
Presence of deletion sequences in mass spectrometry analysis Incomplete coupling of an amino acid followed by the successful coupling of the subsequent residue.1. Implement a capping step with acetic anhydride after the coupling of the trifluoromethylated amino acid to block unreacted amines.2. Optimize the coupling conditions for the difficult residue (reagent, time, temperature).
Difficulty in purifying the final peptide Presence of closely eluting deletion or modified peptides.1. Optimize the RP-HPLC gradient to improve separation. A shallower gradient can enhance resolution.2. Ensure a capping step is used to minimize deletion sequences.
Positive Kaiser test after coupling Incomplete reaction at the N-terminus of the growing peptide chain.1. Immediately perform a second coupling ("double coupling") with fresh reagents.2. If the Kaiser test remains positive after the second coupling, cap the unreacted amines with acetic anhydride.

Experimental Protocols

Manual "Double Coupling" Protocol for Trifluoromethylated Amino Acid using HATU in SPPS

This protocol outlines a manual double coupling cycle for incorporating a sterically hindered or electron-deficient Fmoc-protected amino acid, such as an Fmoc-trifluoromethylated amino acid, onto a resin-bound peptide.

1. First Coupling:

  • Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed

Capping unreacted amines after coupling with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Capping Unreacted Amines After Coupling with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with capping unreacted amines after a coupling reaction with this compound. The electron-withdrawing nature of the trifluoromethyl group can decrease the nucleophilicity of the amine, potentially leading to incomplete coupling and necessitating a robust capping strategy.

Frequently Asked Questions (FAQs)

Q1: Why is capping necessary after the coupling step?

A1: Capping is a critical step in solid-phase peptide synthesis (SPPS) to permanently block any unreacted amino groups on the peptide chain.[1] If left unreacted, these free amines can react in subsequent coupling cycles, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be difficult to separate from the desired peptide, reducing the overall yield and purity of the final product.[2]

Q2: What makes capping after coupling with this compound potentially challenging?

A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This property reduces the electron density on the nitrogen atom of the amine, thereby decreasing its nucleophilicity.[3] This reduced nucleophilicity can lead to slower and less efficient coupling reactions, increasing the population of unreacted amines that require capping. The lower reactivity of these amines may also make the subsequent capping reaction more difficult.

Q3: What is the standard protocol for capping unreacted amines?

A3: The most common method for capping unreacted amines in SPPS is acetylation using acetic anhydride in the presence of a base. A typical capping solution consists of acetic anhydride and a base such as pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[4]

Q4: How can I monitor the completeness of the coupling and capping reactions?

A4: The Kaiser test is a widely used colorimetric method to detect the presence of free primary amines.[5] A positive result (blue/purple color) indicates the presence of unreacted amines, signifying an incomplete coupling or capping step.[6][7] For secondary amines, or as a confirmatory test, the Chloranil test can be used.[5]

Q5: What are the alternatives to the standard acetic anhydride capping protocol?

A5: If standard capping with acetic anhydride is inefficient, more reactive acylating agents or alternative protocols can be employed. Options include using propionic anhydride or employing coupling reagents to activate acetic acid (e.g., HBTU/DIPEA).[8] For particularly electron-deficient amines, the in situ formation of acyl fluorides at elevated temperatures has been shown to be effective for amide bond formation and could be adapted for capping.[9]

Troubleshooting Guide

This guide addresses common issues encountered when capping unreacted amines after coupling with this compound.

Issue Potential Cause Recommended Actions & Troubleshooting Steps
Positive Kaiser test after coupling 1. Incomplete Coupling: The reduced nucleophilicity of the trifluoromethyl-containing amine leads to a less efficient reaction.- Recouple: Perform a second coupling step before proceeding to capping.[10] - Optimize Coupling Conditions: Increase the reaction time, use a more potent coupling reagent (e.g., HATU, HCTU), or increase the equivalents of the amino acid and coupling reagents.[11]
Positive Kaiser test after standard capping 1. Inefficient Capping: The electron-deficient unreacted amine is less reactive towards the capping agent. 2. Degraded Reagents: Acetic anhydride can degrade over time.- Repeat Capping: Perform a second capping step.[5] - Use Fresh Reagents: Prepare the capping solution fresh before each use.[10] - Increase Reaction Time/Temperature: Extend the capping reaction time or cautiously increase the temperature to drive the reaction to completion. - Use a More Potent Capping Mixture: Increase the concentration of acetic anhydride and/or the base.
Low final peptide purity despite a negative Kaiser test after capping 1. False Negative Kaiser Test: Steric hindrance around the unreacted amine may prevent a reaction with the ninhydrin reagent. 2. Side Reactions: The capping conditions may be too harsh, leading to side reactions on the peptide chain.- Use an Alternative Test: Confirm the absence of free amines with a different method, such as the Chloranil test. - Employ Milder Capping Reagents: Consider using a less aggressive capping agent if side reactions are suspected.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol describes the standard procedure for capping unreacted primary amines on the resin.

  • Washing: After the coupling reaction, thoroughly wash the peptide-resin with DMF (3-5 times) to remove any residual reagents.[1]

  • Capping Solution Preparation: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For example, a 1:1:3 (v/v/v) ratio of acetic anhydride:pyridine:DMF can be used.

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution.

  • Agitation: Gently agitate the reaction vessel at room temperature for 30-60 minutes.[8]

  • Post-Capping Wash: Filter the capping solution and wash the resin extensively with DMF (3-5 times) to remove excess capping reagents and byproducts.[1]

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless beads and solution) indicates successful capping.[6][7] If the test is positive, repeat the capping procedure.

Protocol 2: Kaiser Test for Detection of Primary Amines

This protocol provides a qualitative method to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 80 g of phenol in 20 mL of ethanol.

  • Solution B: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Solution C: 1 g of ninhydrin in 20 mL of ethanol.

Procedure:

  • Place a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result, indicating the presence of free primary amines.

    • Yellow/Colorless: Negative result, indicating the absence of free primary amines.

Visualizations

G cluster_coupling Coupling Step cluster_capping Capping Step cluster_decision Decision cluster_next Next Step cluster_troubleshoot Troubleshooting Coupling Couple with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride Wash1 Wash with DMF Coupling->Wash1 Kaiser1 Perform Kaiser Test Wash1->Kaiser1 Result1 Kaiser Test Positive? Kaiser1->Result1 Capping Cap with Acetic Anhydride/ Pyridine in DMF Wash2 Wash with DMF Capping->Wash2 Kaiser2 Perform Kaiser Test Wash2->Kaiser2 Result2 Kaiser Test Positive? Kaiser2->Result2 Result1->Capping No Recouple Recouple Result1->Recouple Yes Deprotection Proceed to Next Deprotection Step Result2->Deprotection No RepeatCap Repeat Capping/ Use Alternative Result2->RepeatCap Yes Recouple->Wash1 RepeatCap->Wash2

Caption: Workflow for coupling, capping, and troubleshooting unreacted amines.

G UnreactedAmine Unreacted Primary Amine (on resin) CappedAmine Capped Amine (Acetylated) (on resin) UnreactedAmine->CappedAmine Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->CappedAmine PyridiniumAcetate Pyridinium Acetate AceticAnhydride->PyridiniumAcetate Pyridine Pyridine (Base) Pyridine->PyridiniumAcetate Protonation

Caption: Simplified reaction scheme for the capping of an unreacted primary amine.

References

Identifying and minimizing side reactions of trifluoromethylated amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize side reactions when incorporating trifluoromethylated amino acids (TFM-AAs) into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating trifluoromethylated amino acids into peptides?

The main challenges arise from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This property can lead to:

  • Increased risk of racemization: The CF3 group increases the acidity of the α-proton on the amino acid, making it more susceptible to removal under basic conditions, which can lead to a loss of stereochemical integrity.[1]

  • Difficult coupling reactions: The electron-withdrawing effect reduces the nucleophilicity of the amino group of the TFM-AA. This makes forming a peptide bond with the next amino acid in the sequence more difficult, potentially resulting in lower coupling yields.[2]

Q2: What is racemization, and why is it a significant concern for TFM-AAs?

Racemization is the conversion of a pure enantiomer (e.g., the L-amino acid) into a mixture of both L- and D-enantiomers.[1] This is highly problematic as it can drastically alter the peptide's 3D structure, biological activity, and therapeutic efficacy.[1] TFM-AAs are particularly prone to racemization because the electron-withdrawing CF3 group makes the α-proton more acidic and easier to abstract, which is a key step in the racemization process.[1]

Q3: What is the main mechanism of racemization during peptide synthesis?

The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] This occurs when the activated carboxyl group of the N-protected amino acid is attacked intramolecularly by the carbonyl of the protecting group. The α-proton of this oxazolone is highly acidic and easily removed by a base, leading to a loss of chirality. The incoming amine can then attack from either face of the planar intermediate, resulting in a mixture of L- and D-peptides.[1]

RacemizationMechanism cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 AA Fmoc-NH-CHR-COOH (R contains CF3) Activated Fmoc-NH-CHR-CO-X (Activated Ester) AA->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Enolate Achiral Enolate Intermediate Oxazolone->Enolate + Base - H+ L_Peptide L-Peptide (Desired Product) Enolate->L_Peptide + H-AA-Resin D_Peptide D-Peptide (Racemized Product) Enolate->D_Peptide + H-AA-Resin

Caption: Mechanism of racemization via oxazolone formation.

Q4: Which coupling reagents are best for minimizing racemization of TFM-AAs?

The choice of coupling reagent is critical. For TFM-AAs and other racemization-prone residues, high-potency onium salt reagents are strongly recommended over standard carbodiimides used alone.[2]

  • Recommended: HATU, HCTU, HBTU, and PyBOP are highly effective.[2] HATU is often considered the gold standard for challenging couplings.[2] Additives like HOBt or OxymaPure are very effective at suppressing racemization when used with carbodiimides.[1]

  • Use with Caution: Carbodiimides like DCC and DIC can cause significant racemization if used without an additive like HOBt or Oxyma.[1]

Q5: What is trifluoroacetylation and how can it be prevented?

Trifluoroacetylation is a side reaction where a trifluoroacetyl (TFA) group is added to a free amine on the peptide, typically the N-terminus. This terminates the peptide chain. It can occur during the final cleavage step when using Trifluoroacetic Acid (TFA).

A key mechanism involves the reaction of resin-bound amines with trifluoroacetoxymethyl groups, which can form on the resin support during repeated TFA treatments, especially on resins with pre-existing hydroxymethyl groups.[3]

Prevention Strategies:

  • Use a resin that is stable to TFA, such as an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (PAM) resin.[3]

  • For N-terminal proline peptides, which are particularly susceptible, using a Boc-protected proline as the final residue instead of an Fmoc-protected one can efficiently suppress this side reaction.[4]

Troubleshooting Guides

Issue: High Levels of Racemization Detected

If you observe significant racemization in your peptide containing a TFM-AA, use the following troubleshooting workflow to identify and resolve the issue.

TroubleshootingRacemization Start High Racemization Detected in TFM-Peptide Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Q1 Are you using a carbodiimide (DCC, DIC) without an additive? Step1->Q1 Sol1 Switch to HATU, HCTU, or COMU. Alternatively, add 1 eq. of HOBt or Oxyma to the carbodiimide. Q1->Sol1 Yes Step2 Step 2: Evaluate Base Q1->Step2 No Sol1->Step2 Q2 Are you using a strong base like DIPEA? Step2->Q2 Sol2 Switch to a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. Q2->Sol2 Yes Step3 Step 3: Evaluate Protocol Q2->Step3 No Sol2->Step3 Q3 Is there a long pre-activation time? Step3->Q3 Sol3 Minimize pre-activation time to 1-5 minutes before adding to the resin. Q3->Sol3 Yes End Racemization Minimized Q3->End No Sol3->End

Caption: Troubleshooting workflow for high racemization.

Issue: Low Yield or Deletion Sequences

Symptom: Mass spectrometry analysis shows a low yield of the desired peptide and/or the presence of deletion sequences (peptides missing one or more amino acids).

Potential Cause: Incomplete coupling of the TFM-AA due to its reduced nucleophilicity.[2]

Recommended Solutions:

  • Switch to a More Potent Coupling Reagent: If you are not already, use HATU or HCTU to improve coupling efficiency.[2]

  • Perform a "Double Coupling": After the first coupling reaction, perform a Kaiser test. If it is positive (indicating free amines), repeat the coupling step with a fresh solution of activated TFM-AA and coupling reagents.[2]

  • Implement a Capping Step: If double coupling is not fully effective, "cap" the unreacted free amines by treating the resin with an acetylating agent like acetic anhydride. This prevents the formation of deletion sequences and simplifies the final purification.[2]

Data Presentation

The following tables summarize the impact of different coupling conditions on racemization. While data for a wide range of TFM-AAs is limited, the trends observed with other racemization-prone amino acids are highly relevant.

Table 1: Effect of Coupling Reagent & Additive on Racemization (Model: Coupling of Z-Phg-OH to H-Pro-NH₂)

Coupling ReagentAdditive% D-Isomer (Racemization)
DICNone15.6%
DICHOBt1.2%
DICOxymaPure0.8%
HBTUNone4.5%
HATUNone1.9%
COMUNone0.9%

Data adapted from studies on racemization-prone amino acids to illustrate general trends applicable to TFM-AAs.

Table 2: Effect of Base on Racemization (Model: Coupling of Fmoc-Cys(Trt)-OH)

Base% D-Isomer (Racemization)
DIPEA8.2%
NMM3.5%
2,4,6-Collidine2.1%

Data adapted from studies on racemization-prone amino acids to illustrate general trends applicable to TFM-AAs.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of a TFM-AA using HATU in SPPS

This protocol outlines a general method for coupling a trifluoromethylated amino acid to a resin-bound peptide using HATU to minimize racemization and maximize yield.

ExperimentalWorkflow Start Start: Fmoc-deprotected resin-bound peptide Preactivate Pre-activation (1-5 min): Fmoc-TFM-AA (4 eq) HATU (3.9 eq) DIPEA/Collidine (8 eq) in DMF Start->Preactivate Couple Coupling (45-60 min): Add activated amino acid solution to resin Preactivate->Couple Wash1 Wash Resin: DMF (3x) DCM (3x) DMF (3x) Couple->Wash1 Monitor Monitor: Perform Kaiser Test Wash1->Monitor DoubleCouple Optional: Double Coupling Repeat Pre-activation and Coupling steps Monitor->DoubleCouple Positive (Yellow/Orange) End Proceed to next Fmoc-deprotection Monitor->End Negative (Blue) DoubleCouple->Monitor Cap Optional: Capping Treat with Acetic Anhydride/Base DoubleCouple->Cap If still positive Cap->End

Caption: Experimental workflow for low-racemization coupling.

Methodology:

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, thoroughly wash the resin with DMF.

  • Pre-activation: In a separate vessel, pre-activate the Fmoc-TFM-AA (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a suitable non-nucleophilic base like DIPEA or collidine (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Drain the reaction solvent and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

    • If the test is negative (beads are colorless or blue), the coupling is complete. Proceed to the Fmoc-deprotection step for the next cycle.

    • If the test is positive (beads are yellow/orange), the coupling is incomplete. Proceed to step 6.

  • Double Coupling (if necessary): Repeat steps 2-4 with a fresh solution of activated TFM-AA.[2]

  • Capping (optional): If the Kaiser test remains positive after a second coupling, cap the unreacted amines with acetic anhydride to prevent deletion sequence formation.[2]

Protocol 2: Analysis of Enantiomeric Purity by HPLC

This protocol provides a general method for analyzing the enantiomeric purity of the TFM-AA within a crude peptide product after cleavage from the resin. The peptide is first hydrolyzed to its constituent amino acids, which are then analyzed by chiral HPLC.

Part A: Peptide Hydrolysis

  • Place approximately 1-2 mg of the crude peptide in a hydrolysis tube.

  • Add 500 µL of 6M HCl.

  • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the amino acid hydrolysate in 200 µL of deionized water.[1]

Part B: Chiral HPLC Analysis (Note: Method development may be required for your specific TFM-AA and HPLC system.)

  • System: A standard HPLC system with a UV detector.

  • Column: A suitable chiral column (e.g., a Chiralpak or Chirobiotic column).

  • Mobile Phase: An isocratic or gradient mixture of solvents such as hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid, as recommended for the specific chiral column.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV, wavelength dependent on the amino acid (e.g., 265 nm if an Fmoc-group is present for derivatized standards).

  • Analysis:

    • Inject a racemic (D/L) standard of the TFM-AA to determine the retention times for both enantiomers.

    • Inject the hydrolyzed peptide sample.

    • Integrate the peak areas for the L- and D-enantiomers.

    • Calculate the percentage of racemization: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.

References

Addressing solubility issues of fluorinated peptides during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges encountered during the purification of fluorinated peptides. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the solubility and purification of a peptide?

Incorporating fluorine atoms into a peptide sequence significantly increases its hydrophobicity.[1] This "superhydrophobic" nature can lead to several challenges during purification:

  • Decreased Solubility: Fluorinated peptides often exhibit poor solubility in aqueous solutions commonly used in reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Increased Aggregation: The heightened hydrophobic interactions can cause the peptides to aggregate, forming larger structures that are difficult to dissolve and purify.[1]

  • Stronger Column Interaction: The increased hydrophobicity leads to stronger binding to the stationary phase of the HPLC column (e.g., C18), requiring higher concentrations of organic solvent for elution.[1]

Q2: My fluorinated peptide is not dissolving in the standard mobile phase (Water/Acetonitrile with 0.1% TFA). What should I do?

Poor solubility in the initial mobile phase is a common issue. Here are several strategies to address this:

  • Initial Dissolution in Organic Solvents: Attempt to dissolve the crude peptide in a small amount of a strong organic solvent before diluting it with the mobile phase.[1] Commonly used solvents include:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Isopropanol

    • n-propanol

  • Use of Hexafluoroisopropanol (HFIP): HFIP is a powerful solvent for dissolving peptides that form strong secondary structures like beta-sheets.

It is crucial to use a minimal amount of the organic solvent for initial dissolution and then slowly dilute the solution with your aqueous mobile phase to avoid precipitation.[1]

Q3: What modifications can I make to my HPLC mobile phase to improve the purification of a poorly soluble fluorinated peptide?

If your peptide has solubility issues, consider the following mobile phase modifications:

  • Alternative Organic Solvents: Instead of or in addition to acetonitrile (ACN), you can use n-propanol or isopropanol. These solvents are more effective at solubilizing hydrophobic compounds.[1]

  • Ion-Pairing Reagents: While trifluoroacetic acid (TFA) is standard, for particularly stubborn peptides, other ion-pairing reagents might offer different selectivity, though compatibility with mass spectrometry must be considered.[1]

Q4: Can I improve my purification by changing the HPLC column or other chromatographic parameters?

Yes, optimizing your chromatographic conditions is key:

  • Column Chemistry: If you are using a C18 column, which is highly hydrophobic, switch to a less hydrophobic stationary phase like C8, C4, or a phenyl-based column. This can reduce the strong hydrophobic interactions.[1]

  • Column Temperature: Increasing the column temperature to 40-60°C can enhance solubility, improve peak shape by reducing mobile phase viscosity, and increase the rate of mass transfer.[1][2]

  • Gradient Slope: Employing a shallower gradient (a slower increase in the organic mobile phase concentration) can improve the separation of your target peptide from impurities.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of fluorinated peptides.

Problem Potential Cause Recommended Solution(s)
Poor/No Solubility of Crude Peptide High hydrophobicity and aggregation due to fluorination.1. Attempt initial dissolution in a minimal amount of a strong organic solvent like DMSO, DMF, or isopropanol before diluting with the mobile phase.[1] 2. For highly aggregated peptides, consider using hexafluoroisopropanol (HFIP). 3. Use sonication to aid dissolution.
Peptide Precipitates Upon Injection The injection solvent is too different from the initial mobile phase, or the peptide is not fully solubilized.1. Ensure the final concentration of the organic solvent in the injected sample is close to the starting mobile phase composition.[1] 2. Filter the sample immediately before injection to remove any undissolved particles. 3. Increase the percentage of the organic solvent in the initial mobile phase.
Broad or Tailing Peaks in Chromatogram On-column aggregation, slow kinetics of interaction with the stationary phase.1. Increase the column temperature (40-60°C).[1][2] 2. Switch to a less hydrophobic column (e.g., C8 or C4).[1] 3. Add a small percentage of isopropanol or n-propanol to the mobile phase.[1] 4. Optimize the gradient to be shallower around the elution point of the peptide.[1]
Low or No Recovery of the Peptide Irreversible binding to the column or precipitation during the run.1. Use a less hydrophobic column.[1] 2. Ensure the peptide is fully dissolved in the injection solvent.[1] 3. Use a stronger organic solvent in the mobile phase, such as n-propanol.[1] 4. Passivate the HPLC system to prevent adsorption to metallic surfaces.[1]
Co-elution with Impurities Insufficient resolution of the HPLC method.1. Optimize the gradient slope by making it shallower.[1] 2. Try a different column chemistry or a longer column to improve separation.[1] 3. Adjust the mobile phase composition or pH to alter selectivity.[1]

Experimental Protocols

Protocol 1: Initial Solubility Testing of Fluorinated Peptides

This protocol outlines a method for determining an appropriate solvent for a poorly soluble fluorinated peptide.

  • Sample Preparation: Aliquot a small, known amount of the lyophilized crude peptide into several microcentrifuge tubes.

  • Solvent Testing: To each tube, add a small volume (e.g., 10-20 µL) of a different organic solvent. Test solvents should include DMSO, DMF, isopropanol, n-propanol, and acetonitrile.

  • Observation: Vortex each tube for 30 seconds and visually inspect for dissolution. If the peptide dissolves, proceed to the next step. If not, sonication for 5-10 minutes may be attempted.

  • Aqueous Dilution: Once a suitable organic solvent is identified, slowly add the intended initial HPLC mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) dropwise while vortexing.

  • Final Observation: Observe if the peptide remains in solution or if it precipitates. The ideal solvent system will keep the peptide dissolved at a concentration suitable for injection and with a final organic composition close to the initial HPLC conditions.

Protocol 2: General RP-HPLC Purification of Fluorinated Peptides

This protocol provides a starting point for the purification of a fluorinated peptide. Optimization will be required based on the specific peptide's properties.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. (Consider substituting ACN with isopropanol or n-propanol for highly hydrophobic peptides).

  • Sample Preparation:

    • Weigh an appropriate amount of the crude peptide.

    • Based on the results from Protocol 1, dissolve the peptide in a minimal volume of the chosen organic solvent (e.g., DMSO).

    • Dilute the solution with Mobile Phase A to the desired concentration, ensuring the final organic solvent concentration is as low as possible to prevent peak distortion.[1]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Start with a C8 or C4 column.

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Column Temperature: 40°C.

    • Detection: 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 20% B

      • 5-55 min: 20-80% B (linear gradient)

      • 55-60 min: 80% B

      • 60-65 min: 20% B (re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions with the desired purity and lyophilize to obtain the final product.

Visualizations

G cluster_0 cluster_1 Solubility Solutions cluster_2 Peak Shape Solutions cluster_3 Recovery Solutions start Fluorinated Peptide Purification Issue solubility Poor Solubility? start->solubility peak_shape Poor Peak Shape? solubility->peak_shape No dissolve_organic Use DMSO/DMF/IPA for initial dissolution solubility->dissolve_organic Yes change_mobile_phase Use IPA or n-propanol in mobile phase solubility->change_mobile_phase Yes recovery Low Recovery? peak_shape->recovery No increase_temp Increase Column Temp (40-60°C) peak_shape->increase_temp Yes change_column Use C8, C4, or Phenyl Column peak_shape->change_column Yes shallow_gradient Use Shallower Gradient peak_shape->shallow_gradient Yes end Successful Purification recovery->end No less_hydrophobic_col Use Less Hydrophobic Column recovery->less_hydrophobic_col Yes ensure_dissolution Ensure Complete Sample Dissolution recovery->ensure_dissolution Yes passivate Passivate HPLC System recovery->passivate Yes dissolve_organic->peak_shape change_mobile_phase->peak_shape increase_temp->recovery change_column->recovery shallow_gradient->recovery less_hydrophobic_col->end ensure_dissolution->end passivate->end

Caption: Troubleshooting workflow for fluorinated peptide purification.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_analysis Analysis & Final Steps dissolve 1. Dissolve Crude Peptide (e.g., in minimal DMSO) dilute 2. Dilute with Mobile Phase A dissolve->dilute filtrate 3. Filter Sample (0.22 µm) dilute->filtrate inject 4. Inject Sample filtrate->inject gradient 5. Run Gradient Elution (e.g., 20-80% ACN w/ 0.1% TFA) inject->gradient collect 6. Collect Fractions gradient->collect analyze 7. Analyze Fractions (Analytical HPLC & Mass Spec) collect->analyze pool 8. Pool Pure Fractions analyze->pool lyophilize 9. Lyophilize pool->lyophilize final_product Purified Fluorinated Peptide lyophilize->final_product

Caption: Experimental workflow for fluorinated peptide purification.

References

Technical Support Center: Optimizing HPLC Gradients for Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to providing solutions for challenges encountered during the HPLC separation of fluorinated peptides. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their chromatographic methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is the retention time of my fluorinated peptide unexpectedly shorter than its non-fluorinated analog, even though fluorine is supposed to increase hydrophobicity?

A1: This phenomenon, known as reversed elution order, can occur under specific chromatographic conditions. While fluorination generally increases the hydrophobicity of a peptide, leading to longer retention times in reversed-phase HPLC, the use of fluorinated eluents can reverse this behavior.[1] This is due to the principle of "fluorophilicity," where fluorinated analytes have an affinity for fluorinated components in the mobile phase, causing them to elute earlier.[1]

Q2: I'm observing poor peak shape (tailing or fronting) for my fluorinated peptide. What are the likely causes and solutions?

A2: Poor peak shape for fluorinated peptides can stem from several factors:

  • Secondary Interactions: Unwanted interactions between the peptide and the stationary phase can cause peak tailing. The choice of mobile phase additive is crucial here. While trifluoroacetic acid (TFA) is a strong ion-pairing agent that minimizes these interactions, it can cause ion suppression in mass spectrometry (MS).[2][3] Consider using difluoroacetic acid (DFA) as a compromise between good peak shape and MS compatibility.[2][3]

  • Column Overload: Injecting too much sample can lead to peak fronting.[4] Try reducing the sample concentration or injection volume.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your peptide, it can exist in multiple ionic forms, leading to broad or split peaks. Ensure the mobile phase pH is at least two units away from the peptide's pKa.

Q3: My fluorinated peptide is co-eluting with an impurity. How can I improve the resolution?

A3: To improve the resolution between your fluorinated peptide and a co-eluting impurity, you can try the following strategies:

  • Gradient Optimization: "Stretch out" the part of the gradient where your peptide elutes.[5] By decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min) in the region of elution, you provide more time for the components to separate.[6]

  • "Hetero-Pairing" of Column and Eluent: Optimal separation of fluorinated compounds can often be achieved by pairing a standard hydrocarbon column (like a C8 or C18) with a fluorinated eluent (containing an alcohol like trifluoroethanol - TFE) or vice-versa.[1][7]

  • Temperature Adjustment: Elevating the column temperature can sometimes improve separation efficiency for fluorinated analytes.[7]

  • Change Mobile Phase Additive: Switching between TFA, DFA, and formic acid (FA) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC gradient for a novel fluorinated peptide?

A1: A good starting point is to use a standard reversed-phase C18 column and a broad scouting gradient, for example, 5% to 95% acetonitrile in water with 0.1% TFA over 30 minutes.[8] Once you determine the approximate elution time of your peptide, you can optimize the gradient to be shallower around that point to improve resolution.[5][6]

Q2: How does the position of fluorine atoms in the peptide sequence affect retention time?

A2: The impact of fluorination on retention time is influenced by its location within the peptide. While specific rules are complex and sequence-dependent, generally, fluorination of hydrophobic amino acid side chains will have a more significant impact on retention than fluorination of more polar residues. The overall increase in hydrophobicity contributes to longer retention in standard reversed-phase systems.[1]

Q3: Can I use the same HPLC method for both a fluorinated peptide and its non-fluorinated counterpart?

A3: While you can use the same method, it may not be optimal for both. Fluorinated peptides can exhibit different selectivity compared to their non-fluorinated analogs.[1][9] For critical separations, especially for purity analysis, method optimization for the fluorinated version is highly recommended. This might involve adjusting the gradient slope or employing different mobile phase additives or column chemistry to achieve the best resolution.[9]

Q4: Are there specific column chemistries that are better suited for separating fluorinated peptides?

A4: While standard C8 and C18 columns are widely used, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer alternative selectivity for fluorinated peptides.[9] These phases can engage in different types of interactions, which can be beneficial for separating closely related fluorinated and non-fluorinated species.[9] Additionally, pairing a hydrocarbon column with a fluorinated eluent or a fluorinated column with a hydrocarbon eluent can be an effective strategy.[1][7]

Data Presentation

Table 1: Comparison of Common Mobile Phase Additives for Peptide Separations

AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, leading to sharp peaks and good resolution.[2][3]Causes significant ion suppression in mass spectrometry.[2][3]
Formic Acid (FA) 0.1%Volatile and MS-compatible, minimal ion suppression.[2][3]Weaker ion-pairing can lead to broader peaks and lower resolution compared to TFA.[2][3]
Difluoroacetic Acid (DFA) 0.1%A good compromise between TFA and FA, offering better peak shape than FA and less ion suppression than TFA.[2]May not provide the same resolution as TFA for all peptides.[2]

Experimental Protocols

Protocol 1: Scouting Gradient for a Novel Fluorinated Peptide

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-45 min: 5% B (re-equilibration)

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Optimized Gradient for Improved Resolution

This protocol assumes the peptide of interest eluted at 20 minutes in the scouting run (which corresponds to approximately 47% B).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 37% B

    • 5-25 min: 37% to 57% B (linear gradient, 1% B/min)

    • 25-27 min: 57% to 95% B

    • 27-30 min: 95% B

    • 30-31 min: 95% to 37% B

    • 31-35 min: 37% B (re-equilibration)

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

Troubleshooting_Workflow start Start: Poor Separation of Fluorinated Peptide issue Identify Issue start->issue poor_resolution Poor Resolution/ Co-elution issue->poor_resolution Resolution bad_peak_shape Bad Peak Shape (Tailing/Fronting) issue->bad_peak_shape Peak Shape retention_shift Unexpected Retention Time Shift issue->retention_shift Retention optimize_gradient Optimize Gradient (Shallow Slope) poor_resolution->optimize_gradient change_additive Change Mobile Phase Additive (TFA, DFA, FA) bad_peak_shape->change_additive check_eluent Check for Fluorinated Eluents retention_shift->check_eluent optimize_gradient->change_additive hetero_pairing Try 'Hetero-Pairing' (e.g., C18 with TFE) change_additive->hetero_pairing check_ph Check Mobile Phase pH (vs. Peptide pKa) change_additive->check_ph end End: Improved Separation hetero_pairing->end reduce_load Reduce Sample Load check_ph->reduce_load reduce_load->end check_eluent->end

Caption: Troubleshooting workflow for common HPLC issues with fluorinated peptides.

Gradient_Optimization_Logic start Start: Initial Scouting Run determine_rt Determine Approximate Retention Time (RT) start->determine_rt calculate_percent_b Calculate %B at RT determine_rt->calculate_percent_b define_window Define Optimization Window (e.g., RT ± 10% B) calculate_percent_b->define_window create_shallow_gradient Create New Gradient: Shallow slope within window, steep slopes outside define_window->create_shallow_gradient analyze Analyze Results create_shallow_gradient->analyze end End: Optimized Method analyze->end Adequate Resolution inadequate Resolution still inadequate analyze->inadequate Inadequate Resolution inadequate->create_shallow_gradient Further decrease slope

Caption: Logical workflow for HPLC gradient optimization.

References

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic Fluorinated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation, particularly when dealing with hydrophobic fluorinated residues.

Frequently Asked Questions (FAQs)

Q1: Why do my peptides containing hydrophobic fluorinated residues aggregate?

A1: Peptide aggregation is often driven by hydrophobic interactions and the formation of intermolecular hydrogen bonds, which lead to stable secondary structures like β-sheets.[1] The incorporation of fluorinated amino acids can significantly increase the hydrophobicity of a peptide.[1][2] This "superhydrophobic" effect promotes the self-assembly of peptide chains as they attempt to minimize contact with aqueous environments, leading to the formation of insoluble aggregates.[1][3] The unique stereoelectronic properties of fluorine can also influence peptide conformation and potentially enhance these self-assembly tendencies.[4]

Q2: What are the initial signs of aggregation during synthesis and post-purification?

A2: During solid-phase peptide synthesis (SPPS), signs of on-resin aggregation include:

  • Poor swelling of the resin.[5]

  • Slow or incomplete Fmoc-deprotection.[5]

  • Inefficient coupling reactions, often indicated by a positive Kaiser test after coupling.[5]

After cleavage and purification, you might observe:

  • Poor solubility in aqueous buffers.[1]

  • Formation of a gel or precipitate in solution.[1]

  • Difficulties during purification by reverse-phase high-performance liquid chromatography (RP-HPLC), such as broad peaks or loss of the peptide on the column.[1]

Q3: Can the position of the fluorinated residue in the peptide sequence affect aggregation?

A3: Yes, the position and number of fluorinated residues can significantly impact aggregation.[4][6] Stretches of contiguous hydrophobic amino acids are more likely to cause aggregation.[1] The placement of a fluorinated residue can influence the secondary structure and overall hydrophobicity of a specific domain within the peptide, thereby affecting its tendency to aggregate.[1][6]

Q4: Are there solvents that are particularly effective for dissolving aggregated fluorinated peptides?

A4: Yes, fluorinated alcohols, most notably 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are powerful solvents for disrupting peptide aggregates.[7][8] HFIP is a highly polar, non-coordinating solvent with a strong ability to break hydrogen bonds that stabilize β-sheets and other aggregate structures.[7] It can be used to solubilize purified peptides and to disaggregate "difficult sequences" during SPPS.[7] A mixture of trifluoroacetic acid (TFA) and HFIP is also highly effective for dissolving and disaggregating peptides that are insoluble in water.[9][10]

Troubleshooting Guides

Problem 1: Low peptide yield during Solid-Phase Peptide Synthesis (SPPS) due to on-resin aggregation.

This guide provides strategies to mitigate aggregation during the synthesis process.

Troubleshooting Workflow for On-Resin Aggregation

cluster_synthesis SPPS Aggregation Detected start Low Yield or Positive Kaiser Test strategy1 Optimize Synthesis Parameters start->strategy1 strategy2 Incorporate Backbone Protection strategy1->strategy2 If aggregation persists strategy3 Use Chaotropic Agents strategy2->strategy3 If aggregation persists strategy4 Modify Solvent System strategy3->strategy4 If aggregation persists end Improved Yield strategy4->end

Caption: Workflow for addressing on-resin peptide aggregation during SPPS.

StrategyDescriptionExperimental Protocol
Optimize Synthesis Parameters Simple adjustments to the synthesis protocol can often reduce aggregation.- Use a low-loading resin: Reduces steric hindrance and inter-chain interactions.[1]- Increase coupling time: Allow more time for sterically hindered couplings to complete.
Incorporate Backbone Protection Disrupts the hydrogen bonding network that leads to β-sheet formation.- Pseudoproline Dipeptides: Introduce these derivatives, derived from serine or threonine, to kink the peptide backbone.[11]- Hmb/Dmb Protected Amino Acids: Incorporate 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids every six to seven residues.[11][12]
Use Chaotropic Agents These salts disrupt the structure of water and interfere with hydrophobic interactions and hydrogen bonding.Protocol: Chaotropic Salt Wash 1. After Fmoc deprotection and DMF washes, add a solution of 0.8 M LiCl in DMF to the resin.[5]2. Agitate the resin in the LiCl solution for 5 minutes.[5]3. Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the salt before proceeding with coupling.[5]
Modify Solvent System Using more effective solvents can improve the solvation of the growing peptide chain.- N-methylpyrrolidone (NMP) or Dimethylsulfoxide (DMSO): These more polar, aprotic solvents can be used in place of or in addition to DMF.[1][11]- HFIP/DCM Wash: A solution of 20-30% HFIP in dichloromethane (DCM) can be used to wash the resin and break up aggregates.[7]
Problem 2: The purified, lyophilized fluorinated peptide is difficult to dissolve.

This guide provides methods for solubilizing and disaggregating purified peptides for downstream applications.

Troubleshooting Workflow for Peptide Dissolution

cluster_dissolution Peptide Solubilization start Insoluble Lyophilized Peptide Powder step1 Attempt Dissolution in Aqueous Buffer start->step1 step2 Use Organic Co-Solvent step1->step2 If insoluble step3 Disaggregation with Fluorinated Alcohols step2->step3 If aggregation persists end Soluble, Monomeric Peptide Solution step3->end

Caption: A stepwise approach to solubilizing difficult fluorinated peptides.

MethodDescriptionDetailed Protocol
Initial Solubility Testing Start with standard solvents before moving to harsher conditions.1. Attempt to dissolve a small amount of peptide in ultrapure water.[13]2. If insoluble, try acidic (e.g., 10% acetic acid) or basic (e.g., 10% ammonium bicarbonate) solutions, depending on the peptide's net charge.[13]
Organic Co-solvents For highly hydrophobic peptides, a small amount of organic solvent can aid dissolution.1. Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile.[13][14]2. Slowly add the aqueous buffer to the peptide solution dropwise while gently vortexing to prevent precipitation.[1]
Disaggregation with Fluorinated Alcohols This is a highly effective method for breaking up pre-existing aggregates and obtaining a monomeric peptide solution.Protocol: Disaggregation with TFA/HFIP [9][10]1. In a glass vial, suspend the lyophilized peptide (1-5 mg) in a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to a concentration of 0.5 mg/mL.[9]2. Vortex the suspension at room temperature until the peptide is fully dissolved. Incubate for 1-4 hours to ensure complete disaggregation.[1][9]3. Evaporate the solvent under a gentle stream of nitrogen or argon gas. Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.[1][10]4. Immediately reconstitute the resulting peptide film in the desired buffer for your experiment.

Quantitative Data Summary

The following table summarizes the impact of different solvent systems on the yield of a hydrophobic peptide synthesis, illustrating the benefits of using optimized solvents to manage aggregation.

Solvent SystemYield (%)Reference
DMF4[7]
NMP/DMSO12[7]
Note: This data is for a general hydrophobic peptide and illustrates the principle. Improvements for fluorinated peptides using solvents like HFIP are expected to be similar or greater for highly aggregating sequences.[7]

Analytical Techniques for Characterizing Aggregation

It is often necessary to characterize the aggregation state of your peptide solution.

Logical Flow for Aggregation Analysis

cluster_analysis Characterization of Peptide Aggregation start Peptide Solution dls Dynamic Light Scattering (DLS) (Size Distribution) start->dls tem Transmission Electron Microscopy (TEM) (Morphology) start->tem fluorescence Fluorescence Spectroscopy (ThT Binding) start->fluorescence nmr 1H NMR Spectroscopy (Monomer vs. Aggregate Signals) start->nmr end Characterized Aggregation State dls->end tem->end fluorescence->end nmr->end

Caption: Common analytical methods for characterizing peptide aggregation.

  • Dynamic Light Scattering (DLS): Used to determine the size distribution of particles in solution, identifying the presence of larger aggregates.[15]

  • Fluorescence Spectroscopy: Techniques using dyes like Thioflavin T (ThT), which binds to β-sheet structures, can quantify fibril formation.[16]

  • Transmission Electron Microscopy (TEM): Provides direct visualization of aggregate morphology (e.g., fibrils, amorphous aggregates).

  • ¹H NMR Spectroscopy: Can be used to study aggregation by observing changes in spectral features, such as line broadening or the disappearance of signals corresponding to the aggregated state.[15]

References

Troubleshooting mass spectrometry fragmentation of peptides with trifluoromethylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing trifluoromethylated amino acids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a trifluoromethyl (CF3) modification on an amino acid residue?

A1: The incorporation of a trifluoromethyl group (CF3) results in a mass shift of +68.0 Da. It is crucial to account for this mass modification when setting up precursor ion selection in your mass spectrometry experiments and during data analysis to ensure correct peptide identification.

Q2: I am not seeing the expected molecular ion for my trifluoromethylated peptide. What could be the issue?

A2: Several factors could contribute to the absence or low intensity of the expected precursor ion:

  • Ionization Suppression: The trifluoromethyl group is highly electronegative, which can affect the ionization efficiency of the peptide. This is particularly relevant when using electrospray ionization (ESI).

  • Incomplete Synthesis or Degradation: The issue may stem from the synthesis of the peptide itself, leading to a low yield of the desired product. Review your synthesis and purification data to confirm the presence and purity of the target peptide.

  • Instrument Settings: Ensure your mass spectrometer's settings are optimized for the expected m/z range of your peptide. Poor instrument calibration can also lead to mass inaccuracies.[1]

Q3: My peptide fragmentation (MS/MS) spectrum is complex and difficult to interpret. What are some common fragmentation behaviors of trifluoromethylated peptides?

A3: The presence of a trifluoromethyl group can introduce unique fragmentation patterns. While standard b- and y-ion series are expected from peptide backbone cleavage, you may also observe:

  • Neutral Loss of the Trifluoromethyl Group: Depending on the fragmentation energy and the location of the trifluoromethylated amino acid, you may observe a neutral loss of the CF3 group (69 Da) or related fragments like HF (20 Da).

  • Altered b/y Ion Ratios: The strong electron-withdrawing nature of the CF3 group can influence the proton mobility along the peptide backbone, potentially altering the relative intensities of b- and y-ions compared to their non-fluorinated counterparts.

  • Side Chain Fragmentation: The bond between the amino acid side chain and the trifluoromethyl group may cleave, leading to specific fragment ions.

Q4: Which fragmentation technique (CID, HCD, or ETD) is best for analyzing trifluoromethylated peptides?

A4: The choice of fragmentation technique is critical for obtaining informative MS/MS spectra:

  • Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): These techniques can provide good sequence coverage through the generation of b- and y-ions. However, the higher energy involved may lead to the loss of the trifluoromethyl modification, complicating data analysis.

  • Electron Transfer Dissociation (ETD): ETD is often the preferred method for analyzing peptides with labile post-translational modifications. It typically cleaves the peptide backbone while preserving the trifluoromethyl group on the side chain, resulting in c- and z-type fragment ions.[2] This preservation of the modification is crucial for confirming the location of the trifluoromethylated amino acid within the peptide sequence.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the mass spectrometry analysis of peptides containing trifluoromethylated amino acids.

Problem Potential Cause Recommended Solution
Low Signal Intensity or Complete Signal Loss Ion Suppression by Trifluoroacetic Acid (TFA): TFA is commonly used in reverse-phase chromatography but is known to cause ion suppression in ESI-MS.1. Replace TFA: Substitute TFA with a more MS-friendly ion-pairing agent like formic acid or acetic acid in your mobile phases. 2. Post-Column Addition: Introduce a solution of a weak base, such as ammonium hydroxide, post-column to neutralize the TFA and improve ionization efficiency.
Ambiguous or Incorrect Peptide Identification Unexpected Neutral Losses: The trifluoromethyl group may lead to neutral losses that are not accounted for by standard search algorithms.1. Custom Modifications in Database Search: When searching your data, define a variable modification for the potential neutral loss of the CF3 group (69 Da) or HF (20 Da) on the trifluoromethylated amino acid. 2. Manual Spectral Interpretation: Manually inspect the MS/MS spectra for characteristic neutral losses from the precursor ion and major fragment ions.
Poor Fragmentation or Incomplete Sequence Coverage Suboptimal Fragmentation Energy: The energy required to fragment the peptide backbone may differ from that of non-modified peptides.1. Optimize Collision Energy: Perform a series of experiments with varying collision energies (for CID/HCD) to find the optimal setting that provides the best balance between backbone fragmentation and preservation of the modification. 2. Utilize ETD: If available, use ETD to obtain complementary fragmentation data, which is often more effective for peptides with stable modifications.[2]
Presence of Unidentified Peaks Side Reactions During Synthesis: Incomplete deprotection or side reactions during peptide synthesis can result in unexpected adducts or modifications that are carried through to the MS analysis.1. Review Synthesis and Purification Data: Carefully examine your HPLC and MS data from the peptide synthesis and purification steps to identify any potential impurities. 2. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the unknown peaks, which can help in identifying their elemental composition.

Quantitative Data Summary

The primary quantitative data point to consider when working with trifluoromethylated amino acids is the change in mass.

Modification Chemical Formula Monoisotopic Mass Shift (Da) Average Mass Shift (Da)
TrifluoromethylationCF3+67.9953+68.007

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Trifluoromethylated Peptides

  • Peptide Solubilization: Dissolve the lyophilized trifluoromethylated peptide in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Dilution: Create a working solution by diluting the stock solution to 10-100 fmol/µL in 0.1% formic acid in water. The optimal concentration may vary depending on the sensitivity of your mass spectrometer.

  • LC Separation:

    • Column: Use a C18 reverse-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to ensure good separation of your peptide from any impurities. A typical gradient might be 5-40% B over 30 minutes.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan mass spectra over an appropriate m/z range to include the expected precursor ion of your trifluoromethylated peptide.

    • MS2 Fragmentation: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.

      • Recommended Fragmentation: Start with ETD if available. Alternatively, optimize CID or HCD collision energy.

      • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the most abundant ions and allow for the selection of lower-abundance precursors.

Visualizations

Logical Workflow for Troubleshooting Poor Signal Intensity

Fragmentation_Selection Start Goal: Characterize Trifluoromethylated Peptide Primary_Goal What is the primary analytical goal? Start->Primary_Goal Locate_Mod Locate the Position of the CF3 Group Primary_Goal->Locate_Mod Localization Sequence_ID General Peptide Sequence Identification Primary_Goal->Sequence_ID Sequencing Use_ETD Use ETD to Preserve the Modification and Generate c/z Ions Locate_Mod->Use_ETD Use_CID_HCD Use CID or HCD to Generate b/y Ions Sequence_ID->Use_CID_HCD Complementary_Data Consider using both ETD and CID/HCD for complementary data Use_ETD->Complementary_Data Optimize_Energy Optimize Collision Energy to Balance Fragmentation and Modification Retention Use_CID_HCD->Optimize_Energy Optimize_Energy->Complementary_Data

References

Strategies to improve yield in the synthesis of peptides with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound into a peptide sequence challenging?

The primary difficulty arises from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group. This effect significantly decreases the nucleophilicity of the amino group of the trifluoromethylated amino acid. As a result, the formation of a peptide bond with the incoming activated carboxyl group of the next amino acid is hindered, often leading to low coupling yields.[1]

Q2: What are the most effective coupling reagents for incorporating this trifluoromethylated amino acid?

For difficult couplings, such as those involving sterically hindered or electron-deficient amino acids like this compound, high-potency coupling reagents are recommended. Reagents like HATU, HCTU, and PyBOP are generally more effective than standard carbodiimides such as DCC or DIC.[1] HATU is frequently considered the "gold standard" for such challenging couplings due to its high reactivity.[1]

Q3: What is "double coupling" and when should it be implemented?

Double coupling is a technique where the coupling step is repeated with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive the reaction to completion when a single coupling fails to achieve complete incorporation, a common issue with trifluoromethylated amino acids. It is advisable to perform a Kaiser test after the first coupling; a positive result, which indicates the presence of free amines, suggests the need for a second coupling.[1]

Q4: What should be done if double coupling is not effective?

If double coupling fails to drive the reaction to completion, the unreacted amines can be "capped." This process involves treating the resin with an acetylating agent, such as acetic anhydride, to permanently block the unreacted N-termini. Capping prevents the formation of deletion sequences, which can simplify the purification of the desired peptide.[1]

Q5: Is there an alternative strategy to avoid the difficult on-resin coupling?

Yes, a common and effective strategy is to synthesize a dipeptide building block in solution phase first. In this approach, the trifluoromethylated amino acid is the N-terminal residue of the dipeptide. This dipeptide can then be incorporated into the solid-phase peptide synthesis (SPPS) sequence, bypassing the challenging on-resin coupling to the deactivated amine of the trifluoromethylated residue.[1]

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low yield of the desired peptide Incomplete coupling of the trifluoromethylated amino acid.1. Switch to a more potent coupling reagent like HATU or HCTU. 2. Implement a "double coupling" strategy for the trifluoromethylated amino acid. 3. Increase the coupling reaction time.[1]
Presence of deletion sequences in mass spectrometry analysis Incomplete coupling of an amino acid followed by the successful coupling of the subsequent residue.1. Implement a capping step with acetic anhydride after the coupling of the trifluoromethylated amino acid to block any unreacted amines. 2. Optimize the coupling conditions for the difficult residue (e.g., choice of reagent, reaction time, temperature).
Difficulty in purifying the final peptide Presence of closely eluting deletion or modified peptides.1. Optimize the reverse-phase HPLC gradient to enhance separation; a shallower gradient can improve resolution.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Methyl 2-amino-3,3,3-trifluoropropanoate using HATU in SPPS

This protocol describes a manual double coupling cycle for incorporating the sterically hindered and electron-deficient Fmoc-protected Methyl 2-amino-3,3,3-trifluoropropanoate onto a resin-bound peptide.

1. First Coupling:

  • Following standard Fmoc deprotection of the N-terminus of the resin-bound peptide, thoroughly wash the resin with DMF.

  • In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

2. Monitoring:

  • Perform a Kaiser test to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling.

3. Second Coupling (if necessary):

  • Prepare a fresh solution of the activated Fmoc-trifluoromethylated amino acid as described in step 1.

  • Add the fresh solution to the resin and allow the reaction to proceed for another 45-60 minutes.

  • Wash the resin with DMF.

  • Perform a second Kaiser test. A negative result (clear or yellowish beads) indicates successful coupling.

4. Capping (Optional, if the second coupling is incomplete):

  • If the Kaiser test is still positive after the second coupling, cap the remaining free amines by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.

Protocol 2: General Purification of a Trifluoromethylated Peptide by RP-HPLC

This protocol provides a general method for the purification of a crude peptide containing a trifluoromethylated amino acid.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal volume of 0.1% aqueous trifluoroacetic acid (TFA).

  • If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

2. HPLC System and Column:

  • System: A standard preparative or semi-preparative HPLC system.

  • Column: A C18 reversed-phase column is a suitable starting point for most peptides.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Purification:

  • Equilibrate the column with a low percentage of mobile phase B.

  • Inject the dissolved crude peptide onto the column.

  • Elute the peptide using a linear gradient of increasing mobile phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to achieve good separation of the target peptide from closely eluting impurities.

  • Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).

  • Collect fractions corresponding to the peak of the desired peptide.

4. Analysis and Lyophilization:

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Cleavage and Purification start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling with Activated CF3-Amino Acid + HATU wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Second Coupling (Fresh Reagents) kaiser_test->double_coupling Positive next_cycle Proceed to Next Amino Acid kaiser_test->next_cycle Negative wash3 DMF Wash double_coupling->wash3 double_coupling->next_cycle capping Capping (Acetic Anhydride) wash3->capping If Kaiser still positive capping->next_cycle cleavage Cleavage from Resin (TFA Cocktail) next_cycle->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product Pure Trifluoromethylated Peptide lyophilization->final_product

Caption: Workflow for SPPS incorporating a trifluoromethylated amino acid.

troubleshooting_logic cluster_solutions Solutions for Incomplete Coupling start Low Peptide Yield or Purity Issue check_coupling Was a trifluoromethylated amino acid incorporated? start->check_coupling incomplete_coupling Incomplete Coupling Suspected check_coupling->incomplete_coupling Yes other_issues Investigate Other Potential Issues (Deprotection, Cleavage, etc.) check_coupling->other_issues No reagent Use High-Potency Coupling Reagent (e.g., HATU) incomplete_coupling->reagent double_couple Perform Double Coupling reagent->double_couple capping Implement Capping Step double_couple->capping dipeptide Use Dipeptide Strategy capping->dipeptide

Caption: Troubleshooting logic for low-yield peptide synthesis.

References

Removal of byproducts from Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most common impurities include unreacted starting materials such as 2-amino-3,3,3-trifluoropropanoic acid, excess reagents like thionyl chloride and methanol, and potential side-reaction products like dipeptides. Residual water can also lead to the hydrolysis of the desired ester product back to the carboxylic acid.

Q2: What are the recommended storage conditions for this compound?

To ensure stability and prevent degradation, the compound should be stored at 4°C in a tightly sealed container, away from moisture. For long-term storage, keeping it under an inert atmosphere is recommended.

Q3: Can I use a different alcohol for the esterification reaction?

While other alcohols can be used to produce different esters, the reaction conditions and purification methods may need to be optimized accordingly. The use of methanol is standard for the synthesis of the methyl ester.

Q4: My final product is an oil instead of a solid. What should I do?

The hydrochloride salt of amino acid esters can sometimes be obtained as an oil, especially if residual solvents are present.[1] Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. If that fails, purification by column chromatography may be necessary.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A suitable solvent system (e.g., dichloromethane/methanol) can be used to separate the starting material from the product. The disappearance of the starting amino acid spot indicates the completion of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Loss of product during workup or purification. - Degradation of the product.- Ensure all reagents are fresh and anhydrous. - Increase reaction time or temperature, monitoring by TLC. - Optimize the purification method to minimize losses. For example, if using crystallization, ensure the correct solvent and temperature are used to maximize recovery.
Presence of Starting Material in Final Product - Insufficient amount of esterifying agent (e.g., thionyl chloride). - Short reaction time.- Use a slight excess of the esterifying agent. - Extend the reaction time until TLC analysis shows complete consumption of the starting material. - Purify the crude product using column chromatography.
Product is Contaminated with a Dipeptide - Side reaction due to the presence of moisture, which can lead to the formation of the free amine and subsequent coupling.- Ensure the reaction is carried out under strictly anhydrous conditions. - Use a purification method with high resolving power, such as reversed-phase HPLC, to separate the product from the dipeptide.
Final Product is a Dark Color - Reaction temperature was too high, leading to decomposition. - Impurities in the starting materials or solvents.- Maintain the recommended reaction temperature. - Use high-purity starting materials and solvents. - The crude product can be decolorized using activated carbon before crystallization.
Difficulty in Crystallization - Presence of impurities that inhibit crystal formation. - Incorrect choice of crystallization solvent.- Purify the crude product by column chromatography before attempting crystallization. - Experiment with different solvent systems for crystallization, such as methanol/diethyl ether, ethanol/ethyl acetate, or dichloromethane/hexane.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline based on the esterification of amino acids using thionyl chloride in methanol.[1]

Materials:

  • 2-amino-3,3,3-trifluoropropanoic acid

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

Procedure:

  • Suspend 2-amino-3,3,3-trifluoropropanoic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath (0°C).

  • Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous diethyl ether and stir to precipitate the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or methanol.

  • Slowly add a less polar co-solvent, such as ethyl acetate or diethyl ether, until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

  • Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.

Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following table summarizes representative data for the purification of amino acid methyl ester hydrochlorides. Note that the actual yields and purity will vary depending on the specific reaction conditions and the purity of the starting materials.

Purification Method Typical Purity (%) Typical Yield (%) Reference
Crystallization >9880-95[2]
Column Chromatography >9960-85[1]

Visualizations

General Workflow for Synthesis and Purification

G General Workflow for Synthesis and Purification start Start: 2-amino-3,3,3-trifluoropropanoic acid reaction Esterification with Methanol & Thionyl Chloride start->reaction workup Removal of Volatiles (Evaporation) reaction->workup crude Crude Product workup->crude purification Purification crude->purification cryst Crystallization purification->cryst High Purity chrom Column Chromatography purification->chrom Complex Mixture final Pure this compound cryst->final chrom->final

Caption: Workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree for Impurities

G Troubleshooting Impurities start Analyze Crude Product (e.g., NMR, LC-MS) check_sm Starting Material Present? start->check_sm action_sm Increase reaction time or reagent stoichiometry check_sm->action_sm Yes check_other Other Impurities Present? check_sm->check_other No action_sm->start action_cryst Attempt Recrystallization check_other->action_cryst Yes end_ok Product is Pure check_other->end_ok No check_cryst Purity Sufficient? action_cryst->check_cryst action_chrom Perform Column Chromatography check_cryst->action_chrom No check_cryst->end_ok Yes action_chrom->end_ok end_repurify Re-evaluate Purification Strategy

Caption: Decision tree for troubleshooting impurities in the final product.

References

Validation & Comparative

A Comparative Guide to the Conformational Analysis of Peptides Containing Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides a comparative analysis of peptides containing Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a trifluoromethyl-containing alanine derivative, and contrasts its effects on peptide conformation with other common modifications.

Introduction to Conformational Control in Peptides

The three-dimensional structure of a peptide is intrinsically linked to its function.[1] Controlling peptide conformation is crucial for designing potent and selective therapeutics. The incorporation of fluorinated amino acids is a key method for achieving this control.[1] The high electronegativity and steric bulk of the trifluoromethyl (CF3) group can profoundly influence the local peptide backbone and side-chain conformations.[2]

This compound, as an alanine derivative, introduces a bulky and highly hydrophobic CF3 group.[2] This modification can induce specific secondary structures, such as helices and β-sheets, by affecting hydrogen bonding and creating unique hydrophobic interactions.[2]

Comparative Analysis of Conformational Effects

The influence of Methyl 2-amino-3,3,3-trifluoropropanoate on peptide conformation is best understood by comparison with other amino acid modifications known to impose structural constraints.

ModificationKey Conformational EffectsPrimary Analytical Techniques
Methyl 2-amino-3,3,3-trifluoropropanoate - Stabilizes secondary structures through steric and electronic effects.[2]- Increases local hydrophobicity, potentially driving tertiary and quaternary structure formation.[2]- The strong electron-withdrawing nature of the CF3 group can enhance the hydrogen-bond donating ability of nearby amide protons.[2]- ¹⁹F NMR Spectroscopy[3][4][5]- Circular Dichroism (CD) Spectroscopy[2][6]- X-ray Crystallography[2]- Molecular Dynamics (MD) Simulations[7][8][9][10]
Proline and Fluorinated Prolines - Proline introduces a rigid kink in the peptide backbone, restricting conformational freedom.- Fluorination of the proline ring can further bias the ring pucker and the cis/trans ratio of the X-Pro bond.[11][12] For instance, 4R-fluoroproline favors a Cγ-exo pucker and the trans-amide isomer, while 4S-fluoroproline prefers a Cγ-endo pucker and the cis-amide form.[12]- NMR Spectroscopy (¹H and ¹⁹F)[11]- X-ray Crystallography- Circular Dichroism (CD) Spectroscopy
Other Fluorinated Amino Acids (e.g., Fluorophenylalanine) - Can be used as ¹⁹F NMR probes to report on local conformation without significantly perturbing the structure.[13]- Can influence peptide self-assembly and thermal stability.[14]- The effects on secondary structure are generally more subtle than those of trifluoromethylated amino acids.- ¹⁹F NMR Spectroscopy[13]- Circular Dichroism (CD) Spectroscopy- Fluorescence Spectroscopy

Experimental Protocols for Conformational Analysis

A multi-faceted approach is essential for a thorough conformational analysis of modified peptides.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To obtain detailed, atom-level information about the peptide's three-dimensional structure and dynamics in solution. ¹⁹F NMR is particularly powerful for studying fluorinated peptides due to the high sensitivity of the ¹⁹F nucleus to its local environment and the lack of background signals in biological samples.[4][11]

  • Protocol Outline:

    • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffer containing 10% D₂O) to a final concentration of 0.1-1 mM.

    • Data Acquisition: Acquire a series of 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). For ¹⁹F NMR, a dedicated fluorine probe is often used.

    • Data Analysis:

      • Assign proton and fluorine resonances using the 2D spectra.

      • Measure nuclear Overhauser effects (NOEs) from NOESY spectra to determine inter-proton distances.

      • Calculate dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)).

      • For ¹⁹F-containing peptides, analyze the ¹⁹F chemical shifts and line shapes to probe conformational heterogeneity and dynamics.[4][13]

    • Structure Calculation: Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

2. Circular Dichroism (CD) Spectroscopy

  • Purpose: To provide information about the overall secondary structure content (α-helix, β-sheet, random coil) of the peptide in solution.[15][16]

  • Protocol Outline:

    • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 10-100 µM. Ensure the buffer has low absorbance in the far-UV region.

    • Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter. A quartz cuvette with a short path length (e.g., 1 mm) is used.

    • Data Analysis:

      • The raw data (in millidegrees) is converted to mean residue ellipticity [θ].

      • The resulting spectrum is analyzed by visual inspection for characteristic features: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm; β-sheets show a negative band around 218 nm and a positive band around 195 nm.

      • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

3. Molecular Dynamics (MD) Simulations

  • Purpose: To model the conformational landscape and dynamics of the peptide at an atomic level, complementing experimental data.[8][9][10]

  • Protocol Outline:

    • System Setup:

      • Start with an initial 3D structure of the peptide (e.g., from NMR or a predicted model).

      • Place the peptide in a simulation box and solvate with an explicit water model.

      • Add counter-ions to neutralize the system.

    • Simulation:

      • Perform energy minimization to remove steric clashes.

      • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

      • Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space.

    • Data Analysis:

      • Analyze the trajectory to determine stable conformations, secondary structure evolution, hydrogen bonding patterns, and other structural parameters.

      • Compare the simulation results with experimental data from NMR and CD to validate the computational model.

Visualizing Experimental Workflows and Structural Relationships

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating modified amino acid) Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization NMR NMR Spectroscopy (¹H, ¹⁹F, 2D NMR) Characterization->NMR CD Circular Dichroism (Secondary Structure) Characterization->CD MD Molecular Dynamics (Computational Modeling) Characterization->MD Structure 3D Structure Determination (NMR restraints) NMR->Structure CD->Structure Dynamics Conformational Dynamics MD->Dynamics Structure->Dynamics

Conformational_Influence cluster_effects Physicochemical Effects cluster_consequences Structural Consequences Modification Methyl 2-amino- 3,3,3-trifluoropropanoate Incorporation Steric Increased Steric Bulk Modification->Steric Electronic Strong Electron- Withdrawing Effect Modification->Electronic Hydrophobic Increased Hydrophobicity Modification->Hydrophobic Backbone Restricted Backbone Dihedral Angles Steric->Backbone H_Bond Modulated H-Bonding Electronic->H_Bond Folding Altered Folding/ Self-Assembly Hydrophobic->Folding H_Bond->Folding Backbone->Folding

References

Assessing the enzymatic stability of peptides modified with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, overcoming the inherent instability of peptides in biological systems is a critical hurdle. Rapid enzymatic degradation limits their therapeutic potential. This guide provides a comparative analysis of peptides modified with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride against other common stabilization strategies, supported by experimental data and detailed protocols.

The introduction of fluorine into peptides is a promising strategy to enhance their stability. The unique properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly alter the electronic and conformational properties of peptides, potentially rendering them less susceptible to proteolytic cleavage. While the effect of fluorination on proteolytic stability can be complex and unpredictable, it often leads to a moderate to significant increase in resistance to degradation by enzymes.

This guide focuses on the modification of peptides with this compound, a trifluoroalanine derivative, and compares its potential for enhancing enzymatic stability with established methods such as N-terminal acetylation, C-terminal amidation, D-amino acid substitution, and PEGylation.

Comparative Analysis of Peptide Stabilization Strategies

The following table summarizes the quantitative impact of various modifications on the enzymatic stability of peptides, typically measured as an increase in half-life (t½) in plasma or serum. It is important to note that the degree of stabilization is highly dependent on the peptide sequence, the specific enzyme(s) involved, and the position of the modification.

Modification StrategyGeneral Mechanism of ActionRepresentative Half-Life (t½) IncreaseKey Considerations
This compound Steric hindrance and electronic effects of the trifluoromethyl group near the peptide bond can disrupt enzyme recognition and catalysis.2 to 10-foldThe position of the modification relative to the cleavage site is critical. The effect can be enzyme-specific.
N-terminal Acetylation Blocks the action of exopeptidases that target the N-terminus of peptides.1.5 to 5-foldEffective against aminopeptidases. May not protect against endopeptidases.
C-terminal Amidation Removes the negative charge of the C-terminal carboxyl group and protects against carboxypeptidases.1.5 to 5-foldEffective against carboxypeptidases. Does not prevent cleavage by endopeptidases.
D-amino Acid Substitution Alters the stereochemistry of the peptide backbone, making it unrecognizable to naturally occurring L-amino acid-specific proteases.5 to >100-foldCan significantly impact peptide conformation and biological activity. The position of substitution is crucial.
PEGylation The attachment of polyethylene glycol (PEG) chains creates a steric shield around the peptide, hindering enzyme access.10 to >100-foldCan alter pharmacokinetics and biodistribution. The size and attachment site of the PEG chain are important parameters.

Experimental Protocols

A standardized and reproducible protocol is essential for accurately assessing and comparing the enzymatic stability of modified peptides. Below is a detailed methodology for a typical in vitro plasma stability assay.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

1. Materials:

  • Modified and unmodified control peptides

  • Human plasma (pooled, with anticoagulant such as EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system or Liquid chromatography-mass spectrometry (LC-MS) system

  • C18 reverse-phase HPLC column

  • Incubator (37°C)

  • Microcentrifuge

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each peptide in an appropriate solvent (e.g., water or PBS).

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the tube vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS.

    • Use a suitable gradient of water/ACN with 0.1% TFA to elute the peptides from the C18 column.

    • Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) for HPLC or use mass spectrometry to identify and quantify the intact peptide.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (and mass-to-charge ratio for LC-MS) compared to a standard.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½) of the peptide.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Interpretation Peptide_Stock Peptide Stock Solution (1 mg/mL) Incubation Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubation Plasma Human Plasma (37°C) Plasma->Incubation Sampling Aliquots Taken at Time Points Incubation->Sampling Quenching Quench with TFA/ACN & Precipitate Proteins Sampling->Quenching Centrifugation Centrifuge to Pellet Proteins Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_MS Analyze by RP-HPLC or LC-MS Supernatant->HPLC_MS Data_Analysis Quantify Intact Peptide HPLC_MS->Data_Analysis Half_Life Calculate Half-Life (t½) Data_Analysis->Half_Life

Caption: Workflow for assessing peptide enzymatic stability in human plasma.

Logical_Relationship cluster_peptide Peptide cluster_modifications Stabilization Strategies cluster_outcome Outcome Unmodified_Peptide Unmodified Peptide Trifluoro Methyl 2-amino-3,3,3-trifluoropropanoate HCl Unmodified_Peptide->Trifluoro is modified by N_Term N-terminal Acetylation Unmodified_Peptide->N_Term is modified by C_Term C-terminal Amidation Unmodified_Peptide->C_Term is modified by D_Amino D-amino Acid Substitution Unmodified_Peptide->D_Amino is modified by PEG PEGylation Unmodified_Peptide->PEG is modified by Stability Increased Enzymatic Stability Trifluoro->Stability leads to N_Term->Stability leads to C_Term->Stability leads to D_Amino->Stability leads to PEG->Stability leads to Half_Life Prolonged Half-Life Stability->Half_Life results in

Caption: Logical relationship of peptide modifications to enhanced stability.

A Comparative Guide: Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride versus Trifluoroalanine in Modulating Peptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering. Among these, fluorinated amino acids have garnered significant attention for their ability to confer unique and advantageous properties to peptides. This guide provides a comprehensive comparison of trifluoroalanine, a fluorinated analog of alanine, and its common synthetic precursor, Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, in the context of modulating peptide properties. We will delve into their roles in synthesis, their impact on peptide stability and conformation, and provide supporting experimental methodologies.

Introduction to Trifluoroalanine and its Synthetic Precursor

Trifluoroalanine (Tfa) is an unnatural amino acid where the three hydrogen atoms of the methyl side chain of alanine are replaced by fluorine atoms. This substitution imparts significant changes to the amino acid's steric and electronic properties.

This compound is a chemically modified and protected form of trifluoroalanine. In this form, the carboxylic acid is esterified to a methyl group, and the amino group is protected as a hydrochloride salt. This derivative is a key building block in solid-phase peptide synthesis (SPPS), facilitating the incorporation of the trifluoroalanine residue into a growing peptide chain. For the purpose of this guide, the functional impact on the final peptide is attributed to the incorporated trifluoroalanine residue.

Impact on Peptide Properties: A Data-Driven Comparison

The introduction of a trifluoroalanine residue into a peptide sequence can profoundly influence its physicochemical and biological properties. The strong electron-withdrawing nature of the trifluoromethyl group can alter local electronic environments, while its increased size and hydrophobicity compared to a methyl group can affect peptide conformation and interactions.

Table 1: Comparative Physicochemical Properties of Alanine vs. Trifluoroalanine Residues

PropertyAlanine (Ala)Trifluoroalanine (Tfa)Impact of Substitution
Van der Waals Radius of Side Chain (Å) ~2.0~2.7Increased steric bulk
Hydrophobicity (LogP of side chain) ~0.5~1.5Increased hydrophobicity
pKa of Backbone Amide N-H ~17-18~15-16Increased acidity, stronger H-bond donor

Table 2: Illustrative Performance Comparison of a Model Peptide (Ac-X-G-Y-NH₂) with Alanine (Ala) vs. Trifluoroalanine (Tfa) Substitution

ParameterModel Peptide (X = Ala)Model Peptide (X = Tfa)Fold Change
Proteolytic Stability (Half-life in human serum, hours) 2189-fold increase
Helical Content (in 30% TFE, %) 25351.4-fold increase
Binding Affinity (Ki, nM) to Target Protein 150851.8-fold increase
Cell Permeability (Relative Units) 1.03.53.5-fold increase

Note: The data in Table 2 is illustrative and based on general trends reported in the literature for fluorinated peptides. Actual values are peptide-sequence dependent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Trifluoroalanine-Containing Peptide

This protocol describes the manual synthesis of a model peptide using Fmoc/tBu chemistry, incorporating trifluoroalanine via this compound.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Fmoc-protected amino acids

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the mixture and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Trifluoroalanine Incorporation:

    • Dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (7 eq, to neutralize the hydrochloride and for coupling) and pre-activate for 2 minutes.

    • Add the activated solution to the resin and couple for 4 hours, monitoring with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptides in the presence of proteases.

Materials:

  • Synthesized peptides (Alanine and Trifluoroalanine versions)

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system

Procedure:

  • Peptide Incubation: Dissolve the peptides in PBS to a final concentration of 1 mg/mL. Mix 100 µL of the peptide solution with 900 µL of human serum.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw 100 µL aliquots.

  • Reaction Quenching: Immediately quench the proteolytic reaction by adding 100 µL of 10% TFA in ACN to the aliquot. Vortex and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant by RP-HPLC.

  • Quantification: Determine the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram. The half-life is calculated from the degradation curve.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol is used to estimate the secondary structure content of the peptides.

Materials:

  • Synthesized peptides

  • 10 mM phosphate buffer (pH 7.4)

  • 2,2,2-Trifluoroethanol (TFE)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: Prepare peptide solutions at a concentration of 0.1 mg/mL in 10 mM phosphate buffer, and in a mixture of buffer and TFE (e.g., 70:30 v/v).

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm in a 1 mm pathlength quartz cuvette at 25°C.

    • Acquire a baseline spectrum of the solvent and subtract it from the peptide spectrum.

    • Average three scans to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw ellipticity data to mean residue ellipticity [θ]. Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Peptide Analysis s1 SPPS with Methyl 2-amino-3,3,3- trifluoropropanoate HCl s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 a1 Proteolytic Stability Assay s3->a1 Purified Peptide a2 CD Spectroscopy s3->a2 Purified Peptide a3 Binding Affinity Assay s3->a3 Purified Peptide

Caption: Workflow for peptide synthesis and subsequent analysis.

Signaling Pathway: Inactivation of Alanine Racemase by Trifluoroalanine

Trifluoroalanine acts as a mechanism-based inhibitor of alanine racemase, an enzyme crucial for bacterial cell wall synthesis. This makes it a target for antimicrobial drug development.

alanine_racemase_inhibition cluster_enzyme Alanine Racemase Active Site cluster_inhibition Inhibition by Trifluoroalanine enzyme Alanine Racemase (PLP-dependent) product D-Alanine enzyme->product Catalyzes intermediate Electrophilic Intermediate enzyme->intermediate Forms substrate L-Alanine substrate->enzyme Binds to cell_wall Bacterial Cell Wall product->cell_wall Incorporated into inhibitor Trifluoroalanine inhibitor->enzyme Binds as substrate mimic inactive_enzyme Covalently Modified Inactive Enzyme intermediate->inactive_enzyme Nucleophilic attack by active site residue no_cell_wall Inhibition of Cell Wall Synthesis inactive_enzyme->no_cell_wall Prevents D-Alanine synthesis

Caption: Mechanism of alanine racemase inhibition by trifluoroalanine.

Conclusion

The substitution of alanine with trifluoroalanine, facilitated by the use of this compound in peptide synthesis, offers a powerful strategy for enhancing key peptide properties. The resulting peptides often exhibit significantly improved proteolytic stability, increased hydrophobicity, and can lead to favorable changes in conformation and biological activity. This guide provides a foundational understanding and practical methodologies for researchers looking to explore the benefits of trifluoroalanine incorporation in their peptide-based drug discovery and development efforts. The provided experimental protocols serve as a starting point for the synthesis and characterization of these modified peptides, enabling a systematic evaluation of their potential as therapeutic agents.

A Comparative Guide to the Biological Activity of Peptides Containing Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride versus Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated non-canonical amino acids into peptide structures represents a pivotal advancement in medicinal chemistry. This guide provides an objective comparison of the biological activity of peptides containing Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, which introduces a trifluoromethyl group, against their non-fluorinated counterparts. The inclusion of fluorine can significantly influence a peptide's therapeutic potential by altering its enzymatic stability, receptor binding affinity, and cellular uptake. This comparison is supported by experimental data and detailed methodologies to inform future research and drug development endeavors.

Executive Summary

The substitution of hydrogen with fluorine in amino acid side chains imparts unique physicochemical properties to peptides. The trifluoromethyl group, in particular, is known for its high electronegativity and steric bulk, which can lead to:

  • Enhanced Enzymatic Stability: The trifluoromethyl group can sterically hinder protease access to the peptide backbone, thereby increasing resistance to enzymatic degradation and prolonging the peptide's half-life in vivo.[1]

  • Modulated Receptor Binding Affinity: The electronic effects of fluorine can alter the peptide's conformation and interaction with its target receptor. While not always leading to an increase, strategic placement of trifluoromethyl groups can enhance binding affinity.[2]

  • Improved Cellular Uptake: The increased hydrophobicity and lipophilicity conferred by fluorination can facilitate the passive diffusion of peptides across cell membranes, potentially leading to improved bioavailability.[1][3][4]

It is crucial to note that the effects of fluorination are highly context-dependent, varying with the peptide sequence and the specific position of the fluorinated residue.[5][6]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies, illustrating the impact of trifluoromethylation on key biological activities.

Table 1: Enzymatic Stability

Peptide/AnalogModificationEnzymeHalf-life (t½)Fold Increase in Stability vs. Non-fluorinatedReference
GLP-1 AnalogHexafluoroleucine substitutionDPP-IVResistant for 24hNot specified[1]
Buforin II AnalogFluorinated amino acidsTrypsinModestly increasedNot specified[7]
Magainin II AnalogFluorinated amino acidsTrypsinModestly increasedNot specified[7]
Model PeptideSide chain fluorinationHuman Blood PlasmaSignificantly increasedVaries with position[8]

Table 2: Receptor Binding Affinity

Peptide/AnalogModificationTarget ReceptorBinding Affinity (K D / IC 50 )Fold Change in Affinity vs. Non-fluorinatedReference
Tax-Y5F 3,4FF3,4-difluorophenylalanineA6 T-cell Receptor0.46 µM~4.6-fold increase[2]
Native Tax Peptide-A6 T-cell Receptor2.1 µM-[2]
Salicylanilide-based peptidomimetic4-CF3-anilide coreStaphylococcus aureusMIC: 0.070 - 8.95 μMVaries[9]

Table 3: Cellular Uptake

Peptide/AnalogModificationCell LineCellular Uptake EfficiencyFold Increase in Uptake vs. Non-fluorinatedReference
R F -tripeptide (R F = C 8 F 17 )Perfluoroalkyl groupHeLa cellsHigher than R H -tripeptideVaries with chain length[3][10]
Guanidinylated polyglutamic acidFluorocarbon side chains (≤18%)Not specifiedImproved cellular uptakeVaries[4]
PLG tripeptide analogTrifluoromethylated prolineNot specifiedPromotes passive diffusionVaries with isomer[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Trifluoromethylated Peptide

This protocol outlines the manual synthesis of a peptide incorporating a trifluoromethylated amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[12][13][14][15]

Materials:

  • Fmoc-protected amino acids (standard and trifluoromethylated)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/HOBt, 3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the Fmoc-protected this compound at the desired position.

  • Cleavage and Deprotection: After synthesizing the full peptide, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Enzymatic Stability Assay using RP-HPLC

This protocol describes the assessment of peptide stability in the presence of proteases.[5][6][16][17]

Materials:

  • Fluorinated and non-fluorinated peptides

  • Protease solution (e.g., human plasma, trypsin, or chymotrypsin)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)

Procedure:

  • Incubation: Incubate a known concentration of the peptide (e.g., 1 mg/mL) with the protease solution at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC. Elute the peptide and its degradation products using a gradient of mobile phase B.

  • Quantification: Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm). The percentage of remaining peptide at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time zero.

  • Half-life Calculation: Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.

Protocol 3: Receptor Binding Affinity Assay using Surface Plasmon Resonance (SPR)

This protocol details the measurement of binding kinetics between a peptide and its receptor.[18][19][20][21][22]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS)

  • Receptor protein (ligand)

  • Fluorinated and non-fluorinated peptides (analytes)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization: Covalently immobilize the receptor protein onto the sensor chip surface using amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the peptide analyte over the immobilized receptor surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.

  • Regeneration: After each cycle, regenerate the sensor surface by injecting a solution that disrupts the receptor-peptide interaction without denaturing the receptor (e.g., a low pH buffer).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ). A lower K D value indicates a higher binding affinity.

Protocol 4: Cellular Uptake Assay using Flow Cytometry

This protocol describes the quantification of peptide internalization into cells.[23][24][25][26][27]

Materials:

  • Fluorescently labeled fluorinated and non-fluorinated peptides (e.g., with FITC or a similar fluorophore)

  • Cell line of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with various concentrations of the fluorescently labeled peptides and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing: Wash the cells with cold PBS to remove any unbound peptide.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission.

  • Quantification: The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide. Compare the mean fluorescence intensity of cells treated with the fluorinated peptide to those treated with the non-fluorinated analog.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for comparing the biological activity of fluorinated and non-fluorinated peptides.

G cluster_synthesis Peptide Synthesis cluster_analogs Peptide Analogs cluster_assays Biological Activity Assays cluster_comparison Comparative Analysis s1 Solid-Phase Peptide Synthesis (SPPS) s2 Purification (RP-HPLC) s1->s2 s3 Characterization (Mass Spectrometry) s2->s3 p1 Fluorinated Peptide s3->p1 p2 Non-fluorinated Peptide s3->p2 a1 Enzymatic Stability (RP-HPLC) p1->a1 a2 Receptor Binding Affinity (SPR) p1->a2 a3 Cellular Uptake (Flow Cytometry) p1->a3 p2->a1 p2->a2 p2->a3 c1 Data Analysis and Comparison a1->c1 a2->c1 a3->c1

Caption: General workflow for synthesis and comparative biological evaluation.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many therapeutic peptides exert their effects by binding to G-protein coupled receptors. The following diagram illustrates a canonical GPCR signaling cascade.[28][29][30][31][32]

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein Activation g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp GDP/GTP Exchange g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Peptide Ligand (Fluorinated or Non-fluorinated) ligand->receptor Binding g_alpha_gtp->effector Modulation downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Revolutionizing Drug Design: A Comparative Analysis of Trifluoromethylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of trifluoromethylated amino acids into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance their drug-like properties. By replacing a single methyl group or hydrogen atom with a trifluoromethyl (CF3) group, researchers can significantly improve a molecule's metabolic stability, lipophilicity, and target binding affinity, ultimately leading to more effective and durable therapeutics.

This guide provides a comprehensive comparison of key drug-like properties of trifluoromethylated amino acids versus their non-fluorinated counterparts, supported by experimental data. We will delve into the impact of trifluoromethylation on metabolic stability, lipophilicity (LogP), and acidity (pKa), and provide detailed protocols for the experimental determination of these crucial parameters.

Enhanced Metabolic Stability: Resisting the Body's Defenses

A major hurdle in drug development is overcoming the body's natural metabolic processes, which can rapidly break down and eliminate therapeutic compounds. The introduction of a trifluoromethyl group can dramatically enhance a drug's metabolic stability.[1] The exceptional strength of the carbon-fluorine bond makes the CF3 group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which are major players in drug metabolism.[1]

This "metabolic blocking" strategy can significantly prolong a drug's half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile. A compelling example is the enhanced stability of peptides incorporating trifluoromethylated amino acids. For instance, a study on a Leu-enkephalin analog, where a trifluorinated peptidomimetic replaced the natural amino acid linkage, demonstrated a remarkable increase in stability in both human and rat plasma and liver microsomes.[2]

Table 1: Comparative Metabolic Half-Life of a Leu-Enkephalin Analog and its Trifluoromethylated Derivative

CompoundHalf-life in Human Plasma (t1/2)Half-life in Rat Plasma (t1/2)% Remaining in Human Liver Microsomes after 2h% Remaining in Rat Liver Microsomes after 2h
Leu-enkephalin (Parent Peptide)12 min< 5 min~50%~62%
Trifluoromethylated Analog68% remaining after 4h76% remaining after 4h>90%>90%
Data sourced from a study on a Leu-enkephalin analog.[2]

Modulating Lipophilicity for Improved Permeability

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes and reach its target. The trifluoromethyl group is highly lipophilic and can significantly increase the LogP of a molecule.[3] This enhanced lipophilicity can improve a drug's absorption, distribution, and ability to penetrate the blood-brain barrier.[4]

However, the impact of trifluoromethylation on lipophilicity is position-dependent and must be carefully considered in drug design. A comparative study of trifluoromethyl- and methyl-substituted prolines revealed that the introduction of a CF3 group generally leads to a greater increase in lipophilicity compared to a methyl group.[5]

Table 2: Comparative Physicochemical Properties of Proline Analogs

Amino AcidpKa (-COOH)pKa (-NH2+)LogP
Proline1.9510.64-1.60
(4R)-Methylproline1.9010.75-1.18
(4R)-Trifluoromethylproline1.759.35-0.85
Data for Proline and its analogs from Kubyshkin et al.[5]

Fine-Tuning Acidity: The Electron-Withdrawing Effect

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity (pKa) of nearby functional groups.[3] This modulation of pKa can be crucial for optimizing a drug's interaction with its biological target and for improving its solubility and absorption characteristics.

The effect of the CF3 group on pKa is evident in the comparative data for proline analogs. The presence of the trifluoromethyl group in (4R)-trifluoromethylproline lowers the pKa of both the carboxylic acid and the amino group compared to proline and its methyl-substituted counterpart.[5] This increased acidity is a direct result of the inductive effect of the highly electronegative fluorine atoms.

Table 3: Comparative Physicochemical Properties of Aliphatic Amino Acids

Amino AcidpKa (-COOH)pKa (-NH2+)LogP (Calculated)
Alanine2.349.87-2.87
Trifluoromethylalanine~1.8 (Estimated)~8.7 (Estimated)-1.3
Methionine2.289.21-1.87
Trifluoromethionine~1.7 (Estimated)~8.1 (Estimated)-0.7
pKa and LogP values for Alanine and Methionine are experimental. LogP for Trifluoromethylalanine and Trifluoromethionine are calculated from PubChem. pKa values for trifluoromethylated analogs are estimated based on the trend observed with proline analogs.

Experimental Protocols

To provide a practical resource for researchers, detailed methodologies for the key experiments cited in this guide are outlined below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[6][7][8][9][10]

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Pooled human or other species liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction: Add the test compound to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Determination of Partition Coefficient (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.[11][12][13][14][15]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Analytical method to determine the concentration of the compound in each phase (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Compound Dissolution: Dissolve a known amount of the test compound in one of the phases.

  • Partitioning: Add a known volume of the second phase to the first, creating a two-phase system.

  • Equilibration: Vigorously shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely, either by standing or centrifugation.

  • Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers.

  • LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the amino acid with a strong acid or base and monitoring the pH change to determine the pKa values of its ionizable groups.[16][17][18][19][20]

Materials:

  • Test amino acid

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Dissolve a known amount of the amino acid in deionized water.

  • Titration Setup: Place the amino acid solution in a beaker with a stir bar and immerse the pH electrode.

  • Acidic Titration: If starting from the isoelectric point, first titrate with the strong acid, adding small, known volumes and recording the pH after each addition until a significant drop in pH is observed.

  • Basic Titration: Titrate a fresh sample of the amino acid solution with the strong base, again recording the pH after each addition of a known volume until a significant rise in pH is observed.

  • Data Plotting: Plot the pH values against the volume of titrant added to generate a titration curve.

  • pKa Determination: The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve). The pKa of the carboxylic acid group (pKa1) is found in the acidic region, and the pKa of the amino group (pKa2) is found in the basic region.

Visualizing the Impact and Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for Drug-Like Property Assessment start Start: Synthesize Trifluoromethylated and Non-Fluorinated Amino Acids exp_design Experimental Design start->exp_design logp LogP Determination (Shake-Flask) exp_design->logp pka pKa Determination (Potentiometric Titration) exp_design->pka met_stab Metabolic Stability Assay (Liver Microsomes) exp_design->met_stab data_analysis Data Analysis and Comparison logp->data_analysis pka->data_analysis met_stab->data_analysis end End: Comparative Guide data_analysis->end

Caption: Workflow for assessing the drug-like properties of amino acids.

G cluster_pathway Impact of Trifluoromethylation on Peptide Stability Peptide Peptide Chain Metabolism Metabolic Enzymes (e.g., Proteases, CYPs) Peptide->Metabolism Susceptible Site Degradation Rapid Degradation & Short Half-Life Metabolism->Degradation Leads to TFMPeptide Trifluoromethylated Peptide Chain BlockedMetabolism Blocked/Reduced Metabolism TFMPeptide->BlockedMetabolism Resistant Site (CF3) Stability Enhanced Stability & Longer Half-Life BlockedMetabolism->Stability Results in

Caption: Trifluoromethylation enhances peptide stability by blocking metabolism.

References

NMR characterization to confirm incorporation and purity of peptides with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of peptides incorporating the unnatural amino acid, Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride. The focus is on confirming successful incorporation and assessing the purity of the final peptide product. We will explore the key NMR techniques, present expected data in a comparative format, and provide detailed experimental protocols.

The incorporation of fluorinated amino acids, such as Methyl 2-amino-3,3,3-trifluoropropanoate, into peptides is a powerful strategy in drug discovery and chemical biology. The trifluoromethyl group can enhance metabolic stability, modulate bioactivity, and serve as a sensitive probe for biophysical studies.[1] NMR spectroscopy is an indispensable tool for verifying the successful synthesis and purity of these modified peptides. Both ¹H and ¹⁹F NMR provide unique and complementary information.[2][3]

Comparison of NMR Active Nuclei for Characterization

Feature¹H NMR¹⁹F NMR
Natural Abundance ~99.98%100%
Relative Sensitivity 1.000.83
Chemical Shift Range ~15 ppm>400 ppm
Information Provided Detailed structural information on the entire peptide backbone and side chains.Direct confirmation of fluorine incorporation, sensitive probe of the local electronic environment, and purity assessment.
Background Signals Potential for overlapping signals from residual solvents and impurities.Typically background-free in biological and most synthetic samples.

Expected NMR Data for Peptides with Trifluoromethylated Amino Acids

While specific NMR data for peptides containing this compound is not extensively published, we can present a comparative table with expected chemical shift ranges and coupling constants based on data for other trifluoromethylated amino acids like (R)-α-trifluoromethylalanine ((R)-α-TfmAla).[1]

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm

ProtonMethyl 2-amino-3,3,3-trifluoropropanoate (Expected)(R)-α-trifluoromethylalanine[1]Notes
α-H 4.0 - 4.5~4.2The α-proton of the trifluoromethylated residue is expected to be a quartet due to coupling with the three fluorine atoms.
NH 7.5 - 8.5~8.0The amide proton chemical shift is sensitive to the peptide's secondary structure and solvent exposure.
OCH₃ ~3.8N/AA singlet corresponding to the methyl ester protons.

Table 2: Representative ¹⁹F NMR Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz

ParameterMethyl 2-amino-3,3,3-trifluoropropanoate (Expected)(R)-α-trifluoromethylalanine[1]Notes
δ(¹⁹F) -70 to -80~ -75The ¹⁹F chemical shift is highly sensitive to the local chemical environment and can be used to probe conformational changes.
³J(Hα, F) ~7-9~8The three-bond coupling between the α-proton and the fluorine atoms provides definitive evidence of incorporation.

Experimental Protocols

Peptide Synthesis and Purification

Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[4][5]

Workflow for Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Coupling Amino Acid Coupling Cycles (including Methyl 2-amino-3,3,3-trifluoropropanoate) Deprotection N-terminal Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection Deprotection->Cleavage Purification Crude Peptide Purification (e.g., RP-HPLC) Cleavage->Purification Characterization Purity and Identity Confirmation (LC-MS, NMR) Purification->Characterization G Start Purified Peptide NMR_Sample_Prep NMR Sample Preparation Start->NMR_Sample_Prep OneD_H1 1D ¹H NMR NMR_Sample_Prep->OneD_H1 OneD_F19 1D ¹⁹F NMR NMR_Sample_Prep->OneD_F19 TwoD_NMR 2D NMR Experiments (COSY, TOCSY, HSQC, etc.) OneD_H1->TwoD_NMR Purity_Assessment Purity Assessment OneD_F19->Purity_Assessment Data_Analysis Data Analysis and Structure Confirmation TwoD_NMR->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report Purity_Assessment->Final_Report

References

Stereochemistry's Decisive Role: How Trifluoromethylated Amino Acid Configuration Dictates Peptide Function

Author: BenchChem Technical Support Team. Date: December 2025

The spatial arrangement of atoms in trifluoromethylated (TFM) amino acids wields a significant influence on the stability, structure, and biological activity of peptides. A comprehensive evaluation of scientific literature reveals that the seemingly subtle difference between (R) and (S) stereoisomers at the α-carbon of a TFM-amino acid can lead to dramatic shifts in a peptide's properties, offering a powerful tool for researchers in drug discovery and development.

The incorporation of TFM-amino acids into peptides is a well-established strategy to enhance their proteolytic stability and modulate their conformational preferences. However, the precise impact of the stereochemistry of these non-natural amino acids has been a subject of detailed investigation. This guide synthesizes experimental data to provide a clear comparison of how the (R) versus (S) configuration of TFM-amino acids affects key peptide functions.

Enhanced Proteolytic Stability: A Stereochemistry-Dependent Phenomenon

The resistance of peptides to degradation by proteases is a critical factor for their therapeutic viability. The introduction of a bulky and electron-withdrawing trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone. Crucially, the stereochemistry of the TFM-amino acid plays a pivotal role in the degree of this protective effect.

A study on model peptides containing α-trifluoromethyl-substituted amino acids demonstrated that the absolute configuration has considerable effects on proteolytic stability, particularly when the modified amino acid is in the P'1 position relative to the cleavage site of the serine protease α-chymotrypsin.[1] Investigations revealed that a peptide containing the (S,R,S)-diastereomer of a TFM-amino acid exhibited significantly different stability compared to its (S,S,S)-diastereomeric counterpart.[1] This difference is attributed to how the trifluoromethyl group is oriented within the enzyme's active site. In the (S,R,S)-diastereomer, the TFM group can engage in favorable interactions with the enzyme, whereas in the (S,S,S)-diastereomer, it may lead to steric clashes, paradoxically making the peptide more susceptible to cleavage in some contexts.[1]

Table 1: Comparative Proteolytic Stability of Peptides Containing Stereoisomers of α-Trifluoromethylated Amino Acids

Peptide SequenceTFM-Amino Acid StereoisomerEnzymeRelative Stability (%)
Ac-Ala-Ala-Phe-(TFM)Ala-Ala-NH2(S)α-ChymotrypsinData Not Available
Ac-Ala-Ala-Phe-(R)Ala-Ala-NH2(R)α-ChymotrypsinData Not Available

Note: Specific quantitative data for a direct (R) vs. (S) comparison in a single study was not available in the searched literature. The provided information is based on qualitative descriptions of significant stereochemical effects.[1]

Modulating Secondary Structure: The Helicity Story

The conformation of a peptide is intimately linked to its biological function. Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides, such as α-helices and β-sheets. The stereochemistry of an incorporated TFM-amino acid can significantly influence the peptide's propensity to adopt a particular conformation.

Table 2: Comparative Helicity of Peptides with Stereoisomers of Trifluoromethylated Amino Acids

Peptide SequenceTFM-Amino Acid StereoisomerMethodKey Finding
Model Peptide A(S)CD SpectroscopyData Not Available
Model Peptide A(R)CD SpectroscopyData Not Available

Note: While the impact of TFM-amino acids on peptide secondary structure is acknowledged, specific quantitative CD data comparing (R) and (S) stereoisomers within the same peptide sequence was not found in the reviewed literature.

Binding Affinity: A Tale of Two Configurations

The ability of a peptide to bind to its target receptor or protein is fundamental to its therapeutic action. Binding affinity can be exquisitely sensitive to the three-dimensional structure of the peptide, and therefore, to the stereochemistry of its constituent amino acids. Techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) are employed to quantify these interactions.

The orientation of the trifluoromethyl group, dictated by the (R) or (S) configuration, can either create favorable interactions within the binding pocket of a target protein or introduce steric clashes that weaken the binding. A change in stereochemistry can alter the peptide's overall conformation, affecting the presentation of key binding residues.

Table 3: Comparative Binding Affinity of Peptides with Stereoisomers of Trifluoromethylated Amino Acids

PeptideTFM-Amino Acid StereoisomerTargetBinding Affinity (Kd)
Peptide X(S)Receptor YData Not Available
Peptide X(R)Receptor YData Not Available

Note: Quantitative binding affinity data directly comparing (R) and (S) stereoisomers of a trifluoromethylated peptide was not available in the searched scientific literature.

Experimental Protocols in Focus

To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used to evaluate the effects of TFM-amino acid stereochemistry on peptide function.

Proteolytic Stability Assay

A common method to assess proteolytic stability involves incubating the peptide with a specific protease and monitoring its degradation over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol Outline:

  • Peptide Solution Preparation: Dissolve the synthetic peptides (containing either the (R)- or (S)-TFM-amino acid) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Enzyme Solution Preparation: Prepare a stock solution of the protease (e.g., α-chymotrypsin) in the same buffer.

  • Incubation: Mix the peptide and enzyme solutions at a defined ratio and incubate at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time intervals, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding trifluoroacetic acid).

  • RP-HPLC Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.

Circular Dichroism (CD) Spectroscopy for Helicity Analysis

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its secondary structure.

Protocol Outline:

  • Sample Preparation: Dissolve the lyophilized peptides in a suitable solvent, typically a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 7.4) or a helix-inducing solvent like trifluoroethanol (TFE).

  • Concentration Determination: Accurately determine the peptide concentration.

  • CD Measurement: Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

  • Data Processing: Subtract the spectrum of the solvent blank and convert the raw data to mean residue ellipticity.

  • Structure Estimation: Analyze the spectral features (e.g., minima at 208 and 222 nm for α-helices) to estimate the percentage of different secondary structure elements.

Binding Affinity Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a solution-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.

Protocol Outline:

  • Fluorescent Labeling: Synthesize a fluorescently labeled version of the peptide.

  • Assay Buffer Preparation: Prepare a buffer that mimics physiological conditions and ensures the stability of the interacting molecules.

  • Titration: In a microplate, perform a serial dilution of the unlabeled target protein.

  • Addition of Labeled Peptide: Add a constant, low concentration of the fluorescently labeled peptide to each well.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • FP Measurement: Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in polarization as a function of the target protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using the DOT language provide a visual representation of the experimental workflow and the logical relationships.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Functional Analysis cluster_data Data Comparison S_TFM (S)-TFM-Amino Acid SPPS Solid-Phase Peptide Synthesis S_TFM->SPPS R_TFM (R)-TFM-Amino Acid R_TFM->SPPS Peptide_S Peptide with (S)-TFM-AA SPPS->Peptide_S Peptide_R Peptide with (R)-TFM-AA SPPS->Peptide_R Stability Proteolytic Stability Assay Peptide_S->Stability Helicity Circular Dichroism Peptide_S->Helicity Binding Binding Affinity Assay Peptide_S->Binding Peptide_R->Stability Peptide_R->Helicity Peptide_R->Binding Comparison Comparative Data Analysis Stability->Comparison Helicity->Comparison Binding->Comparison

Caption: Workflow for evaluating the effect of TFM-amino acid stereochemistry.

Signaling_Pathway_Modulation Peptide_R Peptide with (R)-TFM-AA Receptor Target Receptor Peptide_R->Receptor High Affinity Peptide_S Peptide with (S)-TFM-AA Peptide_S->Receptor Low Affinity Signaling Downstream Signaling Receptor->Signaling Response_R Biological Response A (e.g., Activation) Signaling->Response_R Response_S Biological Response B (e.g., Inhibition) Signaling->Response_S

Caption: Stereochemistry impacts receptor binding and subsequent signaling.

References

A Comparative Analysis of Coupling Efficiencies for Trifluoromethylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethylated (TFM) amino acids into peptides is a powerful strategy for enhancing their metabolic stability, binding affinity, and overall therapeutic potential. However, the unique electronic and steric properties of the trifluoromethyl group present significant challenges to efficient peptide bond formation. This guide provides a comparative analysis of the coupling efficiencies of different TFM-amino acids, supported by experimental data and detailed protocols, to aid researchers in optimizing their peptide synthesis strategies.

Challenges in Coupling Trifluoromethylated Amino Acids

The primary obstacles in the peptide coupling of TFM-amino acids stem from two key factors:

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the amino group of the TFM-amino acid. This deactivation makes it more difficult for the amino group to attack the activated carboxyl group of the incoming amino acid, often leading to lower coupling yields.

  • Steric Hindrance: The bulky trifluoromethyl group can sterically hinder the approach of the coupling reagents and the reacting amino acid, further impeding efficient peptide bond formation.

  • Racemization: Trifluoromethylated amino acids are particularly susceptible to racemization. The electron-withdrawing CF₃ group increases the acidity of the α-proton, making it easier to abstract under basic conditions, which can lead to a loss of stereochemical integrity.

Comparative Data on Coupling Efficiencies

While a comprehensive side-by-side comparison of all TFM-amino acids under identical conditions is not extensively documented in the literature, the following table summarizes available data and observations on the coupling success of various TFM-amino acids. High-potency coupling reagents are generally recommended for these challenging couplings.

Trifluoromethylated Amino AcidCoupling Reagent(s)Observed Yield/SuccessKey Observations & Challenges
(S)-α-Trifluoromethyl-prolineNot specified89%Coupling with (S)-Leu-Gly-NH₂ was successful.[1]
(R)-α-Trifluoromethyl-prolineNot specified22%Significant "mismatched double stereodifferentiation" with (S)-Leu-Gly-NH₂ led to a low yield, highlighting the critical role of stereochemistry.[1]
Trifluoromethylthiolated Tryptophan (CF₃S-Trp)Standard SPPS conditionsSuccessful incorporationSuccessfully incorporated into endomorphin-1 analogues via solid-phase peptide synthesis (SPPS).[2][3]
Trifluoromethylthiolated Tyrosine (CF₃S-Tyr)Standard SPPS conditionsSuccessful incorporationSuccessfully incorporated into endomorphin-1 analogues via SPPS.[2][3]

Recommended Coupling Reagents

For difficult couplings involving sterically hindered and electron-deficient amino acids like their trifluoromethylated counterparts, the use of high-potency coupling reagents is crucial. Standard carbodiimides like DCC and DIC are often less effective. The following are highly recommended:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often considered the gold standard for challenging couplings due to its high reactivity.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Another highly efficient coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A well-established reagent for difficult couplings.

To further enhance coupling efficiency, a technique known as "double coupling" is often employed. This involves repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.

Experimental Protocols

The following are representative experimental protocols for the coupling of trifluoromethylated amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) incorporating Trifluoromethylthiolated Tryptophan/Tyrosine

This protocol is adapted from the successful synthesis of endomorphin-1 analogues containing CF₃S-Trp and CF₃S-Tyr.[2][3]

1. Resin Swelling and Fmoc Deprotection:

  • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
  • Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-protected trifluoromethylthiolated amino acid (e.g., Fmoc-(CF₃S)Trp-OH or Fmoc-(CF₃S)Tyr-OH) (4 equivalents) with a suitable coupling reagent such as HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
  • Allow the pre-activation to proceed for 1-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.
  • Wash the resin with DMF.

3. Monitoring and Repetition:

  • Perform a Kaiser test to check for the presence of free amines. A negative result indicates a complete coupling.
  • If the Kaiser test is positive, perform a second coupling ("double coupling") with fresh reagents.
  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

4. Cleavage and Purification:

  • Once the peptide synthesis is complete, cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

G Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-TFM-AA, HATU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest DoubleCoupling Double Coupling KaiserTest->DoubleCoupling Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCoupling->Washing2

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Logical Relationship of Challenges in TFM-Amino Acid Coupling

G TFM_Group Trifluoromethyl (CF3) Group ElectronicEffect Strong Electron- Withdrawing Effect TFM_Group->ElectronicEffect StericHindrance Bulky Size TFM_Group->StericHindrance ReducedNucleophilicity Reduced Amino Group Nucleophilicity ElectronicEffect->ReducedNucleophilicity IncreasedAcidity Increased α-Proton Acidity ElectronicEffect->IncreasedAcidity DifficultCoupling Difficult Peptide Bond Formation StericHindrance->DifficultCoupling ReducedNucleophilicity->DifficultCoupling Racemization Increased Risk of Racemization IncreasedAcidity->Racemization LowYield Low Coupling Yields DifficultCoupling->LowYield

Caption: Challenges in trifluoromethylated amino acid coupling.

References

Enhancing Peptide Stability: A Comparative Analysis of Peptides with and without Methyl 2-amino-3,3,3-trifluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their therapeutic development. Rapid proteolytic degradation in vitro and in vivo leads to a short half-life, limiting bioavailability and therapeutic efficacy. The incorporation of non-canonical amino acids is a key strategy to overcome these limitations. This guide provides a comparative overview of the stability of standard peptides versus those modified with Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a fluorinated alanine derivative.

The introduction of fluorine into peptide structures can significantly alter their physicochemical properties. The high electronegativity of fluorine can induce conformational changes and enhance metabolic stability.[1][2] While direct comparative studies on peptides containing this compound are limited, research on analogous trifluoromethyl-containing amino acids provides strong evidence for their stabilizing effects.

In Vitro Stability: Resisting Proteolytic Degradation

The primary measure of a peptide's in vitro stability is its resistance to degradation by proteases found in plasma, serum, and other biological fluids. The incorporation of trifluoromethylated amino acids has been shown to significantly enhance this resistance.

A study on model peptides demonstrated that the substitution with α-trifluoromethyl-substituted amino acids at the P1 position relative to the cleavage site of α-chymotrypsin resulted in absolute stability.[3] Considerable proteolytic stability was also observed when the substitution was at the P2 and P'2 positions.[3] Furthermore, fluorinated derivatives of antimicrobial peptides like buforin and magainin have shown moderately improved stability against trypsin.[4]

Table 1: In Vitro Proteolytic Stability of a Model Peptide and its Trifluoroalanine-Modified Analogs against α-Chymotrypsin

Peptide VariantAmino Acid at Cleavage Site (P1)Relative Stability
Unmodified PeptidePhenylalanineStandard Degradation
Modified Peptideα-Trifluoromethyl-AlanineAbsolute Stability[3]

Note: This table is illustrative and based on findings for α-trifluoromethyl-substituted amino acids. Direct experimental data for this compound is needed for definitive comparison.

In Vivo Stability: Implications for Pharmacokinetics

The in vivo stability of a peptide directly impacts its pharmacokinetic profile, including its half-life and clearance rate. Unmodified peptides are often rapidly cleared from circulation due to proteolysis and renal filtration.[5] Strategies to improve in vivo stability are crucial for developing effective peptide therapeutics.[6]

The enhanced in vitro proteolytic resistance conferred by fluorinated amino acids is expected to translate to improved in vivo stability. By blocking or hindering the action of peptidases, the incorporation of this compound can prolong the peptide's circulation time, leading to a longer half-life and increased exposure to the target tissue.

Table 2: Expected Pharmacokinetic Parameters of a Hypothetical Peptide and its Trifluoroalanine-Modified Analog

ParameterUnmodified PeptidePeptide with this compound
Half-life (t½) ShortExpected to be longer
Clearance (CL) HighExpected to be lower
Area Under the Curve (AUC) LowExpected to be higher

Note: These are expected trends based on the known effects of fluorination on proteolytic stability. Specific pharmacokinetic studies are required to quantify these parameters for peptides containing this compound.

Experimental Protocols

Accurate assessment of peptide stability requires robust and well-defined experimental protocols. Below are methodologies for key in vitro and in vivo stability assays.

In Vitro Plasma Stability Assay

This assay determines the stability of a peptide in plasma, mimicking the systemic circulation.

  • Preparation: A stock solution of the test peptide is prepared and diluted to a final concentration in fresh plasma (e.g., human, rat, or mouse).

  • Incubation: The peptide-plasma mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, a precipitation agent (e.g., acetonitrile, methanol, or trichloroacetic acid) is added to each aliquot.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the peptide concentration.

  • Data Analysis: The percentage of peptide remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) in plasma is then determined.

In_Vitro_Plasma_Stability_Workflow Peptide Test Peptide Stock Mix Incubation Mixture (Peptide + Plasma) Peptide->Mix Plasma Fresh Plasma Plasma->Mix Incubate Incubate at 37°C Sample Collect Aliquots (t = 0, 15, 30, 60, 120 min) Incubate->Sample Over time Precipitate Add Precipitation Agent (e.g., Acetonitrile) Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis RP-HPLC or LC-MS/MS Analysis Supernatant->Analysis Data Calculate % Remaining & Half-life (t½) Analysis->Data

Workflow for In Vitro Plasma Stability Assay.
In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a peptide in a living organism.

  • Animal Model: Select an appropriate animal model (e.g., mice or rats).

  • Administration: Administer the peptide via the intended clinical route (e.g., intravenous, subcutaneous).

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the peptide from the plasma and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).

Hypothetical Signaling Pathway Modulation

Peptides often exert their therapeutic effects by modulating specific signaling pathways. The enhanced stability of a modified peptide can lead to more sustained target engagement and pathway modulation.

Signaling_Pathway Peptide Modified Peptide (Enhanced Stability) Receptor Cell Surface Receptor Peptide->Receptor Binds and Activates G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression) Transcription_Factor->Cellular_Response Unmodified_Peptide Unmodified Peptide (Rapid Degradation) Unmodified_Peptide->Receptor Degradation Proteolytic Degradation Unmodified_Peptide->Degradation

Modulation of a G-Protein Coupled Receptor Signaling Pathway.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers

The proper disposal of Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride, a fluorinated amino acid derivative, is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, particularly the presence of strong carbon-fluorine bonds, this compound requires management as hazardous waste. Adherence to institutional guidelines and local, state, and federal regulations is paramount.

This guide provides a procedural framework for the safe handling and disposal of this compound, based on established protocols for similar fluorinated compounds and general principles of hazardous waste management.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.
Skin Protection GlovesChemical-resistant, impervious gloves. Inspect before use.
Protective ClothingLab coat or other impervious clothing to prevent skin contact.
Respiratory Protection RespiratorUse only in well-ventilated areas. If exposure limits may be exceeded, a full-face respirator may be necessary.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal company. The most effective destruction method for fluorinated compounds is high-temperature incineration.[2][3]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weighing boats, gloves, and wipes must be placed in a designated solid hazardous waste container.[4]

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.

    • Do not dispose of solutions down the drain.[4][5] The trifluorinated nature of the compound makes it persistent and potentially harmful to aquatic life.

  • Contaminated Labware:

    • Disposable Labware: Items like pipette tips and plastic tubes that have been in contact with the chemical should be disposed of in the solid hazardous waste container.[4]

    • Non-disposable Labware: Glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is considered hazardous liquid waste and must be collected accordingly.[4]

Step 2: Container Management

  • Labeling: All waste containers must be clearly and accurately labeled with their contents, including the full chemical name and associated hazards.

  • Sealing: Ensure all containers are securely sealed to prevent leaks or spills.[6]

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[4][6] Containers should not be filled beyond 90% capacity to allow for expansion.[6]

Step 3: Final Disposal

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

  • Recommended Method: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. High-temperature incineration is necessary to break the stable carbon-fluorine bonds characteristic of such "forever chemicals".[2][3] Other potential, though less preferred, options under strict regulatory control include disposal in a hazardous waste landfill or deep well injection.[3]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Wear PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, prevent dust from becoming airborne.[1] For a liquid spill, use an inert absorbent material to contain it.

  • Collection: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[7][4]

  • Decontamination: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Container Management & Storage cluster_2 Final Disposal A Identify Waste (Solid, Liquid, Contaminated Labware) B Segregate Waste Streams A->B C Solid Waste Container (Unused chemical, gloves, wipes) B->C D Liquid Waste Container (Solutions, rinsates) B->D E Securely Seal & Label Containers (Contents & Hazards) C->E D->E F Store in Designated Secondary Containment Area E->F G Contact EHS or Licensed Waste Contractor F->G H High-Temperature Incineration (Recommended Method) G->H

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3,3,3-trifluoropropanoate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.